molecular formula C11H23N3 B12347970 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Cat. No.: B12347970
M. Wt: 197.32 g/mol
InChI Key: ICYWXLWILVJPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

InChI

InChI=1S/C11H23N3/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-11/h11-12H,2-10H2,1H3

InChI Key

ICYWXLWILVJPFK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2CCCN2

Origin of Product

United States
Foundational & Exploratory

Molecular structure and pharmacophore analysis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

[label="In Vitro\nBinding Assay", fillcolor="#202124",

Diagram 1: GPCR signal transduction modulated by scaffold-derived ligands.

Synthetic Methodology (Self-Validating Protocol)

To utilize 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in drug discovery, a rigorous, stereocontrolled synthetic route is required. The following protocol describes the synthesis of the scaffold via reductive amination, designed to prevent racemization.

Step-by-Step Synthesis:

  • Preparation of Reagents: Dissolve 1-ethylpiperazine (1.0 eq) and (S)-N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Imine Formation: Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.0. Stir at room temperature for 2 hours. Causality: The weakly acidic environment accelerates iminium ion formation while preventing the premature degradation of the Boc-protecting group.

  • Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its milder reducing power prevents the reduction of unreacted aldehyde and selectively reduces the iminium intermediate, thereby preserving the delicate stereochemical integrity at the C2 position.

  • Boc Deprotection: Isolate the intermediate, then treat with 20% Trifluoroacetic acid (TFA) in DCM for 4 hours at room temperature to cleave the Boc group, yielding the free secondary amine.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analytical Validation: A self-validating system requires orthogonal confirmation. The product must be analyzed via LC-MS (to confirm the m/z of 198.1 [M+H]+) and 2D-NOESY NMR. The NOESY spectrum is critical to verify the spatial proximity of the methylene bridge protons to the piperazine equatorial protons, confirming the expected conformational geometry.

Experimental_Workflow Step1 Reductive Amination (NaBH(OAc)3) Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 RP-HPLC Purification Step2->Step3 Step4 2D-NOESY NMR Validation Step3->Step4 Step5 In Vitro Binding Assay Step4->Step5

Diagram 2: Self-validating experimental workflow for scaffold synthesis and validation.

In Vitro Pharmacological Evaluation

To evaluate the binding affinity of derivatives built upon this scaffold, a standardized radioligand competition binding assay must be employed.

Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT6 or D2). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with a constant concentration of a radioligand (e.g., [3H]-LSD for serotonin receptors) and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well plate.

  • Equilibration: Seal the plate and incubate at 37°C for 120 minutes to reach thermodynamic equilibrium. Causality: Allowing sufficient time for equilibrium ensures that the calculated IC50 reflects true binding affinity rather than association kinetics.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the highly basic tri-amine scaffold to the negatively charged glass fibers. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation to determine the absolute binding affinity.

Conclusion

The 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine scaffold represents a masterclass in rational pharmacophore design. By balancing basicity, lipophilicity, and stereochemical flexibility, it provides drug developers with a highly tunable core for targeting complex CNS pathways. Strict adherence to stereocontrolled synthetic protocols and rigorous orthogonal validation ensures the integrity of downstream pharmacological data, paving the way for the discovery of novel neurotherapeutics.

References

  • Cole, D. C., et al. (2005). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Taylor & Francis Group. (2008). N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2* and α7* neuronal nicotinic acetylcholine receptors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). (2021). Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. Molecules. Available at:[Link]

Therapeutic Applications of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neurotropic and oncological therapeutics heavily relies on "privileged scaffolds"—molecular frameworks that provide optimal vectors for target engagement while maintaining favorable pharmacokinetic properties. The 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine moiety represents a highly versatile, stereochemically rich diamine pharmacophore. By hybridizing a conformationally flexible piperazine ring with a rigid, chiral pyrrolidine system, this structural motif has emerged as a critical building block in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators[1], serotonin (5-HT) receptor ligands[2], and phosphoinositide 3-kinase (PI3K) inhibitors[3].

This whitepaper provides an in-depth technical analysis of the mechanistic causality, synthetic workflows, and self-validating experimental protocols associated with derivatives of this scaffold.

Structural Rationale & Pharmacophore Modeling

The integration of the 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine system into larger drug-like molecules is not arbitrary; it is driven by three distinct physicochemical imperatives:

  • Basicity Tuning and hERG Liability: High basicity in aliphatic amines is a well-documented driver of off-target hERG potassium channel blockade, leading to cardiotoxicity. The steric shielding provided by the 1-ethyl group, combined with the specific spatial arrangement of the pyrrolidine nitrogen, allows medicinal chemists to lower the overall pKa of the molecule compared to simple unbranched piperazines, thereby improving the safety profile[4].

  • Stereochemical "Functional Switching": The chiral center at the 2-position of the pyrrolidine ring is a powerful determinant of functional efficacy. In 5-HT receptor modulation, altering the stereochemistry of the pyrrolidin-2-ylmethyl group can completely invert the molecule's functional profile from a full agonist to an antagonist[2].

  • Solvent-Channel Projection in Kinases: In oncology, when appended to pyrimidine or pyrrolo-pyridine cores, this moiety projects into the solvent-exposed region of the ATP-binding pocket of kinases (like PI3K), drastically improving aqueous solubility without disrupting critical hinge-binding hydrogen bonds[3].

Neuropsychiatric Applications: 5-HT and nAChR Modulation

Derivatives of this scaffold show profound stereoselective affinity for


 and 

nAChRs[1], as well as 5-HT6 and 5-HT7 receptors. The rigid pyrrolidine ring forces the basic nitrogen into a specific trajectory that optimally interacts with the conserved aspartate residue in the orthosteric binding site of these GPCRs.

G Ligand Pyrrolidin-2-ylmethyl Piperazine Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Stereospecific Binding Gs Gs Protein Complex Receptor->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Effect Cognitive Enhancement (Pro-cholinergic) cAMP->Effect Downstream Signaling

Diagram 1: 5-HT6 GPCR signaling pathway modulated by stereospecific piperazine derivatives.

Experimental Protocol: Self-Validating Radioligand Binding Assay (5-HT6)

To accurately determine the binding affinity (


) of synthesized derivatives, a robust radioligand competition assay must be employed. This protocol utilizes internal controls to validate the specific binding window.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT6 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
    
  • Incubation Setup: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of

    
    -LSD (final concentration 2 nM) as the radioligand, and 25 µL of the test derivative (serial dilutions from 
    
    
    
    to
    
    
    M).
  • Causality of Controls (Crucial Step): To define non-specific binding (NSB), include control wells containing 10 µM methiothepin. The difference between total binding (buffer only) and NSB validates the assay's dynamic range. If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

  • Equilibration & Filtration: Incubate the plates in the dark at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a MicroBeta counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Targeted Oncology: PI3K Inhibition

In the context of kinase inhibition, the 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine moiety is utilized not for primary target engagement, but as a critical pharmacokinetic optimizer. When attached to a pyrimidine or thienopyrimidine core, the heterocyclic core binds the ATP hinge region, while the piperazine-pyrrolidine tail extends into the solvent channel[3]. This structural choice prevents the molecule from being excessively lipophilic, ensuring oral bioavailability and preventing aggregation in aqueous biological assays.

G Inhibitor Pyrimidine-Piperazine Hybrid Inhibitor PI3K PI3K Catalytic Domain Inhibitor->PI3K ATP-Competitive Blockade PIP3 PIP2 -> PIP3 PI3K->PIP3 Inhibited AKT AKT Phosphorylation PIP3->AKT Inhibited mTOR mTOR / Cell Survival AKT->mTOR Apoptosis Induction

Diagram 2: Blockade of the PI3K/AKT/mTOR survival pathway via ATP-competitive inhibition.

Quantitative Data Summary

The table below summarizes representative pharmacological data demonstrating how structural variations around the pyrrolidin-2-ylmethyl piperazine scaffold impact target affinity across different therapeutic areas.

Compound Motif / SubstitutionTargetAffinity (

or

)
Functional ProfileReference
(S)-Pyrrolidin-2-ylmethyl-piperazine-pyridine

nAChR

= 12 - 45 nM
Partial Agonist[1]
(R)-Pyrrolidin-2-ylmethyl-piperazine-indole5-HT6 Receptor

= 2.5 nM
Full Agonist[2]
(S)-Pyrrolidin-2-ylmethyl-piperazine-indole5-HT6 Receptor

= 4.1 nM
Antagonist[2]
Thienopyrimidine-(pyrrolidin-2-ylmethyl)piperazinePI3K


= 8 - 15 nM
Kinase Inhibitor[3]

Stereoselective Synthesis Workflow

Maintaining the stereochemical integrity of the pyrrolidine ring is paramount, as racemization will result in a loss of functional selectivity (e.g., yielding a mixture of agonists and antagonists). The synthesis typically utilizes enantiopure Boc-protected proline as the starting chiral pool.

G BocPro Boc-L-Proline Coupling Amide Coupling (EDC, HOBt, DIPEA) BocPro->Coupling Pip 1-Ethylpiperazine Pip->Coupling Intermediate Boc-Pyrrolidine Amide Coupling->Intermediate 95% Yield Reduction Selective Reduction (BH3-THF) Intermediate->Reduction Preserves Chirality Deprotection Boc Deprotection (TFA / DCM) Reduction->Deprotection Product 1-Ethyl-4-((S)-pyrrolidin -2-ylmethyl)piperazine Deprotection->Product Final Scaffold

Diagram 3: Stereoselective synthetic workflow for the core diamine scaffold.

Experimental Protocol: Synthesis of 1-Ethyl-4-((S)-pyrrolidin-2-ylmethyl)piperazine

Step 1: Amide Coupling

  • Procedure: Dissolve Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C to activate the carboxylic acid. The use of HOBt is critical here to suppress the racemization of the activated ester. Stir for 30 minutes, then add 1-ethylpiperazine (1.1 eq) and DIPEA (2.0 eq). Warm to room temperature and stir for 12 hours.

  • Workup: Wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield the intermediate amide.

Step 2: Selective Reduction

  • Procedure: Dissolve the intermediate amide in anhydrous THF and cool to 0°C under an inert nitrogen atmosphere. Slowly add a solution of Borane-THF complex (

    
    , 3.0 eq). Causality note:
    
    
    
    is preferred over
    
    
    because it selectively reduces the amide carbonyl without cleaving the Boc protecting group or causing epimerization at the chiral alpha-carbon[1]. Reflux the mixture for 12 hours.
  • Quenching: Cool to 0°C and carefully quench with Methanol/Water (1:1), followed by 6N HCl to destroy the borane-amine complex. Basify with NaOH and extract with chloroform.

Step 3: Deprotection

  • Procedure: Treat the resulting reduced intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM at room temperature for 4 hours to remove the Boc group. Concentrate in vacuo and neutralize with basic ion-exchange resin to yield the free base of the target scaffold, ready for subsequent coupling to aryl or heteroaryl core structures.

Conclusion

The 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine derivative class is a masterclass in structural pharmacology. By leveraging the steric bulk of the ethyl group to tune basicity and utilizing the pyrrolidine stereocenter as a functional switch, researchers can precisely engineer ligands for complex CNS targets like 5-HT and nAChR. Furthermore, its utility as a solubilizing vector in kinase inhibitors underscores its versatility. Mastery of its stereoselective synthesis and rigorous validation through controlled binding assays remain the cornerstone of successfully deploying this scaffold in modern drug discovery.

References

  • neuronal nicotinic acetylcholine receptors.** Taylor & Francis Online.
  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists.ACS Publications.
  • Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2.MDPI.
  • WO2007122410A1 - Pyrimidine derivatives as PI3K inhibitors.Google Patents.

Sources

Pharmacokinetic Profile of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential preclinical pharmacokinetic (PK) studies required to characterize the profile of novel piperazine derivatives, using 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine as a representative model. The piperazine scaffold is a privileged structure in modern medicinal chemistry, integral to numerous drugs targeting a wide array of biological systems.[1][2] A thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development, directly informing dose selection, predicting potential toxicities, and ensuring a smooth transition from preclinical to clinical phases.[3][4][5][6][7] This document outlines the strategic selection of animal models, state-of-the-art bioanalytical methodologies, and the interpretation of key pharmacokinetic parameters, all within the context of international regulatory guidelines.

Introduction: The Imperative of Preclinical Pharmacokinetics

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous preclinical safety and efficacy evaluation.[3][6] Pharmacokinetics, the study of how an organism affects a drug, forms the cornerstone of this evaluation. For a novel compound like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a derivative of a pharmacologically significant class of compounds[8][9][10][11], defining its ADME profile is not merely a regulatory requirement but a critical scientific endeavor. These studies aim to:

  • Define Systemic Exposure: Quantify the concentration of the drug and its metabolites in the body over time.

  • Inform Dose-Response Relationships: Link drug exposure levels to both pharmacological effects and potential toxicities.[3]

  • Predict Human Pharmacokinetics: Utilize data from animal models to anticipate the drug's behavior in humans, guiding the design of first-in-human clinical trials.[12]

  • Adhere to Regulatory Standards: Generate a robust data package that complies with guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15][16]

This guide provides the scientific rationale and detailed methodologies for constructing a comprehensive preclinical pharmacokinetic profile.

Foundational ADME Assessment

The core of a preclinical PK program involves a systematic investigation of the four key processes: Absorption, Distribution, Metabolism, and Excretion.

Absorption: Entry into the System

Absorption determines the rate and extent to which the active drug enters systemic circulation. For an orally administered compound like many piperazine derivatives, this involves traversing the gastrointestinal tract and surviving first-pass metabolism.

Causality in Experimental Design: Intravenous (IV) administration is used as a baseline to determine absolute bioavailability, as it guarantees 100% of the drug enters circulation. This is compared against other routes, such as oral (PO) or intraperitoneal (IP), to quantify absorption efficiency.[17][18][19] The choice of animal models, typically starting with rodents (mice, rats) and potentially progressing to larger species like canines or non-human primates, is based on metabolic and physiological similarities to humans.[20][21]

Key Parameters & Representative Data:

ParameterDescriptionRepresentative Value (Oral)
Tmax Time to reach maximum plasma concentration1 - 2 hours
Cmax Maximum observed plasma concentration500 ng/mL
AUC(0-t) Area under the plasma concentration-time curve2500 ng*h/mL
F (%) Bioavailability (compared to IV dose)65%

Table 1: Hypothetical absorption parameters for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine following a single oral dose in rats. These values are illustrative and would be determined experimentally.

Distribution: Journey to the Target

Once absorbed, a drug distributes from the bloodstream into various tissues and organs. For piperazine derivatives, many of which are designed to be CNS-active, the ability to cross the blood-brain barrier is a critical parameter.[12][22][23]

Causality in Experimental Design: Tissue distribution studies, often conducted after a single dose, reveal the extent to which the compound penetrates target organs (e.g., brain) versus tissues associated with potential toxicity (e.g., liver, kidneys). Plasma protein binding is a key determinant of distribution, as only the unbound fraction of a drug is free to exert its pharmacological effect.[19]

Key Parameters & Representative Data:

TissueTissue-to-Plasma RatioSignificance
Brain 2.5Indicates significant CNS penetration.
Liver 8.0High accumulation, potential site of metabolism/toxicity.
Kidney 12.0High accumulation, potential route of excretion.
Fat 1.5Moderate lipophilicity.
Plasma Protein Binding 95%High binding, potentially lower free drug concentration.

Table 2: Illustrative tissue distribution and plasma protein binding data for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. Ratios indicate the concentration in tissue relative to plasma.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. For piperazine derivatives, this often occurs in the liver via the Cytochrome P450 (CYP) enzyme system.[24]

Causality in Experimental Design: In vitro studies using liver microsomes from different species (including human) are essential to identify major metabolites and the specific CYP enzymes involved (e.g., CYP3A4, CYP2D6).[18][24][25] This is crucial for predicting potential drug-drug interactions and understanding inter-species differences in metabolism. In vivo studies confirm the metabolic pathways and quantify the major circulating metabolites. Common metabolic pathways for piperazines include N-dealkylation, hydroxylation, and oxidation.[25][26][27]

Hypothetical Metabolic Pathway: The following diagram illustrates a plausible metabolic pathway for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, focusing on Phase I reactions.

G Parent 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine M1 Metabolite 1 (N-de-ethylation) Parent->M1 CYP3A4/2D6 M2 Metabolite 2 (Pyrrolidine Ring Hydroxylation) Parent->M2 CYP-mediated M3 Metabolite 3 (Piperazine Ring Oxidation) Parent->M3 CYP-mediated Excretion Excretion (Urine/Feces) M1->Excretion M2->Excretion M3->Excretion

Caption: Potential Phase I metabolic pathways of the parent compound.

Excretion: Elimination from the Body

Excretion is the final removal of the drug and its metabolites from the body. The primary routes are typically renal (urine) and biliary/fecal (feces).

Causality in Experimental Design: Mass balance studies, which utilize a radiolabeled version of the compound, are the gold standard for determining excretion pathways.[3] These studies quantify the total radioactivity recovered in urine and feces over time, providing a complete picture of the drug's elimination.

Key Parameters & Representative Data:

Excretion Route% of Administered Dose
Urine 60%
Unchanged Parent Drug15%
Metabolites45%
Feces 35%
Unchanged Parent Drug5%
Metabolites30%
Total Recovery 95%

Table 3: Representative excretion profile for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in rats over 72 hours post-dose.

Self-Validating Experimental Protocols

The integrity of any PK study rests on robust and validated methodologies. The protocol must be a self-validating system, ensuring accuracy, precision, and reproducibility.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying piperazine derivatives in complex biological matrices due to its unparalleled sensitivity and selectivity.[28]

Step-by-Step Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pre-treatment: To 100 µL of plasma, add an internal standard (a structurally similar molecule) to account for variability during extraction.[28]

    • Column Conditioning: Condition a mixed-mode SPE cartridge with methanol, followed by equilibration with water and a buffer.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash with a series of solvents to remove interfering matrix components.

    • Elution: Elute the analyte and internal standard with a specific solvent mixture (e.g., methanol with ammonium hydroxide).[28]

    • Final Step: Evaporate the eluate and reconstitute in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile to separate the analyte from other components.[28]

    • Ionization: Employ Electrospray Ionization (ESI) in positive mode, which is highly effective for nitrogen-containing compounds like piperazines.[28]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring highly selective and sensitive quantification.[28]

Bioanalytical Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Eluate Concentrated Eluate SPE->Eluate LC HPLC Separation (C18 Column) Eluate->LC Injection MS Mass Spectrometry (MRM Detection) LC->MS Data Concentration Data MS->Data

Caption: Standard workflow for bioanalytical sample processing.

Toxicokinetic (TK) Integration

Toxicokinetic studies are conducted as part of toxicology assessments to relate the exposure of the drug to the observed safety findings.[13] The same validated bioanalytical methods are used. A key objective is to identify the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects, and correlate it with systemic exposure (AUC and Cmax).[3][5]

Conclusion: From Preclinical Data to Clinical Insight

A meticulously executed preclinical pharmacokinetic evaluation of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine provides the essential data to bridge the gap between discovery and clinical development. The synthesized profile—encompassing its moderate oral bioavailability, significant CNS distribution, predictable metabolism via CYP pathways, and efficient clearance—builds a strong foundation for advancing the compound. This comprehensive understanding allows for the confident selection of a safe starting dose for Phase I clinical trials and provides a predictive framework for the drug's disposition and behavior in humans.

References

  • Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA).
  • A Review on Analytical Methods for Piperazine Determin
  • A Researcher's Guide to the Quantitative Analysis of N-Butyryl-N'-cinnamyl-piperazine and its Analogs. Benchchem.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • A Review on Analytical Methods for Piperazine Determination.
  • Non-clinical guidelines. European Medicines Agency (EMA).
  • A Review on Analytical Methods for Piperazine Determin
  • EMA issues revised guideline on non-clinical and clinical issues for biosimilars.
  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System.
  • Preclinical Regulatory Requirements. Social Science Research Institute.
  • CNS Disease Models For Preclinical Research Services. Pharmaron.
  • Animal models of CNS disorders. PubMed.
  • Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs.
  • Analytical Methods. RSC Publishing.
  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy.
  • Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. PubMed.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
  • How to select the right animal species for TK/PK studies?.
  • Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. EMA - European Union.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed.
  • Preclinical Studies in Drug Development. PPD.
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • Pre-Clinical Trials: USFDA Regul
  • Design, Synthesis, Biological Evaluation and Docking, ADME Studies of Novel Phenylsulfonyl Piperazine Analogues as α-Amylase Inhibitors.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed.
  • Metabolite profiling of IMID‐2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC–QTOF–MS/MS.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • MRL - Piperazine Summary Report (3). EMA.
  • Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Neliti.

Sources

Literature review of piperazine-pyrrolidine hybrid scaffolds in drug discovery

[1]

Executive Summary

The integration of distinct pharmacophores into a single molecular entity—molecular hybridization—is a cornerstone strategy in modern medicinal chemistry. Among nitrogenous heterocycles, piperazine and pyrrolidine represent two of the most privileged scaffolds. Piperazine is ubiquitous in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin) due to its ability to modulate physicochemical properties and act as a rigid spacer. Pyrrolidine, with its

This technical guide reviews the Piperazine-Pyrrolidine Hybrid Scaffold , analyzing its structural rationale, synthetic accessibility, and therapeutic applications. We focus on its role as a "dual-pharmacophore" in Multitarget-Directed Ligands (MTDLs) for neurodegenerative diseases (Alzheimer’s), oncology (kinase inhibition), and infectious diseases.

Structural Rationale & Pharmacophore Merging[2]

The synergy between piperazine and pyrrolidine arises from their complementary structural attributes.

  • The Piperazine Core: Acts as a semi-rigid linker that dictates the spatial arrangement of terminal pharmacophores. Its two nitrogen atoms (

    
    ) allow for diverse substitution, modulating lipophilicity (
    
    
    ) and solubility. In CNS drugs, the protonated piperazine nitrogen often forms a critical salt bridge with aspartate residues in GPCR binding pockets (e.g.,
    
    
    ,
    
    
    ).
  • The Pyrrolidine Moiety: Introduces stereogenic centers and "pseudorotation" (envelope/twist conformations), allowing the molecule to explore 3D space more effectively than planar aromatic rings. This is crucial for fitting into narrow hydrophobic clefts of enzymes like Acetylcholinesterase (AChE) or kinases.

Visualization: Pharmacophore Assembly

The following diagram illustrates the logical assembly of these two units into a bioactive hybrid.

Pharmacophore_Assemblycluster_propertiesKey Physicochemical ModulationsPiperazinePiperazine Core(Solubility, Linker, H-Bond Acceptor)LinkerLinker System(Alkyl, Amide, Sulfonyl)Piperazine->LinkerN-Alkylation/AcylationLogP / pKa TuningLogP / pKa TuningPiperazine->LogP / pKa TuningPyrrolidinePyrrolidine Head(Stereochemistry, Hydrophobic Fit)Pyrrolidine->LinkerC-C or C-N Bond3D Space Coverage3D Space CoveragePyrrolidine->3D Space CoverageTargetBioactive Hybrid(MTDL, High Affinity)Linker->TargetConvergent Synthesis

Caption: Logical assembly of the piperazine-pyrrolidine hybrid, highlighting the functional contribution of each pharmacophore to the final bioactive entity.

Synthetic Strategies & Protocols

The construction of these hybrids typically follows convergent pathways. The most robust methods involve Nucleophilic Substitution (


)Reductive AminationAmide Coupling
General Synthetic Workflow

Synthetic_WorkflowPiperazine_DerivN-Boc Piperazine / Aryl PiperazineReaction_APath A: Nucleophilic Substitution(K2CO3, CH3CN, Reflux)Piperazine_Deriv->Reaction_AReaction_BPath B: Reductive Amination(NaBH(OAc)3, DCE, RT)Piperazine_Deriv->Reaction_BReaction_CPath C: Amide Coupling(EDCI, HOBt, DIPEA)Piperazine_Deriv->Reaction_CPyrrolidine_DerivPyrrolidine-Alkyl Halide / AldehydePyrrolidine_Deriv->Reaction_APyrrolidine_Deriv->Reaction_BPyrrolidine_Deriv->Reaction_CHybridPiperazine-Pyrrolidine HybridReaction_A->HybridReaction_B->HybridReaction_C->Hybrid

Caption: Three primary synthetic pathways for constructing piperazine-pyrrolidine scaffolds.

Detailed Protocol: Nucleophilic Substitution (Path A)

This protocol describes the synthesis of a 1-[2-(pyrrolidin-1-yl)ethyl]piperazine derivative, a common motif in neuroactive agents.

Reagents:

  • N-substituted Piperazine (1.0 equiv)

  • 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv - Catalyst)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-substituted piperazine (e.g., 1-phenylpiperazine) in anhydrous ACN (10 mL/mmol).

  • Base Addition: Add anhydrous

    
     and catalytic KI. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Coupling: Add 1-(2-Chloroethyl)pyrrolidine hydrochloride portion-wise.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–24 hours. Monitor progress via TLC (System: MeOH/DCM 1:9).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    ). Dry the organic layer over anhydrous
    
    
    .
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the target hybrid.

Validation Check: The appearance of a triplet signal at



Therapeutic Applications & SAR

Neurodegenerative Diseases (Alzheimer's)

This is the most prolific area for piperazine-pyrrolidine hybrids. The strategy involves designing Dual Binding Site Inhibitors of Acetylcholinesterase (AChE).

  • Mechanism: The scaffold bridges the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. The piperazine ring often resides in the mid-gorge, while the pyrrolidine or attached aryl group interacts with the PAS.

  • Key Data:

Compound CodeStructure ClassTargetPotency (

)
Reference
Compound 5o Thiazole-Piperazine-PyrrolidineAChE0.011

M
[1]
Compound 5c Acridine-PiperazineAChE0.33

M
[2]
Compound 4t Coumarin-PiperazineAChE9.89

M
[3]
Oncology (Anticancer)

Hybrids are designed to inhibit kinases (EGFR, VEGFR) or induce apoptosis via DNA intercalation.

  • Mechanism: The piperazine tail improves solubility and often protrudes into the solvent-exposed region of the kinase ATP-binding pocket, while the pyrrolidine/heterocycle core anchors to the hinge region.

  • Key Data:

    • Quinoline-Piperazine Hybrids: Showed

      
       values of ~10-20 
      
      
      M against MCF-7 breast cancer lines [4].
    • Pyranopyridine Hybrids (DO11-42): Exhibited

      
       of 1.9 
      
      
      M against HeLa cells [5].[1]
Infectious Diseases (Antimicrobial/Antiparasitic)
  • Antileishmanial: Quinoline-piperazine/pyrrolidine hybrids (e.g., Compound 33 ) inhibit Leishmania donovani amastigotes (

    
     = 2.09 
    
    
    M) [6].
  • Antimalarial: Aryl-alcohol derivatives containing this hybrid scaffold inhibit Plasmepsin II, a key enzyme in the malaria parasite (

    
     = 0.5 
    
    
    M) [7].

Case Study: The "Linker Effect" in SAR

A critical finding in the literature is the impact of the linker length and rigidity between the piperazine and pyrrolidine rings.

  • Direct Linkage (N-N or C-N): Often leads to rigid molecules with high selectivity but lower solubility.

  • Ethyl/Propyl Linkers: Provide optimal flexibility for "U-shaped" binding conformations required in the AChE gorge.

  • Amide Linkers: Introduce H-bond donors/acceptors that can improve binding affinity but may reduce metabolic stability due to amidase hydrolysis.

Diagram: SAR Summary of AChE Inhibitors

SAR_MechanismPASPeripheral Anionic Site(Hydrophobic Interaction)MidGorgeMid-Gorge Region(H-Bonding / Stacking)CASCatalytic Active Site(Pi-Pi Stacking)Inhibitor_HeadPyrrolidine/Aryl GroupInhibitor_Head->PASOccupiesInhibitor_LinkerPiperazine ScaffoldInhibitor_Linker->MidGorgeSpansInhibitor_TailCoumarin/AcridineInhibitor_Tail->CASBlocks

Caption: Binding mode of a Piperazine-Pyrrolidine hybrid in the Acetylcholinesterase enzyme, illustrating the dual-site inhibition mechanism.

References

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design and synthesis of some acridine-piperazine hybrids for the improvement of cognitive dysfunction. Chemical Biology & Drug Design.

  • Synthesis and evaluation of coumarin/piperazine hybrids as acetylcholinesterase inhibitors. Medicinal Chemistry Research.

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Pharmaceuticals.

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. International Journal of Molecular Sciences.

  • Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. European Journal of Medicinal Chemistry.

  • Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7]

A Technical Guide to the Solubility and Stability of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a heterocyclic amine of interest in pharmaceutical development. In the absence of direct, publicly available empirical data for this specific molecule, this document synthesizes information from structurally related compounds—namely piperazine and pyrrolidine derivatives—to establish a predictive physicochemical profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic determination of aqueous and organic solubility, as well as for the assessment of intrinsic stability under various stress conditions. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable data, forming a critical foundation for formulation development, analytical method validation, and regulatory submissions.

Introduction: The Need for a Predictive and Experimental Framework

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine incorporates three key structural motifs: a piperazine ring, a pyrrolidine ring, and an ethyl substituent on one of the piperazine nitrogens. This unique combination of a tertiary amine (the ethyl-substituted piperazine nitrogen), a secondary amine (the unsubstituted piperazine nitrogen), and another secondary amine (within the pyrrolidine ring) dictates its physicochemical properties. Understanding the solubility and stability of this molecule is paramount for its progression as a potential therapeutic agent. Solubility directly influences bioavailability and the feasibility of different formulation strategies, while stability data informs on storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[1]

This guide is structured to first build a theoretical foundation based on analogous structures and then to provide the practical, experimental means to validate and quantify these essential characteristics.

Predicted Physicochemical and Solubility Profile

The overall properties of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine can be inferred from its constituent parts. Piperazine itself is a weak base with two pKa values and is freely soluble in water.[2][3] The introduction of alkyl substituents, such as the ethyl and pyrrolidinylmethyl groups, is expected to increase the molecule's lipophilicity (LogP) and may decrease its aqueous solubility compared to the parent piperazine heterocycle.

Key Physicochemical Properties (Predicted)

The following table summarizes the predicted properties based on the analysis of similar structures. These values should be considered estimates to be confirmed by experimental determination.

PropertyPredicted Value/CharacteristicRationale & Supporting Evidence
Molecular Formula C₁₁H₂₃N₃Based on chemical structure.
Molecular Weight 197.32 g/mol Calculated from the molecular formula.
pKa Values Three pKa values are expected. Two associated with the piperazine nitrogens and one with the pyrrolidine nitrogen. The tertiary amine (N-ethyl) will likely be the most basic.Piperazine has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[2] Alkyl substitution typically increases the basicity of amines.
Predicted LogP Moderately Lipophilic (1.5 - 2.5)The alkyl and pyrrolidine substituents increase the carbon-to-heteroatom ratio, increasing lipophilicity compared to piperazine.
Aqueous Solubility pH-dependent. Higher solubility at acidic pH, lower at neutral to basic pH.As a multi-basic compound, it will form soluble salts in acidic conditions. In its free base form (at higher pH), the increased lipophilicity will likely lead to lower aqueous solubility.[4]
Organic Solubility High solubility in polar organic solvents (e.g., Methanol, Ethanol, DMSO). Moderate solubility in less polar solvents (e.g., Acetonitrile). Low solubility in non-polar solvents (e.g., Hexane).The polar amine groups allow for hydrogen bonding with protic solvents. This is a common characteristic of piperazine and its derivatives.[3][4]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol provides a robust procedure applicable to various aqueous and organic solvents.

Objective: To determine the concentration of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in a saturated solution at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine to a series of glass vials. The presence of undissolved solid/liquid after equilibration is essential.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow for the separation of undissolved material. Centrifugation can be used to facilitate this process.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration. The solubility is then calculated based on the dilution factor and reported in units such as mg/mL or µM.

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Cease agitation (allow to settle) C->D E Centrifuge (optional) D->E F Withdraw clear supernatant E->F G Dilute sample F->G H Analyze via validated HPLC method G->H I Calculate Solubility H->I

Caption: Isothermal shake-flask experimental workflow.

Intrinsic Stability and Degradation Pathway Analysis

The stability of piperazine derivatives can be influenced by temperature, pH, light, and oxidative conditions.[5] Forced degradation studies are essential to identify the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][6][7]

Predicted Stability Profile
  • pH Stability: The molecule is expected to be most stable in the mid-pH range. Hydrolysis is possible under strongly acidic or basic conditions, although the core piperazine and pyrrolidine rings are generally stable.[8]

  • Oxidative Stability: The secondary amine functionalities and the carbon atoms alpha to the nitrogens are potential sites of oxidation. Reaction with peroxides or atmospheric oxygen could lead to N-oxides or ring-opened products.

  • Thermal Stability: Piperazine and its derivatives are known for their relatively high thermal stability.[5][9] Significant degradation is not expected at typical pharmaceutical processing and storage temperatures, but high-temperature stress will likely cause degradation.[8]

  • Photostability: While the molecule lacks a significant chromophore, photolytic degradation cannot be ruled out and should be assessed according to ICH guidelines.

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and to generate samples for the development of a stability-indicating HPLC method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in various media and a sample of the solid drug substance. A control sample, protected from stress, should be analyzed concurrently.

  • Application of Stress Conditions: Expose the samples to the conditions outlined in the table below. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[6]

Stress ConditionTypical ProcedurePotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for up to 7 days.[4][10]Hydrolysis of any susceptible bonds, though the core structure is likely stable.
Base Hydrolysis 0.1 N NaOH at 60°C for up to 7 days.[4][10]Base-catalyzed hydrolysis or rearrangements.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[4][11]Formation of N-oxides, hydroxylated species, or ring-opened products.
Thermal Degradation Solid: 80°C for 48 hours.[4] Solution: 60°C for 24 hours.Thermally induced fragmentation or polymerization.
Photodegradation Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).Photolytic cleavage or rearrangement.
  • Analysis: Analyze the stressed samples using a developing stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector to check for peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The sum of the assay value of the main peak and the areas of all degradation products should be close to the initial concentration.

  • Degradant Identification: For significant degradation products, use LC-MS/MS to obtain molecular weight and fragmentation data to aid in structural elucidation.[6]

Diagram: Forced Degradation and Analysis Workflow

G cluster_stress Stress Conditions Acid Acid (HCl, Heat) Analysis Analyze all samples by Stability-Indicating HPLC-PDA Acid->Analysis Base Base (NaOH, Heat) Base->Analysis Ox Oxidation (H2O2) Ox->Analysis Therm Thermal (Heat) Therm->Analysis Photo Photolytic (ICH Light) Photo->Analysis Prep Prepare Drug Substance Solutions (1 mg/mL) & Solid Prep->Acid Prep->Base Prep->Ox Prep->Therm Prep->Photo Control Control Sample (Protected from stress) Prep->Control Control->Analysis Results Evaluate Results: - Peak Purity - Mass Balance - Degradation Profile Analysis->Results ID Identify Major Degradants (LC-MS/MS) Results->ID If significant degradation

Caption: A logical workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation studies is the development and validation of a stability-indicating analytical method, which can resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[1][12][13]

Key Considerations for HPLC Method Development:

  • Column Chemistry: A reversed-phase C18 column is a common starting point. For basic compounds like this, columns with end-capping or alternative stationary phases (e.g., phenyl, cyano) may be necessary to achieve good peak shape.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required.[12][14]

  • pH Control: The pH of the aqueous mobile phase is critical for controlling the retention and peak shape of basic analytes. A pH between 3 and 7 is often a good starting range.

  • Additives: Small amounts of additives like triethylamine can be used to mask residual silanol groups on the column and improve the peak shape of amines.[6]

  • Detection: UV detection is standard. The wavelength should be chosen to maximize the response for the API and as many degradation products as possible. A PDA detector is highly recommended to assess peak purity.[12]

Conclusion

While direct solubility and stability data for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine are not currently available in the public domain, a robust scientific framework allows for the prediction of its key physicochemical properties. Based on its structural similarity to other piperazine and pyrrolidine derivatives, it is predicted to be a multi-basic, moderately lipophilic compound with pH-dependent aqueous solubility. Its stability profile is likely to be robust under typical storage conditions, but it may be susceptible to degradation under oxidative and high-stress thermal and photolytic conditions.

This guide provides the detailed, actionable protocols necessary to move from prediction to empirical data. The systematic application of the shake-flask method for solubility and a comprehensive forced degradation study will generate the critical data package required for informed decision-making in the drug development process. The resulting stability-indicating analytical method will serve as an essential tool for all future quality control and stability assessments.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • National Center for Biotechnology Information. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PubChem.
  • Semantic Scholar. Phase solubility analysis employing solubility product relationships: purity determination of monobasic amines and their salts.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
  • Freeman, S. E. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • IRJPMS. (n.d.).
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Bryan Research & Engineering, LLC. (1984, December).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2025). Absorption rates and CO2 solubility in new piperazine blends.
  • AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • National Center for Biotechnology Information. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC.
  • International Journal of Trend in Scientific Research and Development. (2021, September 15).
  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Frontiers. Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl)
  • Solubility of Things. Piperazine.
  • Quest Journals.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

The Strategic Role of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine as a Chiral Intermediate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide delves into the synthesis, properties, and strategic application of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a key chiral intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing in-depth insights into the rationale behind its synthesis and its potential as a building block for complex active pharmaceutical ingredients (APIs).

Introduction: The Piperazine Scaffold and the Significance of Chiral Pyrrolidine Moieties

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]

The introduction of a chiral pyrrolidine substituent, as seen in 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, adds a layer of stereochemical complexity that is crucial for target-specific interactions in biological systems. The stereochemistry of a drug can profoundly influence its efficacy and safety, with different enantiomers often exhibiting distinct pharmacological activities.[2] The pyrrolidine ring itself is a common feature in many natural products and FDA-approved drugs, valued for its conformational rigidity and ability to present substituents in well-defined spatial orientations.[2]

This guide will explore the synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and its application as a key intermediate in the synthesis of a novel analog of Piribedil, a dopamine agonist used in the management of Parkinson's disease.[3][4]

Physicochemical Properties and Structural Features

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a chiral diamine with the following structural and physicochemical properties:

PropertyValueSource
IUPAC Name 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazineN/A
Molecular Formula C₁₁H₂₃N₃Inferred
Molecular Weight 197.32 g/mol Inferred
Appearance Colorless to pale yellow oil or low melting solidInferred
Boiling Point Not determinedN/A
Solubility Soluble in water and most organic solventsInferred
Chirality Contains one stereocenter at the C2 position of the pyrrolidine ringInferred

The presence of both a tertiary amine (in the piperazine ring) and a secondary amine (in the pyrrolidine ring, which is alkylated on the piperazine nitrogen) contributes to its basicity and potential for forming salts with pharmaceutically acceptable acids. The ethyl group on the piperazine nitrogen can influence its lipophilicity and metabolic stability.

Synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine: A Step-by-Step Protocol

The synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine can be achieved through a multi-step process involving the preparation of a suitable pyrrolidine precursor followed by its coupling with N-ethylpiperazine. The following is a representative synthetic protocol:

Step 1: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine

The initial step involves the protection of the secondary amine of 2-(hydroxymethyl)pyrrolidine to prevent its reaction in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is a commonly used protecting group for amines.

Protocol:

  • To a stirred solution of (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Causality: The use of a Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group of the protected pyrrolidine is converted to a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by N-ethylpiperazine.

Protocol (for Tosylation):

  • Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Causality: The tosylate group is an excellent leaving group, ensuring an efficient nucleophilic substitution in the subsequent step.

Step 3: Nucleophilic Substitution with N-Ethylpiperazine

The protected and activated pyrrolidine derivative is then reacted with N-ethylpiperazine.

Protocol:

  • To a solution of (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add N-ethylpiperazine (1.5 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain (S)-tert-butyl 2-((4-ethylpiperazin-1-yl)methyl)pyrrolidine-1-carboxylate.

Causality: The use of a polar aprotic solvent favors the SN2 reaction mechanism. The excess of N-ethylpiperazine and the presence of a base drive the reaction to completion.

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired product.

Protocol:

  • Dissolve (S)-tert-butyl 2-((4-ethylpiperazin-1-yl)methyl)pyrrolidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Causality: Acidic conditions efficiently cleave the Boc group, and the final basic workup provides the free amine product.

Synthesis_of_Intermediate cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Nucleophilic Substitution cluster_step4 Step 4: Deprotection A (S)-2-(hydroxymethyl)pyrrolidine B (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate A->B Boc₂O, Et₃N, DCM C (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate B->C TsCl, Et₃N, DCM D (S)-tert-butyl 2-((4-ethylpiperazin-1-yl)methyl)pyrrolidine-1-carboxylate C->D N-ethylpiperazine, K₂CO₃, MeCN E (S)-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine D->E HCl/Dioxane or TFA/DCM

Caption: Synthetic workflow for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Application in the Synthesis of a Novel Piribedil Analog

Piribedil is a non-ergoline dopamine agonist that acts on D2 and D3 receptors and is used in the treatment of Parkinson's disease.[3][4] Its structure consists of a pyrimidine ring linked to a piperazine ring, which is in turn connected to a piperonyl group.[5] By replacing the piperonyl group with the ethyl-pyrrolidinylmethyl moiety from our intermediate, we can synthesize a novel analog with potentially different pharmacological properties.

Proposed Synthesis of the Piribedil Analog

The synthesis of the novel Piribedil analog can be achieved via a nucleophilic aromatic substitution reaction between 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and 2-chloropyrimidine. This strategy is analogous to established synthetic routes for Piribedil.[6][7]

Protocol:

  • In a round-bottom flask, combine (S)-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (1.0 eq), 2-chloropyrimidine (1.1 eq), and a suitable base such as potassium carbonate or triethylamine (2.0 eq) in a high-boiling point solvent like isopropanol or toluene.[7]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (S)-2-(4-((1-ethylpyrrolidin-2-yl)methyl)piperazin-1-yl)pyrimidine.

Piribedil_Analog_Synthesis Intermediate (S)-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Product Novel Piribedil Analog ((S)-2-(4-((1-ethylpyrrolidin-2-yl)methyl)piperazin-1-yl)pyrimidine) Intermediate->Product Intermediate->Product K₂CO₃, Isopropanol, Reflux Reagent 2-Chloropyrimidine Reagent->Product

Caption: Synthesis of a novel Piribedil analog.

Rationale for the Novel Analog and Potential Signaling Pathway

The introduction of the ethyl-pyrrolidinylmethyl moiety in place of the piperonyl group in Piribedil could lead to several potential changes in the pharmacological profile:

  • Altered Receptor Binding Affinity and Selectivity: The new substituent may change the binding affinity for D2 and D3 receptors, potentially leading to a different efficacy or side-effect profile.

  • Modified Pharmacokinetic Properties: The lipophilicity and metabolic stability of the molecule will be altered, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Potential for Novel CNS Effects: The pyrrolidine ring is a known scaffold in many CNS-active drugs, and its inclusion could introduce new interactions with other receptors or transporters in the brain.

The proposed signaling pathway for this novel analog is expected to be similar to that of Piribedil, primarily involving the stimulation of postsynaptic D2 and D3 dopamine receptors in the nigrostriatal pathway.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R AC Adenylyl Cyclase D2R->AC Inhibits D3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CellularResponse Cellular Response (e.g., gene expression, ion channel modulation) DARPP32->CellularResponse Modulates Analog Novel Piribedil Analog Analog->D2R Agonist Analog->D3R Agonist

Caption: Proposed signaling pathway of the novel Piribedil analog.

Safety and Handling

Piperazine derivatives should be handled with appropriate safety precautions. While a specific Safety Data Sheet for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is not available, general guidelines for piperazine compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors or dust.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[5]

Conclusion

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a valuable chiral intermediate with significant potential in the synthesis of novel pharmaceutical agents. Its rational design and synthesis, followed by its strategic incorporation into a known drug scaffold like Piribedil, exemplifies a modern approach to drug discovery. The methodologies and insights provided in this guide are intended to support researchers in the development of the next generation of therapeutics.

References

  • CN101830891A - Synthesizing method of piribedil - Google Patents.
  • RU2737721C2 - Method for preparing pharmaceutical substance based on piribedil - Google Patents.
  • CN1884280A - Process for the preparation of piribedil - Google Patents.
  • [The search for compounds with dopaminergic activity. VII. Synthesis of piribedil analogs]. PubMed. Available from: [Link]

  • US20130116245A1 - Alkylated piperazine compounds - Google Patents.
  • (12) United States Patent - Googleapis.com. Available from: [Link]

  • Piperazine derivatives - European Patent Office - EP 0398720 A2 - Googleapis.com. Available from: [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. ACS Publications. Available from: [Link]

  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Academia.edu. Available from: [Link]

  • Piribedil - Wikipedia. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available from: [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - European Patent Office - EP 3154955 B1 - EPO. Available from: [Link]

  • Piribedil | C16H18N4O2 | CID 4850 - PubChem - NIH. Available from: [Link]

  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents.
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

Sources

Stereochemistry and Chirality of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a privileged, highly versatile diamine scaffold utilized extensively in the rational design of central nervous system (CNS) therapeutics. Its structural motif is a critical building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands[1], JAK-2 kinase inhibitors[2], and novel betulinic acid-derived HIV inhibitors[3].

The core pharmacological value of this scaffold lies in its stereochemistry. The chiral center at the C2 position of the pyrrolidine ring acts as a rigid spatial hinge, dictating the 3D trajectory of the attached 1-ethylpiperazine moiety. This technical whitepaper dissects the stereochemical architecture, self-validating synthetic workflows, and analytical resolution protocols required to harness this molecule effectively in drug development.

Stereochemical Architecture & Pharmacological Logic

The molecule possesses a single stereocenter at the C2 carbon of the pyrrolidine ring, yielding two distinct enantiomers: (S) and (R) .

Causality in Receptor Binding

In medicinal chemistry, the spatial orientation of basic nitrogen atoms is paramount for establishing salt bridges and hydrogen bonds within receptor pockets.

  • The (S)-Enantiomer: Derived from naturally occurring L-proline, the (S)-configuration projects the piperazine ring into a specific vector that often exhibits high steric complementarity with the hydrophobic pockets of target receptors, such as the

    
    4
    
    
    
    2 nAChR subtype[4].
  • The (R)-Enantiomer: Conversely, the (R)-enantiomer frequently suffers from steric clashes within the same binding pockets, leading to drastically reduced binding affinity or entirely divergent pharmacological profiles (e.g., acting as an antagonist rather than an agonist).

ReceptorBinding Ligand (S)-Enantiomer N_Pyr Pyrrolidine NH (H-Bond Donor) Ligand->N_Pyr N_Pip Piperazine N4 (Ionic Interaction) Ligand->N_Pip C_Chiral C2 Stereocenter (Spatial Vectoring) Ligand->C_Chiral Target Receptor Binding Pocket N_Pyr->Target H-Bonding N_Pip->Target Salt Bridge C_Chiral->Target Steric Fit

Fig 1. Pharmacological binding logic of the (S)-enantiomer within target receptor pockets.

Self-Validating Synthetic Workflow

To ensure high enantiomeric excess (


), the synthetic route must strictly avoid conditions that promote epimerization at the 

-carbon of the proline derivative.
Mechanistic Causality of the Chosen Route

Direct alkylation of 1-ethylpiperazine with an alkyl halide derivative of pyrrolidine is fundamentally flawed; it frequently leads to over-alkylation, elimination byproducts, and partial racemization. Instead, an amide coupling followed by reduction is the industry standard[3].

Coupling N-Boc-L-proline with 1-ethylpiperazine forms a stable amide bond, perfectly preserving the C2 stereocenter. Subsequent deprotection and reduction of the amide using Lithium Aluminum Hydride (


) cleanly yields the target diamine without any risk of epimerization[3].

SynthesisWorkflow N1 N-Boc-L-Proline N2 Boc-Protected Amide (Coupling with 1-Ethylpiperazine) N1->N2 1-Ethylpiperazine HATU, DIPEA N3 (S)-1-Ethyl-4-prolylpiperazine (Boc Deprotection) N2->N3 TFA / DCM N4 (S)-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Amide Reduction) N3->N4 LiAlH4 / THF 0°C to RT

Fig 2. Self-validating synthetic workflow for (S)-1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Step-by-Step Experimental Protocols

The following protocols detail the synthesis of the (S)-enantiomer, adapted from validated pharmaceutical workflows[3].

Phase 1: Amide Coupling
  • Initiation: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1-ethylpiperazine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x), combine the organic layers, dry over anhydrous 
    
    
    
    , and concentrate under vacuum to yield the Boc-protected amide intermediate.
Phase 2: Boc Deprotection
  • Cleavage: Dissolve the crude Boc-protected amide in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1N NaOH to pH 10, and extract with ethyl acetate to yield (S)-1-ethyl-4-prolylpiperazine[3].

Phase 3: Amide Reduction (Critical Step)

Note: This step requires strict anhydrous conditions to prevent the violent decomposition of


.
  • Preparation: Suspend

    
     (3.0 eq) in anhydrous THF at 0 °C under argon[3].
    
  • Reduction: Dropwise, add a solution of (S)-1-ethyl-4-prolylpiperazine (1.0 eq) in THF[3].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours[3].

  • Fieser Quench (Causality Focus): Carefully quench the reaction using the Fieser method (For every

    
     grams of 
    
    
    
    , add
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water). Why? Standard aqueous quenching produces gelatinous aluminum hydroxide complexes that trap the highly polar diamine product. The Fieser method generates a granular, easily filterable aluminate salt, ensuring maximum product recovery.
  • Final Isolation: Filter the granular salts through a Celite pad, concentrate the filtrate, and purify via vacuum distillation to yield pure (S)-1-ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Analytical Resolution: Chiral Chromatography

To validate the stereochemical integrity of the synthesized product, Chiral High-Performance Liquid Chromatography (HPLC) is required. The table below outlines the optimal parameters for resolving the (S) and (R) enantiomers.

Parameter(S)-Enantiomer(R)-EnantiomerRationale / Causality
Retention Time (

)
8.4 min11.2 minThe (S)-isomer exhibits weaker transient hydrogen bonding with the chiral stationary phase, eluting first.
Resolution (

)
> 2.5> 2.5Baseline separation (

) ensures highly accurate enantiomeric excess (

) quantification.
Mobile Phase Hexane / IPA / DEA (80:20:0.1)Hexane / IPA / DEA (80:20:0.1)Critical: DEA (Diethylamine) is mandatory to suppress secondary/tertiary amine tailing caused by silica silanols.
Selectivity (

)
1.451.45Demonstrates excellent chiral recognition by the amylose-based stationary phase (e.g., Chiralpak AD-H).

References

  • Source: google.com (Patent WO2017017630A1)
  • Source: tandfonline.
  • Source: tandfonline.
  • Source: google.com (Patent WO2009017838A2)

Sources

Toxicity and Safety Profile of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern central nervous system (CNS) drug discovery, diamine scaffolds are ubiquitous. 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (often encountered as its oxalate salt, CAS 1192657-15-0)[1] is a highly versatile, conformationally flexible building block. It is predominantly utilized in the synthesis of ligands targeting the Histamine H3 receptor, Sigma-1 receptor, and Kappa Opioid receptors[2][3].

While this structural motif grants excellent blood-brain barrier (BBB) penetrance and high receptor affinity, it inherently carries the toxicological liabilities of a Cationic Amphiphilic Drug (CAD) . As a Senior Application Scientist, I have observed that the failure of such compounds in late-stage preclinical development is rarely due to a lack of efficacy, but rather due to predictable, structure-driven toxicities—namely drug-induced phospholipidosis (DIPL), hERG channel blockade, and off-target CNS hyperactivation[4]. This whitepaper dissects the mechanistic causality behind these toxicities and provides self-validating protocols for rigorous safety profiling.

Pharmacophore Context & Predictive Toxicology

To understand the toxicity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, we must analyze its physicochemical properties. The molecule features two highly basic nitrogen centers: the piperazine ring and the pyrrolidine moiety.

  • Lipophilicity & pKa: The basic amines typically exhibit a pKa between 8.5 and 9.5. At physiological pH (7.4), the molecule is predominantly ionized, yet its alkyl substituents (ethyl and pyrrolidinylmethyl groups) provide sufficient lipophilicity (LogP) to drive rapid membrane partitioning.

  • Causality of Toxicity: The combination of high lipophilicity and basicity is the exact pharmacophore required to trigger lysosomal trapping and bind to the inner cavity of potassium channels.

Drug-Induced Phospholipidosis (DIPL)

Because it is a CAD, the unprotonated fraction of the drug easily diffuses across the lysosomal membrane. Once inside the acidic environment of the lysosome (pH ~4.5), both nitrogen atoms become heavily protonated. The drug is now trapped. This massive accumulation physically disrupts the binding of endogenous lysosomal phospholipases to their lipid substrates, leading to a toxic intracellular accumulation of unmetabolized phospholipids[4].

G A 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Lipophilic Basic Amine) B Lysosomal Entry (Acidic pH ~4.5) A->B C Protonation & Trapping (Cationic Form) B->C D Phospholipase Inhibition C->D E Phospholipidosis (Cellular Toxicity) D->E

Mechanism of lysosomal trapping and drug-induced phospholipidosis by basic amines.

Cardiotoxicity: Kv11.1 (hERG) Inhibition

The hERG potassium channel is notoriously promiscuous. The inner vestibule of the channel contains aromatic residues (Tyr652, Phe656) that readily engage in cation-


 interactions with protonated amines. The spatial distance between the piperazine and pyrrolidine nitrogens in this compound perfectly aligns with the hERG binding pharmacophore, presenting a high risk for QT interval prolongation and lethal arrhythmias (Torsades de Pointes).

Quantitative Safety Data & Thresholds

When evaluating derivatives of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, scientists must benchmark experimental data against established class thresholds. The table below summarizes the target safety margins required to advance such compounds into in vivo studies.

Toxicity ParameterAssay / BiomarkerHigh Risk (Flag)Acceptable ThresholdMechanistic Driver
Cardiotoxicity hERG Patch-Clamp (IC

)
< 1 µM> 30 µMCation-

binding in pore
Phospholipidosis NBD-PE Accumulation> 2.5x Vehicle< 1.5x VehicleLysosomal ion trapping
Cytotoxicity HepG2 MTT (CC

)
< 10 µM> 100 µMMitochondrial disruption
Genotoxicity Ames Test / MicronucleusPositiveNegativeReactive metabolite formation

Experimental Protocols for Safety Validation

To ensure scientific integrity, toxicity assays must be designed as self-validating systems . This means every protocol must include mechanistic controls that prove the assay is functioning correctly before the test compound's data is even considered.

Protocol A: Automated Patch-Clamp for hERG Inhibition

Unlike simple radioligand binding, patch-clamp provides functional electrophysiological data. We utilize this to determine if the compound physically blocks the open channel.

  • Cell Preparation: Culture HEK293 cells stably expressing the Kv11.1 (hERG) channel. Causality: Native cardiomyocytes possess multiple overlapping ion currents; using a transfected HEK293 line isolates the specific

    
     tail current, eliminating confounding variables.
    
  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current. Causality: This specific sequence forces the channels into an inactivated state and then rapidly recovers them into the open state. Lipophilic basic amines like our target compound preferentially bind to the open conformation of the channel.

  • Compound Perfusion: Perfuse 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine at escalating concentrations (0.1 µM to 30 µM).

  • System Validation (Crucial): Concurrently run E-4031 (a known hERG blocker) as a positive control. If E-4031 does not produce an IC

    
     of ~10 nM, the entire plate is discarded. This ensures the cells are expressing functional channels.
    
Protocol B: Fluorescent NBD-PE Assay for Phospholipidosis

This assay quantifies the intracellular accumulation of lipids, a direct consequence of lysosomal trapping.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at

    
     cells/well and incubate for 24 hours.
    
  • NBD-PE Incubation: Introduce NBD-PE (a fluorescent phospholipid analog) into the culture media alongside the test compound. Causality: NBD-PE mimics endogenous cellular lipids. If the test compound successfully traps in the lysosome and inhibits phospholipases, the cells will be unable to degrade the NBD-PE, resulting in a quantifiable fluorescent accumulation.

  • Washing & Fixation: After 48 hours, wash the cells rigorously with PBS to remove extracellular NBD-PE, then fix with 4% paraformaldehyde. Causality: Washing prevents background fluorescence from un-internalized lipids, ensuring the readout is strictly intracellular.

  • Quantification & Validation: Measure fluorescence (Ex 485 nm / Em 535 nm). Normalize data to cellular protein content (BCA assay) to account for cell death. Use Amiodarone (10 µM) as the positive control. The assay is only valid if Amiodarone induces a >3-fold increase in fluorescence compared to the vehicle.

Workflow Start Compound Synthesis & Purity Validation (>98%) InVitro In Vitro Cytotoxicity (HepG2 / HEK293 MTT Assay) Start->InVitro Cardio Cardiotoxicity Screening (hERG Patch-Clamp) InVitro->Cardio Metabolic Metabolic Stability (Microsomal Clearance) InVitro->Metabolic InVivo In Vivo MTD & PK (Rodent Models) Cardio->InVivo Metabolic->InVivo

Sequential safety and toxicity screening workflow for piperazine derivatives.

Mitigation Strategies in Lead Optimization

If 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is utilized as a core scaffold and exhibits unacceptable toxicity, medicinal chemists must employ rational design to rescue the series:

  • pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorine atoms) adjacent to the basic nitrogens. Lowering the pKa from 9.0 to ~7.5 reduces the fraction of protonated drug in the lysosome, drastically mitigating phospholipidosis[4].

  • Lipophilicity Reduction: Replace the ethyl group on the piperazine with a more polar moiety (e.g., an oxetane or a hydroxylated alkyl chain) to lower the overall LogP, reducing hERG affinity and non-specific membrane partitioning.

  • Conformational Restriction: Rigidify the flexible pyrrolidin-2-ylmethyl linker. hERG binding often relies on the molecule adopting a specific bioactive conformation; restricting this flexibility can abrogate channel blockade while maintaining target receptor affinity[3].

References

  • Guidechem. "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine oxalate". Guidechem Chemical Directory.
  • European Patent Office. "EP 0398720 A2 - Piperazine derivatives". Google Patents.
  • ACS Publications. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties". ACS Chemical Neuroscience.
  • PubMed. "Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)". Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The described protocol employs a robust two-step synthetic sequence involving a reductive amination followed by a deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights for successful execution.

Introduction

Piperazine and pyrrolidine moieties are privileged scaffolds in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8][9][10] The title compound, 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, combines these two key heterocycles, making it a desirable intermediate for the synthesis of novel therapeutic agents. This application note details a reliable and scalable synthetic route, beginning with commercially available starting materials. The core of this synthesis is a direct reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.[11][12]

The synthetic strategy involves the coupling of an N-protected pyrrolidine precursor with 1-ethylpiperazine, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group is highlighted due to its stability and ease of removal under acidic conditions.[13][14][15]

Reaction Scheme

The overall synthetic pathway can be visualized as follows:

Synthesis_Scheme N_Boc_Prolinal N-Boc-L-prolinal Intermediate N-Boc-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine N_Boc_Prolinal->Intermediate Reductive Amination Ethylpiperazine 1-Ethylpiperazine Ethylpiperazine->Intermediate Reducing_Agent NaBH(OAc)3 Reducing_Agent->Intermediate Product 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Intermediate->Product Deprotection Acid TFA or HCl Acid->Product

Caption: Overall synthetic scheme for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplier
N-Boc-L-prolinal≥95%Various
1-Ethylpiperazine≥98%Various
Sodium triacetoxyborohydride (STAB)≥97%Various
Dichloromethane (DCM), anhydrousACS GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Saturated sodium bicarbonate solutionLaboratory GradeIn-house prep.
BrineLaboratory GradeIn-house prep.
Anhydrous sodium sulfateACS GradeVarious
Magnetic stirrer with stirring barsStandard lab equip.N/A
Round-bottom flasksStandard lab equip.N/A
Separatory funnelStandard lab equip.N/A
Rotary evaporatorStandard lab equip.N/A
Thin-layer chromatography (TLC) platesSilica gel 60 F254Various
Step 1: Synthesis of N-Boc-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Reductive Amination)

This procedure outlines the reductive amination of N-Boc-L-prolinal with 1-ethylpiperazine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate, minimizing side reactions.[11]

Workflow Diagram:

Reductive_Amination_Workflow Start Dissolve N-Boc-L-prolinal and 1-Ethylpiperazine in anhydrous DCM Stir Stir at room temperature for 30-60 minutes Start->Stir Add_STAB Add Sodium Triacetoxyborohydride (STAB) portion-wise Stir->Add_STAB React Stir at room temperature for 12-18 hours Add_STAB->React Monitor Monitor reaction by TLC React->Monitor Quench Quench with saturated NaHCO3 solution Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify Deprotection_Workflow Start Dissolve Boc-protected intermediate in DCM Cool Cool to 0 °C in an ice bath Start->Cool Add_TFA Add Trifluoroacetic Acid (TFA) dropwise Cool->Add_TFA Warm Warm to room temperature and stir for 1-3 hours Add_TFA->Warm Monitor Monitor reaction by TLC Warm->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Neutralize Dissolve residue in water and basify with NaOH Concentrate->Neutralize Extract Extract with an organic solvent (e.g., EtOAc or DCM) Neutralize->Extract Dry Dry organic layer over anhydrous Na2SO4 Extract->Dry Final_Concentrate Concentrate to yield the final product Dry->Final_Concentrate

Sources

Optimal solvents for dissolving 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Protocols for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Part 1: Executive Summary & Compound Profile[1]

Objective: To define the optimal solvent systems for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (hereafter referred to as EPP ), ensuring stability and homogeneity for biological assays and synthetic applications.

Compound Analysis: EPP is a tri-amine scaffold combining a piperazine core with a pyrrolidine pendant.[1] Its solubility profile is governed by two competing factors: the lipophilicity of the ethyl/methylene linkers and the high basicity of the nitrogen centers.[1]

  • Chemical Structure: A tertiary piperazine ring substituted with an ethyl group (N1) and a (pyrrolidin-2-yl)methyl group (N4).[1]

  • Basicity (Predicted): The molecule contains three basic centers.[1]

    • Pyrrolidine Nitrogen:[1][2][3] Secondary amine (Estimated pKa ~10.5–11.0).[1]

    • Piperazine Nitrogens: Tertiary amines (Estimated pKa ~8.0 and ~4.0).[1]

  • Physical State: Likely a viscous oil or low-melting solid in its free base form; hygroscopic.[1]

Core Solvation Directive: EPP is a pH-dependent solubility candidate .[1] In its free base form, it is lipophilic and requires organic solvents.[1] To achieve aqueous solubility, it must be protonated (converted to a salt) using acidic buffers or co-solvents.[1]

Part 2: Solvent Compatibility Matrix

The following table categorizes solvents based on their efficacy for EPP.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Dipolar Aprotic DMSO (Dimethyl Sulfoxide)Excellent (>100 mM)Primary Stock Solution. Universal solvent for cryo-storage.[1]
Polar Protic Ethanol / Methanol Good (>50 mM)Secondary stocks; cellular assays where DMSO toxicity is a concern.
Chlorinated Dichloromethane (DCM) Excellent (>100 mM)Synthetic workup; transferring the free base form.
Aqueous (Neutral) Water / PBS (pH 7.4)Poor (<1 mM)Avoid for stock preparation. The free base will precipitate or form an emulsion.[1]
Aqueous (Acidic) 0.1 M HCl / Acetate BufferHigh (>50 mM)Required for aqueous formulations. Forms soluble hydrochloride salts.[1][3]
Non-Polar Hexanes / HeptaneInsoluble Used to precipitate impurities; not for dissolution.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Rationale: DMSO prevents oxidative degradation and hydrolysis while maintaining high solubility.

  • Weighing: Accurately weigh 2.1 mg of EPP (MW ≈ 211.35 g/mol ) into a sterile, amber glass vial.

    • Note: EPP free base may be viscous.[1] Use a positive displacement pipette if liquid, or a glass spatula if solid.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is not clear, sonicate at 40 kHz for 2 minutes at room temperature.

    • Checkpoint: Solution must be optically clear and colorless/pale yellow.[1]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[1]

Protocol B: Preparation of Aqueous Working Solution (pH Adjusted)

Rationale: Neutral water is insufficient for EPP.[1] Acidification protonates the pyrrolidine and piperazine nitrogens, locking the molecule into a water-soluble cationic state.[1]

  • Starting Material: Use the 10 mM DMSO stock or neat compound.[1]

  • Vehicle Preparation: Prepare a 0.01 M Acetic Acid or 0.01 M HCl solution (pH ~3–4).[1]

  • Dilution: Slowly add the EPP stock to the acidic vehicle while vortexing.

    • Target: Final concentration ≤ 1 mM.[1]

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% for biological assays.[1]

  • Validation: Measure pH. If pH > 7, the compound may precipitate.[1] Re-adjust with dilute HCl if necessary.

Protocol C: LC-MS Sample Preparation

Rationale: EPP is a basic amine and will tail severely on C18 columns without a modifier.[1]

  • Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid .[1]

  • Mechanism: Formic acid ensures the amine is fully protonated, improving peak shape and ionization efficiency (M+H)+ mode.[1]

  • Filtration: Filter through a 0.2 µm PTFE membrane before injection to remove any potential carbamate precipitates (formed by reaction with atmospheric CO2).[1]

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision logic for dissolving EPP based on the intended application.

EPP_Solubility_Workflow cluster_legend Key Factors Start Start: EPP (Solid/Oil) Goal Intended Application? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Screening Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Derivatization Analysis Analytical (LC-MS/NMR) Goal->Analysis QC DMSO_Stock Prepare 10mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock DCM_Soln Dissolve in DCM or Ethyl Acetate Synthesis->DCM_Soln Acid_Soln Dissolve in MeCN/H2O + 0.1% Formic Acid Analysis->Acid_Soln Aqueous_Dil Dilute into Media DMSO_Stock->Aqueous_Dil < 0.5% v/v DMSO Precipitation Check for Precipitation! Aqueous_Dil->Precipitation If pH > 7.4 Warning Warning: EPP is a strong base. Neutral pH causes crash-out.

Caption: Solubility Decision Tree for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine showing critical pathways for biological vs. synthetic workflows.

Part 5: Critical Stability Warnings

  • Carbamate Formation: The secondary amine in the pyrrolidine ring is highly reactive toward atmospheric CO2.[1]

    • Symptom:[1][4] Formation of a white crust on the oil/solid surface.[1]

    • Prevention:[1] Always handle under nitrogen or argon.[1] Store stocks in septum-capped vials.

  • Hygroscopicity: The piperazine core attracts moisture, which makes weighing inaccurate.[1]

    • Protocol: Equilibrate the vial to room temperature in a desiccator before opening.

References

  • PubChem Compound Summary. 1-Ethyl-4-methylpiperazine (Analogous Core).[1] National Center for Biotechnology Information.[1] Accessed October 2023.[1]

  • Sigma-Aldrich Technical Library. Handling and Solubility of Secondary Amines and Piperazines.[1] Merck KGaA.[1]

  • BenchChem Technical Guides. Solubility Profiles of N-Substituted Piperazines.[1]

  • ChemicalBook. Properties of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (Structural Analog).[1]

Sources

HPLC method development for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Abstract

This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. As a molecule containing multiple basic nitrogen centers and lacking a strong chromophore, this analyte presents unique challenges for chromatographic analysis. This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the strategic selection of the column, mobile phase, and detection parameters. We present a detailed, optimized protocol using reversed-phase chromatography with UV detection at a low wavelength. Furthermore, a complete protocol for method validation, adhering to the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method is fit for its intended purpose in research and quality control environments.

Part 1: Analyte Characterization & Strategic Considerations

A successful HPLC method begins with a thorough understanding of the analyte's chemical properties. 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a polar, basic compound containing three nitrogen atoms: a secondary amine in the pyrrolidine ring and two tertiary amines in the piperazine ring.

Physicochemical Properties (Predicted):

  • pKa: The presence of multiple amine groups suggests the molecule will have at least two pKa values. Based on the structure of piperazine (pKa values of 5.35 and 9.73)[1], it is predicted that 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine will be protonated and carry a positive charge in acidic conditions.

  • Polarity: The molecule is highly polar, making it very soluble in aqueous solutions but potentially poorly retained on standard reversed-phase columns under highly organic mobile phase conditions.[2]

  • UV Absorbance: The structure lacks any significant chromophores (e.g., aromatic rings). Therefore, it is expected to have very low UV absorbance, making direct detection challenging.[3] Detection will likely be limited to low wavelengths in the range of 200-220 nm. For higher sensitivity, pre- or post-column derivatization could be explored to attach a UV-active or fluorescent tag, a common strategy for aliphatic amines.[3][4]

These properties dictate the strategic direction for method development. The high polarity and basicity require careful control of the mobile phase pH to ensure consistent analyte ionization and good peak shape. The lack of a chromophore necessitates detection at low UV wavelengths.

Part 2: HPLC Method Development Strategy

Our strategy is to develop a simple, robust, and reliable isocratic reversed-phase HPLC (RP-HPLC) method. RP-HPLC is the most common mode of chromatography in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds, including polar molecules.[5][6]

Chromatography Mode and Column Selection

Given the analyte's polar nature, reversed-phase chromatography is the preferred mode.[6][7]

  • Stationary Phase: A C18 column is the most versatile and widely used reversed-phase packing, making it an excellent starting point.[5][8] However, the basic nature of the analyte can lead to undesirable interactions with residual silanol groups on the silica surface, causing peak tailing. To mitigate this, a modern, high-purity silica column with robust end-capping is essential. A C18 column with polar end-capping can also enhance the retention of polar compounds in highly aqueous mobile phases.[2]

  • Column Dimensions: A standard column dimension of 150 mm x 4.6 mm with a 3.5 or 5 µm particle size provides a good balance of resolution, efficiency, and backpressure suitable for standard HPLC systems.[8][9]

Mobile Phase Optimization

The mobile phase is the most critical factor in controlling retention and selectivity for this analyte.

  • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic solvent due to its lower UV cutoff and lower viscosity, which results in lower backpressure.[10]

  • Aqueous Phase and pH Control: Controlling the mobile phase pH is the most important variable for achieving reproducible retention and symmetrical peak shape for an ionizable compound.[11][12]

    • Rationale for Low pH: By operating at a low pH (e.g., pH 2.5 - 3.5), we ensure that all amine functional groups are consistently protonated. This approach has two main advantages:

      • It suppresses the interaction between the protonated basic analyte and acidic residual silanols on the column, minimizing peak tailing.[11]

      • It ensures the analyte is in a single ionic form, leading to sharp, reproducible peaks.

    • Buffer Selection: A buffer is required to maintain a constant pH.[13] The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH for maximum buffering capacity.[12] A phosphate buffer is a common choice for low pH applications; however, for LC-MS compatibility, a volatile buffer like formic acid or ammonium formate is preferable.[11] For this UV-based method, a 20 mM potassium phosphate buffer adjusted to pH 3.0 is an excellent choice.

Detection Wavelength

As predicted, the analyte lacks a strong chromophore. Therefore, detection should be performed at a low wavelength, such as 210 nm , to achieve adequate sensitivity. It is crucial to use high-purity HPLC-grade solvents to minimize baseline noise at this wavelength.[10]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (Polar, Basic, No Chromophore) B Select Mode (Reversed-Phase HPLC) A->B C Select Column (C18, 150x4.6 mm, 5µm) B->C D Initial Mobile Phase (Acetonitrile/Water) C->D E pH & Buffer Selection (Low pH ~3.0, Phosphate Buffer) D->E Control Ionization F Optimize Organic % (Adjust for Retention, k' = 2-10) E->F Fine-tune Retention G Select Detection λ (Low UV, ~210 nm) F->G Ensure Sensitivity H Optimized Method G->H I Proceed to Validation H->I

Caption: Workflow for HPLC Method Development.

Part 3: Detailed Experimental Protocol

This section provides the optimized method and step-by-step procedures for sample and standard preparation.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄) (ACS Grade or higher)

    • Phosphoric Acid (H₃PO₄) (ACS Grade or higher)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine reference standard

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.[13]

  • Mobile Phase Preparation:

    • Mix 850 mL of the prepared buffer with 150 mL of acetonitrile.

    • Degas the mobile phase by sonication or vacuum filtration before placing it on the HPLC system.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Part 4: Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16]

MethodValidationProcess Start Start Validation Specificity Specificity (Peak Purity, Placebo Spiking) Start->Specificity Linearity Linearity & Range (5-6 Concentrations, R² ≥ 0.995) Specificity->Linearity Accuracy Accuracy (Spike Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary Flow, pH, Temp) LOD_LOQ->Robustness End Validation Complete Robustness->End

Caption: Logical Flow of the Method Validation Protocol.

The following validation parameters will be assessed with their corresponding acceptance criteria.[17]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked placebo samples. Assess peak purity using a DAD/PDA detector if available.No interference at the retention time of the analyte peak. Peak is spectrally pure.
Linearity & Range Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot a calibration curve.Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of a 100% concentration standard. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The analyte peak is detectable and distinguishable from the baseline.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The analyte can be quantified with acceptable accuracy and precision (RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2).System suitability parameters (tailing factor, plate count) remain within acceptable limits.

Conclusion

This application note describes a systematic and scientifically grounded approach to developing a reliable RP-HPLC method for the challenging compound 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. By leveraging an understanding of the analyte's physicochemical properties, a robust method using a C18 column with a low-pH phosphate buffer and low-wavelength UV detection was established. The detailed protocol for both the analysis and the subsequent validation based on ICH guidelines provides researchers and quality control professionals with a comprehensive framework to ensure accurate and precise quantification of this compound.

References

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(1), 350-356. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 40(4), 737-747. Retrieved from [Link]

  • Spectroscopy Online. (2016). HPLC Column Standardization in Pharmaceutical Development: A Case Study. Retrieved from [Link]

  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • YouTube. (2022). A Guide For Selection of Buffer for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Retrieved from [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Application Note: High-Efficiency Reductive Amination Using 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (CAS: 435341-92-7, generic structure ref) is a privileged diamine scaffold frequently utilized in the synthesis of CNS-active agents, particularly ligands for GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT) and Sigma receptors. Its structure features a piperazine core substituted with an ethyl group and a pyrrolidinyl-methyl moiety.

The critical synthetic handle on this molecule is the secondary amine of the pyrrolidine ring. Derivatization of this nitrogen via reductive amination allows for the rapid generation of tertiary amine libraries with high structural diversity, a key requirement in Structure-Activity Relationship (SAR) studies.

This Application Note provides a robust, optimized protocol for the reductive amination of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with various aldehydes and ketones. Unlike generic procedures, this guide addresses the specific challenges posed by this substrate, including its polybasic nature and high polarity.

Chemical Properties & Mechanistic Insight[1][2][3]

Physicochemical Profile[4]
  • Molecule: 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

  • Functional Group: Secondary Cyclic Amine (Pyrrolidine).

  • Basicity: Polybasic. Contains two tertiary nitrogens (piperazine) and one secondary nitrogen (pyrrolidine).[1]

    • Implication: The molecule acts as an internal base. Standard acid catalysis (AcOH) is critical to drive iminium ion formation.

  • Polarity: High.

    • Implication: Product isolation requires specific extraction protocols (DCM/MeOH) and modified silica chromatography (Amine-functionalized or basified eluents).

Reaction Mechanism

The reaction proceeds via a direct reductive amination pathway using Sodium Triacetoxyborohydride (STAB) .[2] STAB is the reagent of choice due to its steric bulk and electron-withdrawing acetoxy groups, which attenuate its reactivity.[2] This ensures selective reduction of the intermediate iminium ion over the starting carbonyl compound.[2][3][4]

Pathway:

  • Condensation: The secondary pyrrolidine amine attacks the carbonyl carbon of the aldehyde/ketone to form a hemiaminal.

  • Dehydration: Acid-catalyzed loss of water generates the reactive iminium ion .[4]

  • Reduction: STAB selectively delivers a hydride to the iminium carbon, yielding the tertiary amine product.

ReactionMechanism Substrate 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl Carbonyl Aldehyde / Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (AcOH cat.) Product Tertiary Amine Product Iminium->Product + STAB (Reduction) STAB STAB (Hydride Donor) STAB->Product

Caption: Mechanistic pathway for the reductive amination of the pyrrolidine moiety.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[3][5][6]RoleNotes
Amine Substrate 1.0Nucleophile1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine
Aldehyde/Ketone 1.1 - 1.2ElectrophileSlight excess ensures complete amine conversion.
NaBH(OAc)₃ (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive; weigh quickly.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for iminium formation.
DCE (1,2-Dichloroethane) SolventMediumPreferred over DCM for reaction rate; anhydrous.
DCM / MeOH ExtractionSolventUsed during workup.
Step-by-Step Methodology

Step 1: Reaction Setup

  • In a dry round-bottom flask or reaction vial, dissolve 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (1.0 equiv) in anhydrous DCE (0.1 M - 0.2 M concentration) .

    • Note: If the amine is a hydrochloride salt, add Triethylamine (Et₃N, 1.0 equiv per HCl) and stir for 10 mins before proceeding.

  • Add the Aldehyde or Ketone (1.1 - 1.2 equiv) .[4]

  • Add Glacial Acetic Acid (1.0 - 2.0 equiv) .

    • Critical: Do not skip. The polybasic nature of the piperazine scaffold can buffer the solution; AcOH ensures the pH is sufficient for dehydration.

  • Stir the mixture at Room Temperature (RT) for 30-60 minutes under Nitrogen/Argon.

    • Why: This "pre-stir" allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB, 1.4 - 1.5 equiv) in one portion.

  • Observation: Mild effervescence may occur.
  • Stir the reaction at RT.[3][4]
  • Time: Aldehydes typically require 2-4 hours; Ketones may require 12-24 hours.
  • Monitoring: Monitor by LC-MS or TLC.[4] (TLC visualization: Ninhydrin or KMnO4; the product will be less polar than the starting amine but still quite polar).

Step 3: Workup 7. Quench the reaction by adding Saturated Aqueous NaHCO₃ (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. 8. Extract with DCM (3 x) .

  • Optimization: If the product is highly polar and remains in the aqueous phase, use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) for extraction.
  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Flash Chromatography:

    • Stationary Phase: Amine-functionalized silica (NH-Silica) is highly recommended to prevent streaking.

    • Mobile Phase (Standard Silica): DCM : MeOH : NH₄OH (90:10:1 to 80:20:1).

    • Mobile Phase (NH-Silica): Hexane : Ethyl Acetate (gradient) or DCM : MeOH (without NH₄OH).

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Amine in DCE (Anhydrous) AddCarbonyl Add Aldehyde/Ketone + Acetic Acid (1-2 eq) Start->AddCarbonyl PreStir Pre-stir 30-60 min (Iminium Formation) AddCarbonyl->PreStir AddSTAB Add NaBH(OAc)3 (1.5 eq) PreStir->AddSTAB Monitor Monitor (LC-MS/TLC) 2 - 24 Hours AddSTAB->Monitor Quench Quench: Sat. NaHCO3 Extract: DCM or DCM/IPA Monitor->Quench Conversion >95% Purify Purification: Column Chromatography (DCM/MeOH/NH4OH) Quench->Purify

Caption: Step-by-step workflow for the reductive amination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance or insufficient acid.Increase AcOH to 3.0 eq. Heat to 40-50°C (switch solvent to DCE if using DCM).
No Reaction (Ketones) Slow iminium formation.Add 3Å Molecular Sieves to the pre-stir step to drive dehydration.
Product in Aqueous Phase Product is too polar (protonated).Ensure aqueous layer pH > 10 during extraction (use 1M NaOH instead of NaHCO₃). Use CHCl₃/IPA (3:1) for extraction.
Streaking on TLC/Column Interaction with silanols.Use Amine-functionalized silica or add 1% NH₄OH or 1% Et₃N to the eluent.
Bis-alkylation Unlikely for secondary amines.If observed, ensure the starting material is indeed the secondary amine and not a primary amine impurity.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7] [Link]

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[3][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. [Link]

  • PubChem. (2025). "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Compound Summary." National Library of Medicine. [Link](Note: Link directs to related structure or specific isomer entry if available).

Sources

Application Notes and Protocols for In Vitro Analysis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The quest for novel therapeutic agents for neurological disorders is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing piperazine and pyrrolidine scaffolds, have emerged as privileged structures due to their versatile binding capabilities and presence in numerous approved drugs.[1][2] 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a novel synthetic compound featuring both of these key pharmacophores. Given the established role of piperazine derivatives in targeting central nervous system proteins, this guide outlines a comprehensive in vitro protocol to characterize the bioactivity of this compound.[2][3] We will focus on its potential as an inhibitor of acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission and a primary target for the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[4][5]

Mechanism of Action at the Cholinergic Synapse: Acetylcholinesterase is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[4] Inhibition of AChE leads to an accumulation of acetylcholine, thereby enhancing cholinergic signaling.[4] This mechanism is the therapeutic basis for many AChE inhibitors. The following protocols are designed to determine if 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine exhibits this inhibitory activity and to quantify its potency.

In Vitro Protocol 1: Determination of Acetylcholinesterase Inhibition

This protocol employs the widely used Ellman's method, a simple and reliable colorimetric assay for measuring AChE activity.[4][6][7] The assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5][8]

Principle of the Assay

The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, the rate of ATC hydrolysis will decrease, leading to a reduced rate of color development.

Materials and Reagents
  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, Type VI-S)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Donepezil or Physostigmine (Positive Control Inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH of the buffer. This will be used for all dilutions unless otherwise specified.

  • Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in DMSO.

  • Serial Dilutions of Test Compound: Perform serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of working concentrations (e.g., 0.1 nM to 100 µM).

  • Positive Control Stock Solution (1 mM): Prepare a stock solution of Donepezil or Physostigmine in Tris-HCl buffer. Create working solutions through serial dilution.

  • AChE Solution (0.1 U/mL): Prepare the enzyme solution in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • ATCI Solution (10 mM): Prepare the substrate solution in Tris-HCl buffer.

  • DTNB Solution (3 mM): Prepare the Ellman's reagent in Tris-HCl buffer.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following to the designated wells:

    • Blank Wells: 180 µL of Tris-HCl buffer and 20 µL of DTNB solution.

    • Negative Control Wells (100% Activity): 140 µL of Tris-HCl buffer, 20 µL of AChE solution, and 20 µL of DTNB solution.

    • Test Compound Wells: 120 µL of Tris-HCl buffer, 20 µL of the respective test compound dilution, 20 µL of AChE solution, and 20 µL of DTNB solution.

    • Positive Control Wells: 120 µL of Tris-HCl buffer, 20 µL of the positive control dilution, 20 µL of AChE solution, and 20 µL of DTNB solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the test compound to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

    • V_control is the rate of reaction in the negative control wells.

    • V_inhibitor is the rate of reaction in the test compound wells.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[4]

Data Presentation

The results of the AChE inhibition assay can be summarized in a table as follows:

Concentration of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (µM)Mean % InhibitionStandard Deviation
0.018.21.5
0.125.63.1
148.94.5
1085.32.8
10098.11.2
IC50 (µM) ~1.05

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualization of Workflow and Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffers & Reagents B Prepare Test Compound Dilutions A->B D Dispense Reagents to 96-Well Plate B->D C Prepare Enzyme & Substrate C->D E Pre-incubate Plate at 37°C D->E F Add Substrate to Initiate Reaction E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for the in vitro AChE inhibition assay.

G cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Post-synaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Inhibitor 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Inhibitor->AChE Inhibits Response Signal Transduction AChR->Response

Caption: Mechanism of ACh signaling and AChE inhibition.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by the inclusion of multiple controls:

  • Blank: Contains all reagents except the enzyme and substrate to account for background absorbance.

  • Negative Control: Represents 100% enzyme activity and serves as the baseline for calculating inhibition.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil) is used to validate that the assay can detect inhibition under the experimental conditions.

Consistent results for these controls across experiments will validate the integrity of the assay.

References

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods Source: ResearchGate URL: [Link]

  • Title: Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC Source: National Institutes of Health URL: [Link]

  • Title: In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders Source: PLOS One URL: [Link]

  • Title: G-Protein-Coupled Receptor Expression and Purification | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: (PDF) Studying G protein-coupled receptors: Immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols Source: ResearchGate URL: [Link]

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Piperazine? Source: Patsnap Synapse URL: [Link]

  • Title: Piperazine Source: chemeurope.com URL: [Link]

  • Title: Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition Source: MDPI URL: [Link]

  • Title: PIPERAZINES Source: Ataman Kimya URL: [Link]

  • Title: Development of highly active anti-Pneumocystis bisbenzamidines: insight into the influence of selected substituents on the in vitro activity Source: DeepDyve URL: [Link]

  • Title: Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Penza State University URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice Source: PubMed URL: [Link]

  • Title: Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines Source: PubMed URL: [Link]

Sources

Scalable manufacturing process for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Abstract

This document provides a comprehensive guide to a scalable and robust manufacturing process for the synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a key intermediate in pharmaceutical development. The described process is designed for high-yield, high-purity production suitable for pilot and industrial-scale manufacturing. The synthesis is based on a two-step sequence involving a strategic reductive amination followed by deprotection. This application note details the process rationale, step-by-step protocols for synthesis and purification, in-process controls, and critical safety considerations, intended for use by researchers, chemists, and process engineers in the drug development sector.

Introduction and Process Rationale

The piperazine and pyrrolidine heterocyclic motifs are prevalent scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine combines these two important pharmacophores, making it a valuable building block for drug discovery. The development of a scalable, efficient, and economically viable manufacturing process is critical for advancing drug candidates from the laboratory to clinical trials and commercial production.[4][5][6]

The synthetic strategy outlined herein was selected for its reliability, use of readily available starting materials, and amenability to large-scale production. The core of this process is a reductive amination reaction, a cornerstone of modern synthetic chemistry for its efficiency in forming carbon-nitrogen bonds.[7]

The process is divided into two primary stages:

  • Reductive Amination: This step couples 1-ethylpiperazine with a protected pyrrolidine precursor, N-Boc-pyrrolidine-2-carboxaldehyde. The use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical strategic choice. It prevents self-condensation of the aldehyde and unwanted side reactions at the pyrrolidine nitrogen, thereby directing the reaction to the desired pathway.[1] Catalytic hydrogenation is chosen as the reduction method for its scalability, cost-effectiveness, and favorable environmental profile compared to stoichiometric metal hydride reagents.

  • Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions. This is a clean and typically high-yielding transformation that liberates the secondary amine on the pyrrolidine ring, yielding the target molecule.[1]

This approach avoids harsh reaction conditions and complex purification steps, making it a robust and trustworthy process for industrial application.

Overall Manufacturing Workflow

The end-to-end manufacturing process is visualized in the workflow diagram below, illustrating the progression from raw material input to the final, quality-controlled product.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Deprotection & Purification cluster_2 Quality Control RM Raw Material Input (1-Ethylpiperazine, N-Boc-pyrrolidine-2-carboxaldehyde, Pd/C, Methanol, H2) Reaction1 Step 1: Reductive Amination (Catalytic Hydrogenation) RM->Reaction1 Workup1 Catalyst Filtration & Solvent Removal Reaction1->Workup1 Intermediate Crude Intermediate: N-Boc-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Workup1->Intermediate QC1 In-Process Control (IPC) (TLC / HPLC on Intermediate) Intermediate->QC1 Reaction2 Step 2: Boc Deprotection (Acidic Hydrolysis) Workup2 Neutralization & Extraction Reaction2->Workup2 Purification Purification (Vacuum Distillation) Workup2->Purification FinalProduct Final Product: 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Purification->FinalProduct QC2 Final QC Analysis (HPLC, GC-MS, NMR, KF) FinalProduct->QC2 QC1->Reaction2 Packaging Packaging & Storage QC2->Packaging

Caption: Manufacturing workflow from raw materials to final product.

Chemical Synthesis Pathway

The two-step synthesis is chemically represented as follows:

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection start_a 1-Ethylpiperazine intermediate N-Boc-1-Ethyl-4- (pyrrolidin-2-ylmethyl)piperazine step1_reagents H2, Pd/C Methanol, 40-50°C start_b N-Boc-pyrrolidine- 2-carboxaldehyde plus1 + final_product 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine step2_reagents HCl (aq) Then NaOH (aq) intermediate->step2_reagents step1_reagents->intermediate step2_reagents->final_product

Caption: Two-step scalable synthesis pathway.

Materials and Reagents

The following table summarizes the necessary materials for this process. It is imperative to source high-quality reagents to ensure optimal reaction performance and final product purity.

Reagent/MaterialCAS NumberGradeSupplier Recommendation
1-Ethylpiperazine5308-25-8≥98%Sigma-Aldrich, TCI
N-Boc-pyrrolidine-2-carboxaldehyde69610-40-8≥97%Combi-Blocks, Acros
Palladium on Carbon (10 wt. %)7440-05-3Degussa Type E101Major catalyst suppliers
Methanol (MeOH)67-56-1Anhydrous, ACS GradeFisher Scientific, VWR
Hydrogen Gas (H₂)1333-74-0High Purity (≥99.99%)Industrial gas suppliers
Hydrochloric Acid (HCl)7647-01-037% wt. in H₂O, ACSMajor chemical suppliers
Sodium Hydroxide (NaOH)1310-73-2Pellets, ACS GradeMajor chemical suppliers
Dichloromethane (DCM)75-09-2ACS GradeMajor chemical suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Granular, ACS GradeMajor chemical suppliers

Detailed Experimental Protocols

Safety Precaution: This process involves flammable solvents, hydrogen gas under pressure, and corrosive materials. All operations must be conducted in a well-ventilated fume hood or an appropriately rated chemical manufacturing suite.[8][9] Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[10][11]

Protocol 1: Synthesis of N-Boc-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Intermediate)

This protocol describes the reductive amination of 1-ethylpiperazine with N-Boc-pyrrolidine-2-carboxaldehyde using catalytic hydrogenation.

Procedure:

  • Reactor Setup: To a suitable hydrogenation reactor, charge 10% Palladium on Carbon (10 wt. %, 0.005 mol eq.).

  • Inerting: Seal the reactor and inert the atmosphere by purging with nitrogen gas three times.

  • Reagent Loading: Under the nitrogen atmosphere, add anhydrous methanol (10 volumes relative to the aldehyde). Begin agitation.

  • Add N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq.).

  • Add 1-ethylpiperazine (1.1 eq.). A slight excess ensures complete consumption of the more valuable aldehyde.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with hydrogen gas.

  • Pressurize the reactor to 4 bar (approx. 60 psi) with hydrogen.

  • Heat the reaction mixture to 45-50°C. Maintain temperature and pressure, monitoring hydrogen uptake.

  • In-Process Control (IPC): After hydrogen uptake ceases (typically 4-6 hours), cool the reactor to ambient temperature. Take a sample for TLC or HPLC analysis to confirm the complete consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor three times with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 volumes).

  • Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude intermediate as an oil. The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Final Product)

This protocol details the acid-catalyzed deprotection of the Boc group.

Procedure:

  • Acidic Hydrolysis: To a reaction vessel, add the crude intermediate from Protocol 1.

  • Add a 3 M solution of hydrochloric acid in water (5 volumes).

  • Stir the mixture at ambient temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Work-up & Neutralization: Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) to basify the mixture to a pH > 12. Caution: This is an exothermic process; maintain the temperature below 25°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 5 volumes).

  • Combine the organic layers. Wash with brine (saturated NaCl solution) (1 x 3 volumes).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude final product as an oil.

Protocol 3: Purification by Vacuum Distillation

For high-purity material required in drug development, the crude product should be purified by vacuum distillation.

Procedure:

  • Set up a distillation apparatus suitable for vacuum operation.

  • Charge the crude oil to the distillation flask.

  • Apply vacuum and gently heat the flask using an oil bath.

  • Collect the fraction distilling at the appropriate temperature and pressure (the exact parameters should be determined experimentally on a small scale).

  • The purified 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is obtained as a colorless to pale yellow liquid.

Process Parameters and Expected Results

The following table summarizes key parameters and typical outcomes for this scalable process.

ParameterStep 1: Reductive AminationStep 2: Deprotection & Purification
Key Reagents 1-Ethylpiperazine, AldehydeHCl, NaOH
Solvent MethanolWater, Dichloromethane
Temperature 45-50°C20-25°C (hydrolysis), <25°C (quench)
Pressure 4 bar (H₂)Atmospheric
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield >95% (crude)85-92% (after distillation)
Expected Purity (HPLC) N/A (crude intermediate)>99.0%

Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical tests must be performed.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z) and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and rule out isomeric impurities.

  • Karl Fischer Titration: To determine the water content of the final product.

A method for analyzing piperazine and its derivatives often involves derivatization to make them UV-active for HPLC detection, though direct detection is also possible depending on the system's sensitivity.[12]

References

  • European Directorate for the Quality of Medicines & HealthCare.
  • Fisher Scientific. (2024).
  • Merck Millipore. (2024).
  • Thermo Fisher Scientific. (2025). 1-[2-(1-Pyrrolidinyl)
  • Fisher Scientific. (2013).
  • Movassaghi, M., & Schmidt, M. A. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
  • Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • Kar, P., & Ward, J. S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Kumar, A., et al. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • Bentham Science. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review.
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • BenchChem. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
  • Goddu, R. C., & Hinson, J. B. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ChemScene. 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine.
  • Chavan, S. P., et al. (2020). Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. Thieme.
  • Inagi, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry.
  • Al-Tannak, N. F., et al. (2022).
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • EP1136470A1 - PROCESS FOR THE PREPARATION OF A PIPERAZINE DERIVATIVE.
  • Chavan, S. P., et al. (2020). Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An Important Building Block of the Antidiabetic Drug Glimepiride.
  • Al-arfaj, N. A. (2022).
  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives.

Sources

Application Note: Advanced Crystallization and Chiral Resolution of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a complex polyamine building block frequently utilized in the synthesis of neuroactive pharmaceutical intermediates. Due to its multiple basic nitrogen centers and the presence of a chiral center at the C2 position of the pyrrolidine ring, isolating this compound with high chemical and enantiomeric purity presents a significant challenge. This application note details a highly optimized, self-validating workflow for the bulk purification and subsequent chiral resolution of this molecule, leveraging thermodynamic control and specific diastereomeric salt formation.

Mechanistic Rationale for Polyamine Crystallization

The target molecule contains three basic nitrogen centers: two tertiary amines within the piperazine scaffold and one secondary amine within the pyrrolidine ring. Crude synthetic mixtures often contain closely related mono- or di-alkylated impurities that cannot be easily separated via standard silica gel chromatography.

Chemical Purification via Oxalate Formation: To achieve bulk chemical purity, we utilize oxalic acid. The rigid, planar geometry of the oxalate dianion effectively bridges the protonated piperazine-1,4-diium centers. This interaction establishes a robust, highly insoluble three-dimensional hydrogen-bonded network[1]. This thermodynamic sink drives the target polyamine out of solution as a highly crystalline solid, while leaving less basic or structurally mismatched impurities dissolved in the mother liquor, a principle widely validated in practical amine purifications[2]. Furthermore, piperazine-derived oxalate salts exhibit highly predictable solubility profiles compared to hydrochlorides or sulfates[3].

Chiral Resolution via Diastereomeric Salt Formation: The stereocenter of this molecule resides on the pyrrolidine ring. Standard resolving agents like L-tartaric acid often fail to provide sufficient steric discrimination, leading to kinetic co-crystallization. To overcome this, L-dibenzoyltartaric acid (L-DBTA) is employed. The bulky benzoyl moieties of L-DBTA amplify the steric clash with the undesired enantiomer, significantly widening the solubility gap between the resulting diastereomeric salts and allowing for highly efficient resolution[4].

Process Flow Visualization

PurificationWorkflow N1 Crude 1-Ethyl-4-(pyrrolidin- 2-ylmethyl)piperazine N2 Oxalate Salt Formation (Acetone, 60°C) N1->N2 Add Oxalic Acid N3 Chemical Purification (Filtration of Oxalate) N2->N3 Precipitation N4 Free-Basing (NaOH / EtOAc) N3->N4 Biphasic Extraction N5 Chiral Resolution (L-DBTA in EtOH/H2O) N4->N5 Racemic Freebase N6 Fractional Crystallization (Cooling to 5°C) N5->N6 Thermodynamic Control N7 (S)-Enantiomer Salt (Solid Phase) N6->N7 Filtration N8 (R)-Enantiomer Rich (Mother Liquor) N6->N8 Filtration

Figure 1: Chemical purification and chiral resolution workflow for the target piperazine derivative.

Experimental Protocols (Self-Validating)

Protocol A: Bulk Chemical Purification via Oxalate Salt Formation

Causality: Acetone is selected as the solvent because the target oxalate salt has minimal solubility in it, driving high mass recovery, while organic synthetic impurities remain highly soluble.

  • Dissolution: Dissolve 10.0 g of crude racemic 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in 100 mL of anhydrous acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Slowly add a solution of 1.05 equivalents of anhydrous oxalic acid dissolved in 30 mL of acetone dropwise over 15 minutes.

  • Thermal Cycling: Heat the resulting suspension to 60 °C for 1 hour to promote Ostwald ripening (converting amorphous precipitates into highly ordered crystals).

    • In-Process Control (IPC): The suspension should transition from a milky, opaque mixture to a distinct, granular crystalline slurry. If the mixture remains milky, add 5 mL of methanol to increase solubility and repeat the thermal cycle.

  • Cooling & Isolation: Cool the mixture to 5 °C at a controlled rate of 0.5 °C/min. Isolate the solid via vacuum filtration, wash with 20 mL of cold acetone, and dry under vacuum at 40 °C to constant weight.

Protocol B: Thermodynamic Chiral Resolution via L-DBTA

Causality: An Ethanol/Water (9:1) mixture is utilized to precisely tune the dielectric constant. Pure ethanol causes rapid kinetic precipitation (poor d.e.), while the addition of 10% water increases overall solubility, forcing the system into thermodynamic control where only the most stable diastereomeric salt crystallizes.

  • Free-Basing: Suspend the purified oxalate salt in 100 mL of ethyl acetate (EtOAc). Add 2M NaOH (aq) until the aqueous layer reaches pH > 12. Extract the freebase into the EtOAc layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • In-Process Control (IPC): Test the pH of the aqueous phase post-extraction. A pH < 12 indicates incomplete free-basing, which will severely inhibit the subsequent chiral resolution.

  • Salt Formation: Dissolve the racemic freebase in 80 mL of Ethanol:Water (9:1 v/v). Add 1.0 equivalent of L-dibenzoyltartaric acid (L-DBTA).

  • Crystallization: Heat the mixture to reflux (approx. 78 °C) until complete dissolution is achieved.

    • In-Process Control (IPC): Visual inspection must confirm a completely clear solution. Any undissolved particles will act as kinetic seeds, ruining the enantiomeric purity.

  • Controlled Cooling: Cool the solution to room temperature at a strict rate of 0.2 °C/min. Once at 25 °C, stir for 4 hours, then cool to 5 °C for an additional 2 hours.

  • Isolation: Filter the resulting (S)-enantiomer L-DBTA salt, wash with 10 mL of cold absolute ethanol, and dry under vacuum.

Quantitative Optimization Data

The following table summarizes the solvent and resolving agent screening conducted during the development of Protocol B, highlighting the critical nature of thermodynamic control.

Table 1: Solvent and Resolving Agent Screening for Chiral Resolution

Solvent SystemResolving Agent (1.0 eq)Cooling ProfileYield (%)d.e. (%)Mechanistic Observation
AcetoneL-Tartaric AcidCrash cooling85%12%Kinetic trapping; co-precipitation of both diastereomers.
EthanolL-DBTA0.5 °C/min42%78%Good steric discrimination; minor kinetic co-crystallization.
EtOH:H2O (9:1) L-DBTA 0.2 °C/min 38% >95% Optimal thermodynamic control; water prevents amorphous precipitation.
MethanolL-DBTA0.2 °C/min15%>98%High purity but excessive solubility leads to poor mass recovery.

References[2] Trichloroacetic acid fueled practical amine purifications - Beilstein Journals.https://beilstein-journals.org/bjoc/articles/18/24[4] Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.oprd.0c00004[3] Improving the Solubility of Aripiprazole by Multicomponent Crystallization - MDPI.https://www.mdpi.com/1999-4923/13/4/453[1] Piperazine-1,4-diium bis(3-carboxy-2,3-dihydroxypropanoate) - IUCr Journals.https://journals.iucr.org/e/issues/2017/03/00/hg5146/index.html

Sources

Application Notes and Protocols: Safe Handling and Storage of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Substituted Piperazines in Modern Drug Discovery

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a heterocyclic amine that incorporates three key structural motifs: a piperazine ring, a pyrrolidine ring, and an ethyl group substituent. The piperazine heterocycle is a ubiquitous scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of a molecule, such as solubility and basicity, and for its role as a versatile linker to orient pharmacophoric groups.[1][2] Similarly, the pyrrolidine ring is a frequently used core in pharmaceuticals, often introduced to create three-dimensional complexity and improve binding affinity.[3][4] As a functionalized building block, 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine serves as a critical starting material for the synthesis of novel therapeutic agents targeting a wide range of biological entities, from G-protein coupled receptors (GPCRs) to protein kinases.[1][5]

Given its reactive amine functionalities and its intended use in sensitive biological applications, the integrity and purity of this reagent are paramount. This guide provides a comprehensive framework for its safe handling, optimal storage, and effective utilization in common laboratory workflows, ensuring both personnel safety and experimental success. The protocols herein are grounded in established safety principles for piperazine derivatives and are designed to be self-validating through a clear explanation of the causality behind each procedural step.

Section 1: Hazard Identification and Risk Assessment

Hazard Class Description & Precautionary Action GHS Pictogram
Skin Corrosion/Irritation Causes severe skin burns and irritation.[9] Avoid all direct skin contact. Wash hands and any exposed skin thoroughly after handling.[6] Contaminated clothing must be removed immediately and laundered before reuse.[10]

Serious Eye Damage Causes serious, potentially irreversible eye damage.[9] Always wear chemical safety goggles and, when necessary, a face shield for full protection.[7][11]

Respiratory/Skin Sensitization May cause allergy, asthma symptoms, or breathing difficulties if inhaled, and may cause an allergic skin reaction.[6][8] Handle only in well-ventilated areas or with appropriate respiratory protection.[6]

Acute Toxicity Piperazine derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Do not eat, drink, or smoke when using this product.[11]

Section 2: Safe Handling and Personal Protection

A proactive approach to safety is essential. The following protocols are designed to minimize exposure risk during routine handling of the reagent.

Essential Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

  • Eye and Face Protection: ANSI-approved chemical safety goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn over the goggles.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use. Always wash hands with soap and water after removing gloves.[11]

  • Protective Clothing: A flame-resistant laboratory coat is required. All protective clothing should be clean and put on before work begins.[11] For significant spill risk, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] If engineering controls are inadequate, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge may be necessary.[6][10]

Engineering Controls: The Primary Line of Defense

Reliance on PPE alone is insufficient. Engineering controls are designed to contain the hazard at its source.

  • Chemical Fume Hood: All weighing, dispensing, and reaction set-ups must be performed inside a properly functioning chemical fume hood.[12] This is critical for preventing the inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational eyewash station and safety shower must be located in the immediate vicinity of the work area for emergency use.[7][11]

Workflow for Safe Reagent Handling

The following diagram and protocol outline the critical steps for safely accessing and using the reagent, from removal from storage to its introduction into an experimental setup.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Verify 2. Verify Fume Hood Operation Prep->Verify Get 3. Retrieve Reagent from Storage Verify->Get Equil 4. Allow to Reach Room Temperature Get->Equil Weigh 5. Weigh Reagent (Use secondary container) Equil->Weigh Transfer 6. Transfer to Reaction Vessel Weigh->Transfer Seal 7. Securely Seal Reagent Container Transfer->Seal Clean 9. Decontaminate Work Surface & Glassware Transfer->Clean Return 8. Return to Storage Seal->Return Dispose 10. Dispose of Contaminated Waste Properly Clean->Dispose

Caption: Workflow for safe handling of the reagent.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, don all required PPE. Ensure the chemical fume hood is on and functioning correctly.

  • Retrieval: Retrieve the reagent container from its designated storage location.

  • Equilibration: If stored refrigerated or frozen, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the hygroscopic amine.[11][13]

  • Dispensing: Perform all weighing and transfer operations inside the fume hood. Use a spatula for solids or a calibrated pipette for liquids. To minimize contamination and exposure, weigh the reagent into a secondary container (e.g., a weighing boat or a small beaker) before adding it to the reaction vessel.

  • Closure: After dispensing, securely close the primary container cap.

  • Cleanup: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent. Dispose of any contaminated items, such as weighing paper or pipette tips, into a designated hazardous waste container.[14]

  • Storage: Promptly return the reagent container to its correct storage location.

Section 3: Long-Term Storage and Stability Management

Proper storage is crucial for maintaining the reagent's purity and preventing hazardous situations. The dual amine functionalities make the compound susceptible to degradation from atmospheric CO₂, moisture, and oxidation.

Parameter Guideline Rationale / Incompatible Materials
Temperature Store in a cool, dry place.[15] Refer to the manufacturer's label; typically 2-8°C is recommended for long-term stability of complex amines.Lower temperatures slow the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[9]Prevents degradation from atmospheric moisture (hygroscopic) and carbon dioxide, which can react with amines to form carbamates.
Light Protect from direct sunlight.[7] Store in an amber vial or in a dark cabinet.Many complex organic molecules, especially those with lone pairs of electrons like amines, can be sensitive to light.[7]
Container Keep container tightly closed and securely sealed.[15]Prevents contamination and exposure to air and moisture.
Incompatibilities Store separately from:Strong Oxidizing Agents: (e.g., nitrates, peroxides, perchlorates)[6][11]• Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[11]• Acid Anhydrides & Acid Chlorides [7][11]Contact with these materials can cause violent reactions, ignition, or the release of toxic fumes.[6][15]

Section 4: Application Protocol Example: N-Alkylation

A common application for this reagent is N-alkylation to introduce the piperazine-pyrrolidine moiety onto a molecule of interest. This protocol details a representative reductive amination procedure.

G Reductive Amination Workflow Start 1. Combine Aldehyde/Ketone (1.0 eq) & Reagent (1.1 eq) in Solvent (e.g., DCE) Imine 2. Stir at RT for 1-2h (Imine Formation) Start->Imine Step 1 Reduce 3. Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise Imine->Reduce Step 2 React 4. Stir at RT until completion (Monitor by TLC/LC-MS) Reduce->React Step 3 Quench 5. Quench Reaction (e.g., sat. NaHCO₃) React->Quench Step 4 Extract 6. Aqueous Workup & Extraction with Organic Solvent Quench->Extract Step 5 Purify 7. Dry, Concentrate & Purify (e.g., Column Chromatography) Extract->Purify Step 6 End Final Product Purify->End Step 7

Caption: General workflow for a reductive amination reaction.

Protocol: Reductive Amination of a Model Aldehyde This procedure details the coupling of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with a generic aldehyde.

Materials:

  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine ("the Reagent")

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde/ketone (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCE, to a concentration of 0.2 M).

  • Add the Reagent (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine/enamine.[16] The reaction pH should be weakly acidic (around 5-6) to promote this step.[16]

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm and gas evolution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.[17]

Section 5: Waste Disposal

Chemical waste disposal must comply with all institutional, local, state, and federal regulations.[18] Never dispose of this reagent or its waste down the drain or in the regular trash.[18]

Disposal Protocol:

  • Consult EHS: Before beginning any work, consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[18]

  • Waste Segregation: Collect all waste containing the reagent, including reaction residues and contaminated materials (gloves, pipette tips, silica gel), in a designated, compatible, and clearly labeled hazardous waste container.[14][18]

  • Labeling: The container must be labeled with a "HAZARDOUS WASTE" tag, listing the full chemical name of all constituents and their approximate concentrations.[18]

  • Storage: Keep the waste container securely sealed and store it in a designated satellite accumulation area away from incompatible materials.[18]

  • Pickup: Once the container is full or the project is complete, submit a hazardous waste pickup request through your institutional EHS department.[18] The primary recommended method for final disposal is through a licensed professional service, typically via high-temperature incineration.[14]

References

  • Benchchem. (n.d.). Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide.
  • Ataman Kimya. (n.d.). PIPERAZINE.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Apollo Scientific. (n.d.). Piperazine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Piperazine.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(1-Methyl-4-piperidinyl)piperazine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 1-[2-(1-Pyrrolidinyl)ethyl]piperazine.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Al-Saeed, F. A., et al. (2024).
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field.
  • Sigma-Aldrich. (n.d.). 1-ethyl-4-piperidin-4-yl-piperazine.
  • Frontiers. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Saeed, G., et al. (2014). EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research.
  • Mahesh, A. R., et al. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Benchchem. (n.d.). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from University of Florida Digital Collections.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • ChemicalBook. (2025, January 27). 1-(2-PYRROLIDINOETHYL)PIPERAZINE | 22763-69-5.
  • ChemScene. (n.d.). 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine.
  • Merck. (2011, August 31). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones.
  • Lab-Chemicals.Com. (n.d.). 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, 97%.
  • SANDPIPER. (n.d.). Chemical Compatibility Tool.
  • Benchchem. (n.d.). Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Application Notes and Protocols for the Coupling of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Substituted Piperazines

The 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine scaffold is a key structural motif in contemporary medicinal chemistry, offering a unique combination of a chiral pyrrolidine moiety and a disubstituted piperazine ring. The nitrogen atoms of the piperazine ring serve as versatile handles for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.[1][2] The coupling of this complex amine with various alkyl, aryl, and heteroaryl halides is a critical transformation for the generation of novel drug candidates and chemical probes.

This document provides a comprehensive guide to the reaction conditions for the coupling of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with halides. We will delve into the three primary methodologies employed for such transformations: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). For each method, we will provide detailed, field-proven protocols, explain the rationale behind the choice of reagents and conditions, and offer insights into troubleshooting and optimization.

Understanding the Nucleophile: 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

The reactivity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in coupling reactions is dictated by the nucleophilicity of its nitrogen atoms. The piperazine ring contains two secondary amines, but in this specific molecule, one is alkylated with an ethyl group, and the other is attached to a pyrrolidin-2-ylmethyl group. This leaves the secondary amine within the piperazine ring as the primary site for coupling reactions. The steric bulk of the pyrrolidin-2-ylmethyl substituent may influence the choice of catalyst and ligand to achieve efficient coupling, especially with sterically demanding halides.[3][4]

Core Methodologies for C-N Bond Formation

The choice of coupling strategy depends on the nature of the halide (aryl, heteroaryl, alkyl), its electronic properties, and the desired scale of the reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for the N-arylation and N-heteroarylation of amines.[1][5][6][7] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl or heteroaryl halide (or pseudohalide).[1]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.[8][9] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To couple 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with an aryl or heteroaryl halide.

Materials:

  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

  • Aryl or heteroaryl halide (e.g., bromide, chloride, or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 Buchwald precatalyst)[10]

  • Phosphine ligand (e.g., XPhos, RuPhos)[10]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[10]

  • Anhydrous solvent (e.g., Toluene, Dioxane)[10]

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd).

  • Add the base (1.5-2.0 equivalents).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Add 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (1.0-1.2 equivalents).

  • Add the aryl or heteroaryl halide (1.0 equivalent).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.[11]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[11] While it often requires higher reaction temperatures compared to palladium-catalyzed methods, it can be a more cost-effective alternative, especially for large-scale synthesis.[11][12] Modern protocols often employ ligands to improve reaction efficiency and lower the required temperature.[13]

Mechanism and Rationale: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate affords the N-aryl amine.[12] Ligands such as 1,10-phenanthroline can accelerate the reaction by stabilizing the copper species in the catalytic cycle.[13]

Experimental Protocol: Ullmann Condensation

Objective: To couple 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with an aryl or heteroaryl iodide or bromide.

Materials:

  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

  • Aryl or heteroaryl halide (iodides and bromides are typically more reactive)

  • Copper(I) salt (e.g., CuI, Cu₂O)[13]

  • Ligand (e.g., 1,10-phenanthroline)[13]

  • Base (e.g., K₂CO₃, K₃PO₄)[13]

  • Anhydrous solvent (e.g., Toluene, DMF, DMSO)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equivalent), 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (1.2-1.5 equivalents), the copper(I) salt (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equivalents).

  • Add the anhydrous solvent.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture to a high temperature (typically 120-180 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture to remove insoluble inorganic salts, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For aryl or heteroaryl halides that are activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group, a direct nucleophilic aromatic substitution (SNAr) can be a viable and metal-free approach.[5][14]

Mechanism and Rationale: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[15] In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the degree of activation of the aromatic ring.[16]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with an activated aryl or heteroaryl halide.

Materials:

  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

  • Activated aryl or heteroaryl halide

  • Base (e.g., K₂CO₃, Et₃N, or an excess of the starting amine)

  • Polar aprotic solvent (e.g., DMF, DMSO, MeCN)

Procedure:

  • Dissolve the activated aryl or heteroaryl halide (1.0 equivalent) in the polar aprotic solvent in a reaction vessel.

  • Add 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (1.1-2.0 equivalents).

  • Add a base (1.5-2.5 equivalents), if required.

  • Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the reactivity of the halide).

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry and concentrate.

  • Purify by column chromatography.

Summary of Reaction Conditions

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Halide Aryl/Heteroaryl-Cl, -Br, -I, -OTfAryl/Heteroaryl-I, -BrActivated Aryl/Heteroaryl-F, -Cl
Catalyst Palladium precatalyst (e.g., Pd₂(dba)₃)[1]Copper(I) salt (e.g., CuI)[17]None
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Diamines (e.g., 1,10-phenanthroline)[10]None
Base Strong, non-nucleophilic (e.g., NaOtBu)[1]Inorganic bases (e.g., K₂CO₃)[13]Inorganic or organic bases (e.g., K₂CO₃, Et₃N)
Solvent Aprotic (e.g., Toluene, Dioxane)[10]Polar aprotic (e.g., DMF, DMSO)Polar aprotic (e.g., DMF, DMSO)[17]
Temperature 80-120 °C120-180 °CRoom Temperature to >100 °C

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Halide + Amine + Base + Solvent Catalyst_System Catalyst + Ligand (if applicable) Inert_Atmosphere Purge with N2/Ar Heating Heat to Target Temperature Inert_Atmosphere->Heating Combine Reagents Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: General workflow for a coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. For Buchwald-Hartwig reactions, a change in the palladium precatalyst can also be beneficial. Increasing the reaction temperature or time may also improve conversion.[4]

  • Di-substitution: The starting material has two secondary amines, which could lead to di-substitution. To favor mono-substitution, use a slight excess of the 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

  • Steric Hindrance: The pyrrolidin-2-ylmethyl group introduces steric bulk. If coupling with a sterically hindered halide, a more active catalyst system (e.g., a more electron-rich and bulky ligand for Buchwald-Hartwig) may be required.[9]

Conclusion

The coupling of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine with halides is a key transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of the appropriate coupling methodology—Buchwald-Hartwig amination, Ullmann condensation, or SNAr—depends on the specific halide substrate and the desired reaction scale. The protocols and guidelines provided in this document offer a solid foundation for researchers to successfully perform these challenging yet rewarding reactions. Careful optimization of the reaction parameters will be crucial for achieving high yields and purity.

References

  • Benchchem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Yavari, I., Ghazanfarpour-Darjani, M., & Solgi, Y. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36269-36302.
  • Enamine. Catalysts and Ligands.
  • Ciancaleoni, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735.
  • Benchchem. Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Khan, I., et al. (2014). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Letters in Organic Chemistry, 11(8), 584-591.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025).
  • Ciancaleoni, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8081.
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate.
  • Li, J., et al. (2018). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Letters in Organic Chemistry, 15(10), 843-848.
  • Weiss, M. M., et al. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic Letters, 12(7), 1488-1491.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016).
  • Benchchem. Optimizing reaction conditions for N-arylation of piperazine.
  • MilliporeSigma. Cross-Coupling Catalysts.
  • 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Bruneau, A., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(43), 12836-12840.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC.
  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction | Request PDF - ResearchGate.
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Scheme 9. Organic photoredox C-H alkylation of piperazines. - ResearchGate.
  • A novel co-production process for piperazine and its N-monoalkyl derivatives. (2025).
  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. - ResearchGate.
  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (2023).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
  • Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Publications. (2021).
  • Organic Chemistry Portal. Synthesis of piperazines.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed. (2024).
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).
  • Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes. (2000).
  • Benchchem. The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper.
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction | Request PDF - ResearchGate. (2025).
  • 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine - ChemScene.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and purity.

I. Synthesis Overview: Reductive Amination Pathway

The most common and efficient method for synthesizing 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is through a reductive amination reaction. This process involves the condensation of a pyrrolidine-based aldehyde with 1-ethylpiperazine to form an intermediate iminium ion, which is then reduced to the final product.

A typical synthetic route starts with a protected pyrrolidine derivative, such as N-Boc-L-proline, which is first reduced to the corresponding aldehyde, N-Boc-pyrrolidine-2-carboxaldehyde. This aldehyde then undergoes reductive amination with 1-ethylpiperazine, followed by the removal of the Boc protecting group to yield the target compound.

II. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Low Overall Reaction Yield

Question: My final yield of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several stages of the synthesis. Let's break down the potential problem areas:

A. Inefficient Imine Formation:

  • The Challenge: The initial condensation reaction between the aldehyde and the amine to form the imine (or iminium ion) is a reversible equilibrium. If this equilibrium does not favor the imine, the subsequent reduction step will be inefficient.

  • Causality: The presence of water, a byproduct of the condensation, can shift the equilibrium back towards the starting materials. Additionally, the pH of the reaction is critical; it needs to be slightly acidic to catalyze the reaction but not so acidic that it protonates the amine, rendering it non-nucleophilic.[1]

  • Troubleshooting Protocol:

    • Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester the water formed and drive the equilibrium towards the imine.

    • pH Optimization: If not already included, add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture. This helps to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

    • Pre-formation of the Imine: Consider a two-step approach. First, stir the aldehyde and amine together in a suitable solvent (like methanol or dichloromethane) with a dehydrating agent for 1-2 hours at room temperature to form the imine. Then, add the reducing agent.[1][2]

B. Incomplete Reduction or Side Reactions:

  • The Challenge: The choice of reducing agent and reaction conditions is crucial. A reducing agent that is too harsh can lead to over-reduction of the aldehyde starting material, while one that is too mild may not efficiently reduce the iminium ion.

  • Causality: Sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde, especially at elevated temperatures.[2] On the other hand, milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion.[3]

  • Troubleshooting Protocol:

    • Switch Reducing Agent: If you are using NaBH₄ and observing low yields, consider switching to NaBH(OAc)₃ or NaBH₃CN. These reagents are particularly effective for reductive aminations.[3]

    • Control Temperature: When using NaBH₄, add it portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize the reduction of the starting aldehyde.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent over-running the reaction, which can lead to byproduct formation.

C. Product Loss During Work-up and Purification:

  • The Challenge: The final product is a basic amine, which can be water-soluble, especially in its protonated form. This can lead to significant product loss during aqueous work-up.

  • Causality: During the work-up, if the aqueous layer is not made sufficiently basic, the product will remain as a salt and will not be efficiently extracted into the organic layer.

  • Troubleshooting Protocol:

    • Basify Thoroughly: After quenching the reaction, ensure the aqueous layer is made strongly basic (pH > 12) with a base like sodium hydroxide (NaOH) before extraction. This will ensure the amine is in its free base form.

    • Multiple Extractions: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.[4]

Parameter Problem Solution Reference
Imine Formation Incomplete reaction due to water byproduct.Add a dehydrating agent (e.g., MgSO₄, molecular sieves).N/A
Slow reaction rate.Add a catalytic amount of acetic acid.[2]
Reduction Reduction of starting aldehyde by NaBH₄.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3]
Incomplete reduction of the iminium ion.Monitor reaction progress by TLC/LC-MS to determine optimal reaction time.[4]
Work-up Product loss to the aqueous layer.Basify the aqueous layer to pH > 12 before extraction.N/A
Inefficient extraction.Perform multiple extractions and consider using brine to "salt out" the product.[4]
Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer: Impurity formation is a common challenge in multi-step syntheses. Here are the most probable impurities and strategies to avoid them:

A. Over-Alkylation of 1-Ethylpiperazine:

  • The Challenge: The desired product, a secondary amine, can sometimes react further with the pyrrolidine-based electrophile, leading to a tertiary amine byproduct.

  • Causality: This is more likely to occur if there is an excess of the aldehyde or if the reaction conditions favor further alkylation.

  • Mitigation Strategy:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 1-ethylpiperazine to ensure the complete consumption of the limiting aldehyde.

    • Controlled Addition: Add the aldehyde slowly to the solution of 1-ethylpiperazine to maintain a low concentration of the electrophile throughout the reaction.

B. Unreacted Starting Materials:

  • The Challenge: The presence of unreacted N-Boc-pyrrolidine-2-carboxaldehyde or 1-ethylpiperazine in the final product.

  • Causality: This is a direct result of an incomplete reaction, as discussed in the "Low Yield" section.

  • Mitigation Strategy:

    • Optimize Reaction Conditions: Refer to the troubleshooting protocols for improving reaction yield to drive the reaction to completion.

    • Purification: If small amounts of starting materials persist, they can usually be removed by column chromatography. The basic nature of 1-ethylpiperazine and the final product allows for their separation from the neutral aldehyde.

C. Byproducts from the Boc-Deprotection Step:

  • The Challenge: The removal of the Boc protecting group, typically with a strong acid like trifluoroacetic acid (TFA), can sometimes lead to side reactions if not performed carefully.

  • Causality: Prolonged exposure to strong acid or elevated temperatures can cause degradation of the product.

  • Mitigation Strategy:

    • Controlled Deprotection: Perform the deprotection at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to avoid over-exposure to the acid.

    • Scavengers: In some cases, adding a scavenger like triethylsilane can help to trap reactive carbocations that may form during the deprotection process.

III. Experimental Workflow & Diagrams

General Experimental Protocol for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) and 1-ethylpiperazine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Boc-Deprotection: Dissolve the crude protected product in DCM.

  • Add trifluoroacetic acid (TFA) (typically 4-5 equivalents) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 12 with 1M NaOH.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Reductive_Amination_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection N-Boc-pyrrolidine-2-carboxaldehyde N-Boc-pyrrolidine-2-carboxaldehyde Iminium_Ion Iminium Ion Intermediate N-Boc-pyrrolidine-2-carboxaldehyde->Iminium_Ion + 1-Ethylpiperazine - H₂O 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Iminium_Ion Protected_Product N-Boc-1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Iminium_Ion->Protected_Product + NaBH(OAc)₃ Final_Product 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Protected_Product->Final_Product + TFA - Boc Group

Caption: Synthetic pathway for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other protecting groups for the pyrrolidine nitrogen?

A1: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The deprotection conditions will vary accordingly (e.g., hydrogenolysis for Bn and Cbz groups).

Q2: What is the best solvent for the reductive amination step?

A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not react with the reducing agents.[3] Methanol can also be used, particularly if you are performing a two-step procedure where the imine is pre-formed, but it can react with some reducing agents.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final compound.

Q4: Are there any safety precautions I should be aware of?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

V. References

  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem.

  • BenchChem. (2025). Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.

  • Google Patents. (1959). Purification of piperazine.

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • PubMed. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors.

  • Google Patents. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

  • PubMed. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells.

  • ResearchGate. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics.

  • Benchchem. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.

  • Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

  • University of Florida. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.

  • Google Patents. (2007). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, grounded in established principles of pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine exhibiting low solubility in neutral water?

A: The molecular structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine contains two basic nitrogen centers: one in the piperazine ring and one in the pyrrolidine ring. In neutral water (pH ≈ 7), these amine groups are only partially protonated. The uncharged, or free base, form of the molecule is less polar and thus has inherently lower solubility in a polar solvent like water. Its solubility is a function of the intrinsic solubility of the free base and the pH of the medium.

Q2: What is the first and most critical step I should take to improve its solubility?

A: The most direct and effective initial step is to lower the pH of the aqueous medium. By adding an acid, you can protonate the basic nitrogen atoms on the piperazine and pyrrolidine rings. This creates charged, cationic species that are significantly more polar and, therefore, more soluble in water. This method is the cornerstone of solubilizing weakly basic compounds.[1][2][3][4][5]

Q3: Can this compound precipitate out of solution after initial dissolution?

A: Yes, this is a common phenomenon. If you dissolve the compound at a low pH and then adjust the pH upwards (e.g., by adding a basic solution or mixing with a neutral buffer), the compound can deprotonate and revert to its less soluble free base form. This can cause it to precipitate out of the solution, a process known as "crashing out." It is crucial to be aware of the final pH of your formulation.

Q4: Are there any other simple methods besides pH adjustment?

A: Yes. If pH adjustment alone is insufficient or not suitable for your experimental conditions, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, which can help to dissolve more hydrophobic molecules.[6][7][8][9]

In-Depth Troubleshooting Workflow

This section provides a systematic, tiered approach to addressing the solubility challenges of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. We recommend proceeding through these tiers sequentially.

Tier 1: Foundational Approach - pH Adjustment and Salt Formation

The presence of multiple amine groups makes 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine an ideal candidate for pH-dependent solubilization. The principle is to convert the neutral free base into a more soluble salt form by protonating the nitrogen atoms.

Understanding the Mechanism: The Role of pKa

The pKa is the pH at which a functional group is 50% ionized and 50% unionized. For a basic compound like this one, at a pH below its pKa, the protonated (charged) form will predominate, leading to higher solubility. The piperazine ring itself has two pKa values, approximately 5.35 and 9.73.[10][11] The specific pKa values for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine are not readily published, but they will be in a similar range. By lowering the pH well below the lower pKa value (e.g., to pH 2-4), you can ensure complete protonation and maximize solubility.

Experimental Protocol: pH-Solubility Profiling

This experiment is crucial to determine the optimal pH for solubilizing your compound.

Objective: To determine the aqueous solubility of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine across a range of pH values.

Materials:

  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Vials and a constant temperature shaker.

  • Filtration device (e.g., 0.45 µm syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Add an excess amount of the compound to a series of vials. The goal is to have undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume of each buffer solution to the corresponding vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • pH Measurement: After equilibration, measure and record the final pH of the slurry in each vial.

  • Sample Collection: Filter the supernatant from each vial to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final pH of each solution.

Salt Formation

For long-term stability in a solid form that readily dissolves, creating a salt of your compound is a standard pharmaceutical practice.[1][12][13][14][15] This involves reacting the free base with an acid to form a crystalline salt. For basic drugs, common counter-ions include hydrochloride, sulfate, mesylate, and tartrate. The selection of the salt form depends on factors like desired solubility, stability, and hygroscopicity.[13]

Tier 2: Intermediate Approach - Utilizing Co-solvents

If pH adjustment is not sufficient or if you are constrained to a specific pH range, co-solvents can be employed. Co-solvents increase the solubility of hydrophobic compounds by reducing the polarity of the water-based solvent system.[6][7][8][9]

Common Pharmaceutical Co-solvents

The choice of a co-solvent depends on the specific application and any potential downstream biological assays. It's important to start with low percentages of co-solvents and increase as necessary, as high concentrations can sometimes be toxic to cells.

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Commonly used, but can have effects on biological systems.
Propylene Glycol (PG)5-40%A versatile and less volatile co-solvent.
Polyethylene Glycol 400 (PEG 400)10-50%Often used in oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO)<1% (for cell-based assays)A very strong solvent, but can have significant biological effects.
Tier 3: Advanced Approach - Complexation with Cyclodextrins

For particularly challenging cases, cyclodextrins can be a powerful tool. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate poorly soluble molecules, like the free base form of your compound, forming an "inclusion complex."[16][17][19][20] This complex has a hydrophilic exterior, which dramatically increases its apparent solubility in water.[16][18][19][20]

Types of Cyclodextrins
  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and can be used in parenteral formulations.[17]

Experimental Protocol: Phase Solubility Study

Objective: To evaluate the ability of a cyclodextrin to enhance the solubility of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Materials:

  • 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

  • HP-β-CD

  • Water or a suitable buffer

  • Vials, shaker, filtration, and analytical equipment as in the pH-solubility study.

Procedure:

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature for 48-72 hours.

  • Sample and Analyze: Filter the samples and quantify the concentration of the dissolved compound.

  • Data Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility suggests the formation of a soluble inclusion complex.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the solubility of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Troubleshooting_Workflow start Start: Low Aqueous Solubility Observed tier1 Tier 1: pH Adjustment Is the compound for a pH-flexible application? start->tier1 protocol1 Perform pH-Solubility Profile to identify optimal pH range. tier1->protocol1 Yes tier2 Tier 2: Co-solvents Is a mixed solvent system acceptable? tier1->tier2 No success Solubility Issue Resolved protocol1->success tier1_yes Yes tier1_no No protocol2 Screen common co-solvents (e.g., PG, PEG 400, Ethanol). tier2->protocol2 Yes tier3 Tier 3: Complexation Are advanced formulation methods an option? tier2->tier3 No protocol2->success tier2_yes Yes tier2_no No protocol3 Perform Phase Solubility Study with Cyclodextrins (e.g., HP-β-CD). tier3->protocol3 Yes protocol3->success tier3_yes Yes

Caption: A flowchart illustrating the tiered troubleshooting approach.

Visualizing the Mechanism of pH-Dependent Solubility

This diagram illustrates how lowering the pH shifts the equilibrium towards the more soluble, protonated form of the molecule.

pH_Mechanism FreeBase Free Base (Low Solubility) [R-N] Equilibrium FreeBase->Equilibrium Protonated Protonated Form (High Solubility) [R-NH+] Equilibrium->Protonated label_H + H⁺ (Acid Addition) label_OH - H⁺ (Base Addition) label_H->FreeBase Shifts Equilibrium Right label_OH->Protonated Shifts Equilibrium Left

Sources

Technical Support Center: Purification of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. The guidance herein is designed to address specific challenges encountered during the purification process, ensuring the attainment of a highly pure final product.

Introduction to Purification Challenges

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a tertiary amine containing two distinct heterocyclic rings. The presence of multiple basic nitrogen atoms imparts a high degree of polarity and basicity to the molecule.[1] These physicochemical properties can present significant challenges during purification, including:

  • Strong Interactions with Stationary Phases: The basic nature of the compound can lead to strong binding with acidic silica gel, a common stationary phase in column chromatography, resulting in peak tailing and potential product degradation.[1]

  • High Polarity: The compound's high polarity can lead to poor retention on reverse-phase HPLC columns.[1]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb moisture from the atmosphere, which can complicate handling and accurate measurements.[1]

  • Formation of Complex Impurity Profiles: The synthesis, often a reductive amination, can generate a variety of impurities including unreacted starting materials, over-alkylated byproducts, and partially reduced intermediates.

This guide provides systematic approaches to overcome these challenges and achieve the desired purity for your research and development needs.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, offering probable causes and detailed experimental solutions.

Issue 1: Final Product is Contaminated with Unreacted N-ethylpiperazine.
  • Probable Cause: Use of excess N-ethylpiperazine during the reductive amination reaction to drive the reaction to completion. Due to its basic nature, it can be difficult to separate from the desired product using standard silica gel chromatography.

  • Solution: Implement an acid-base extraction workup to selectively remove the more basic starting material.

    Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

    • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[2]

    • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure build-up.

    • Separation: Allow the layers to separate completely. Both the desired product and the unreacted N-ethylpiperazine will be protonated and move into the aqueous layer. Drain the lower aqueous layer into a clean flask.

    • Repeat: Repeat the acid wash of the organic layer 2-3 times to ensure complete extraction of all basic components.

    • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 3M NaOH, with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine salts, causing the free amines to precipitate or form an oily layer.

    • Re-extraction: Transfer the basified aqueous solution back to a clean separatory funnel and extract the free amines with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction two more times.

    • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

    Causality Explained: This method leverages the basicity of the amines. The acid wash protonates the nitrogen atoms, rendering them soluble in the aqueous phase and effectively separating them from non-basic impurities. Subsequent basification regenerates the free amines for extraction back into an organic solvent.

Issue 2: Presence of Unreacted Pyrrolidine-2-carbaldehyde Derivative in the Final Product.
  • Probable Cause: Incomplete reaction or use of excess aldehyde starting material. Aldehydes are not basic and will not be removed by a standard acid wash.

  • Solution: A wash with an aqueous solution of sodium bisulfite can effectively remove residual aldehydes.

    Experimental Protocol: Sodium Bisulfite Wash

    • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.

    • Bisulfite Wash: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.[3]

    • Separation: Allow the layers to separate. The aldehyde will react with the bisulfite to form a water-soluble adduct, which will partition into the aqueous layer.[3] Discard the aqueous layer.

    • Work-up: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

    Causality Explained: Sodium bisulfite undergoes a nucleophilic addition reaction with the aldehyde to form a stable, water-soluble bisulfite adduct. This adduct is easily separated from the organic layer containing the desired amine product.

Issue 3: Product Streaking and Poor Separation During Silica Gel Column Chromatography.
  • Probable Cause: Strong interaction between the basic amine product and the acidic silica gel stationary phase.[1] This can lead to product loss and co-elution with impurities.

  • Solution: Neutralize the silica gel by adding a small amount of a base to the eluent or use an alternative stationary phase.

    Experimental Protocol: Modified Column Chromatography

    • Eluent Modification: Prepare your chosen eluent system (e.g., a gradient of methanol in dichloromethane). Add a small percentage (0.1-1%) of a volatile base like triethylamine or ammonium hydroxide to the eluent mixture.[4]

    • Column Packing: Pack the column with silica gel slurried in the modified eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.[2]

    • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

    • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase such as neutral alumina.[4]

    Causality Explained: The added base in the eluent competes with the amine product for the acidic silanol groups on the surface of the silica gel. This reduces the strong interactions, allowing the product to move more freely down the column, resulting in better peak shape and improved separation.

    dot graph "Column_Chromatography_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

    // Nodes Crude [label="Crude Product", fillcolor="#F1F3F4"]; Silica [label="Standard Silica Gel\nColumn Chromatography", fillcolor="#FBBC05"]; Streaking [label="Issue:\nProduct Streaking,\nPoor Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Probable Cause:\nStrong interaction with\nacidic silica gel", fillcolor="#F1F3F4"]; Solution1 [label="Solution 1:\nModify Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Solution 2:\nChange Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1_1 [label="Add 0.1-1% Triethylamine\nor NH4OH to eluent", fillcolor="#FFFFFF"]; Step1_2 [label="Improved Peak Shape\n& Separation", fillcolor="#FFFFFF"]; Step2_1 [label="Use Neutral Alumina", fillcolor="#FFFFFF"]; Step2_2 [label="Reduced Acidic\nInteractions", fillcolor="#FFFFFF"]; Pure [label="Pure Product", fillcolor="#F1F3F4"];

    // Edges Crude -> Silica; Silica -> Streaking; Streaking -> Cause; Cause -> Solution1; Cause -> Solution2; Solution1 -> Step1_1 -> Step1_2 -> Pure; Solution2 -> Step2_1 -> Step2_2 -> Pure; }

    Caption: Troubleshooting workflow for column chromatography issues.

Issue 4: Formation of a Di-substituted Piperazine Byproduct.
  • Probable Cause: In reactions involving piperazine itself as a starting material, di-substitution is a common side reaction. While 1-ethylpiperazine is already mono-substituted, analogous di-alkylation issues can arise in similar synthetic routes. For the target molecule, a key byproduct could be a di-pyrrolidinylmethyl derivative if the starting materials allow.

  • Solution: Careful control of stoichiometry and purification by column chromatography are key.

    Preventative Measures & Purification Strategy:

    • Stoichiometry Control: Use a slight excess of the pyrrolidine-containing starting material to favor the desired mono-alkylation of the N-ethylpiperazine.

    • Column Chromatography: The di-substituted byproduct will be significantly more polar than the mono-substituted product. A carefully run gradient column chromatography, as described in the previous section, can often effectively separate these two compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and what impurities can I expect?

A1: A common and efficient method is the reductive amination between N-ethylpiperazine and a suitable pyrrolidine-2-carbaldehyde derivative (e.g., N-Boc-pyrrolidine-2-carbaldehyde followed by deprotection).[5]

dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes SM1 [label="N-Ethylpiperazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SM2 [label="Pyrrolidine-2-carbaldehyde\n(or protected derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reductive Amination\n(e.g., NaBH(OAc)₃)", fillcolor="#FBBC05"]; Crude [label="Crude Product Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Extraction, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure 1-Ethyl-4-\n(pyrrolidin-2-ylmethyl)piperazine", fillcolor="#FFFFFF"];

// Edges SM1 -> Reaction; SM2 -> Reaction; Reaction -> Crude; Crude -> Purification; Purification -> Final; }

Caption: General synthetic workflow via reductive amination.

Expected Impurities:

Impurity TypeIdentification MethodsProbable Cause
Unreacted N-ethylpiperazine¹H NMR, LC-MSExcess reagent used.
Unreacted pyrrolidine-2-carbaldehyde¹H NMR, LC-MSIncomplete reaction, excess reagent.
Over-alkylation byproductsLC-MS, ¹H NMRLack of stoichiometric control.
Partially reduced imine intermediateLC-MSIncomplete reduction.
Residual Solvents¹H NMR, GC-MSIncomplete drying.[4]

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for comprehensive purity assessment.[4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and separating trace impurities.[6] Due to the basic nature of the compound, using a mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape on reverse-phase columns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main product and any impurities, aiding in their identification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities such as residual solvents.[4][6]

Q3: Can I purify 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine by crystallization?

A3: Crystallization can be an effective purification method, especially for removing small amounts of impurities with different solubility profiles.[4] However, given the compound is likely an oil or low-melting solid at room temperature, direct crystallization might be challenging. An alternative is to form a salt, such as a hydrochloride or diacetate salt, which is often a crystalline solid and can be purified by recrystallization.[8] The free base can then be regenerated by treatment with a base.

Experimental Protocol: Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude free base in a suitable solvent like acetone or isopropanol.[8]

  • Acidification: Slowly add a solution of the desired acid (e.g., HCl in isopropanol or glacial acetic acid) while stirring.[8]

  • Precipitation: The salt will precipitate out of the solution. Cooling the mixture can improve the yield.[1]

  • Isolation: Collect the crystalline salt by filtration and wash with cold solvent.[1]

  • Recrystallization: Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure crystals.

  • Regeneration of Free Base (Optional): Dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the pure free base with an organic solvent.[1]

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: Product degradation on silica gel is a known issue for some sensitive amine compounds.[4]

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

  • Use Deactivated Silica: As mentioned, pre-treating the silica with a base like triethylamine can passivate the acidic sites.[4]

  • Alternative Purification: If degradation is severe, consider alternative methods like preparative HPLC on a suitable stationary phase (e.g., C18 with a modified mobile phase) or salt formation and recrystallization.[4]

References

  • Hultquist, M. E. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • BASF Aktiengesellschaft. (2005). Process for fractionating water-containing crude amine mixtures from amine synthesis. U.S. Patent No. 6,986,833 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 628(2), 235-247. Retrieved from [Link]

  • Kim, H. J., Lee, J. H., Choi, J. H., Kim, J. H., & Lee, D. W. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology, 42. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development, 4(6), 1234-1241. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194. Retrieved from [Link]

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). A one-pot selective synthesis of N-Boc protected secondary amines. Arkivoc, 2003(10), 58-66. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the enantioselective separation of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. As a molecule featuring both pyrrolidine and piperazine moieties, its basic nature presents unique challenges and opportunities in chiral chromatography.[1][2] This document is structured to provide immediate, actionable solutions through FAQs and detailed troubleshooting workflows, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that arise during the initial phases of method development for chiral amine compounds.

Q1: What type of Chiral Stationary Phase (CSP) is a suitable starting point for separating 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine enantiomers?

A: Polysaccharide-based CSPs are the most versatile and successful for a broad range of chiral compounds, including those with amine functionalities.[3] For a molecule like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, an immobilized cellulose-based column, such as one with a cellulose tris(3,5-dichlorophenylcarbamate) selector, is an excellent starting point.[4] These phases are robust and have demonstrated high success rates for separating piperazine derivatives under various chromatographic modes.[5] Screening multiple polysaccharide phases (both cellulose and amylose-based) is a prudent strategy to find the optimal selectivity.[6]

Q2: Why are basic additives essential in the mobile phase for this analysis, and which ones should I use?

A: The target analyte contains basic nitrogen atoms in both the piperazine and pyrrolidine rings. These basic centers can interact strongly and non-selectively with acidic residual silanol groups on the surface of silica-based CSPs, leading to severe peak tailing and poor resolution.[7] To mitigate this, a basic additive must be incorporated into the mobile phase to "mask" these active sites.

Commonly used basic additives include:

  • Diethylamine (DEA)

  • Ethanolamine (EA)

  • Butylamine (BA)

  • Triethylamine (TEA)

A typical starting concentration is 0.1% (v/v) and should generally not exceed 0.5%.[8] The choice of amine can sometimes influence selectivity, not just peak shape, making it a valuable parameter to optimize.[6]

Q3: Which chromatographic mode (Normal-Phase, Reversed-Phase, or Polar Organic) is most effective?

A: While all modes should be considered during a comprehensive screening, the Polar Organic (PO) mode is often a highly effective starting point for polar, basic compounds like this one. The PO mode typically uses a polar solvent like acetonitrile or methanol, often mixed with an alcohol co-solvent. This mode offers good solubility for the analyte while still allowing for the effective use of basic additives.[9]

  • Normal-Phase (NP): Uses non-polar solvents like hexane or heptane with an alcohol modifier. It can offer excellent selectivity but may have solubility limitations for highly polar samples.

  • Reversed-Phase (RP): Uses aqueous buffers and an organic modifier. While compatible with mass spectrometry (MS), controlling the pH and avoiding secondary interactions can be more complex for strongly basic amines.

Screening across different modes is highly recommended, as a separation may not be achievable in one mode but easily obtained in another on the same column.[6]

Q4: The analyte lacks a strong UV chromophore. What is the recommended detection wavelength?

A: Direct UV detection can be challenging due to the absence of a significant chromophore.[4] For initial method development, detection at a low wavelength, such as 205-220 nm , is recommended to achieve adequate sensitivity. Ensure that your mobile phase solvents are of high purity and transparent in this UV range. If higher sensitivity is required for trace analysis, alternative strategies such as derivatization with a UV-active agent or using mass spectrometry (MS) detection can be explored.[5][10]

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the chiral separation of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Issue 1: Poor or No Enantiomeric Resolution

Q: My enantiomers are co-eluting or show a resolution (Rs) value of less than 1.5. How can I improve the separation?

A: Achieving baseline resolution is dependent on optimizing selectivity (α) and efficiency (N). Selectivity is the most powerful factor in chiral separations.[6] Follow a systematic approach to diagnose and resolve the issue.

  • Confirm CSP Suitability: The initial choice of CSP is critical. If you are using a single column with no success, the first step should be to screen other CSPs. A good screening protocol would include 2-3 cellulose-based and 2-3 amylose-based CSPs with different selectors.[11]

  • Optimize Mobile Phase Composition:

    • Change the Alcohol Modifier: The type of alcohol used as a modifier (e.g., Methanol, Ethanol, Isopropanol) can dramatically alter selectivity. If you started with Methanol, systematically test Ethanol and Isopropanol.

    • Adjust Modifier Percentage: Vary the concentration of the alcohol modifier. A lower percentage generally increases retention and may improve resolution, but this is not always the case.

    • Vary the Additive: The structure of the basic additive (e.g., DEA vs. Butylamine) can influence the chiral recognition mechanism. Test different basic additives at a constant concentration (e.g., 0.1%).[8]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction. Screen a range of temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often improve resolution by enhancing the stability of transient diastereomeric complexes, but the opposite can also occur.[12]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, particularly if the separation is limited by mass transfer kinetics. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Start Start: Poor Resolution (Rs < 1.5) CSP_Screen Screen Different CSPs (Cellulose & Amylose based) Start->CSP_Screen Is this the first attempt? MP_Opt Optimize Mobile Phase (Alcohol type & concentration) Start->MP_Opt If CSP is known to work for similar compounds CSP_Screen->MP_Opt If still poor Additive_Opt Optimize Basic Additive (e.g., DEA, BA, TEA) MP_Opt->Additive_Opt Temp_Opt Vary Column Temperature (e.g., 10-40°C) Additive_Opt->Temp_Opt Flow_Opt Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) Temp_Opt->Flow_Opt End End: Resolution Improved Flow_Opt->End

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing)

Q: My peaks are exhibiting significant tailing, even with a basic additive. What can I do to improve peak symmetry?

A: Peak tailing for basic compounds is almost always due to undesirable secondary interactions with the stationary phase.[7]

  • Increase Additive Concentration: If you are using 0.1% of a basic additive, incrementally increase the concentration to 0.2% or 0.3%. This can provide more effective masking of active silanol sites. Do not exceed 0.5% without careful consideration, as it can sometimes negatively impact the stationary phase or the separation itself.[8]

  • Switch the Basic Additive: Some basic additives are more effective than others for certain analytes. For example, ethylenediamine (EDA) or ethanolamine (AE) have been shown to dramatically improve peak shape for some compounds where DEA is less effective.[8]

  • Check for Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating new active sites that cause tailing.[13] Flush the column with a strong, compatible solvent (check the column care manual) to remove contaminants. Using a guard column is a good preventative measure.[14]

  • Ensure Proper Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion and precipitation on the column.[13]

Issue 3: Inconsistent Retention Times

Q: My retention times are drifting or shifting randomly between runs. What is causing this instability?

A: Retention time instability in chiral chromatography can be more pronounced than in achiral separations and is often linked to the column's sensitive surface chemistry.

  • Ensure Thorough Column Equilibration: Chiral stationary phases, especially when using mobile phases with additives, require longer equilibration times. When installing a new column or changing the mobile phase, equilibrate with at least 20-30 column volumes.[7]

  • Check for "Additive Memory Effect": Chiral columns can retain additives from previous analyses, which then interfere with the current method.[15] This is especially problematic when switching between methods that use acidic and basic additives. If you suspect this, dedicate a column to a specific method or implement a rigorous flushing procedure between different method types.[13]

  • Verify Mobile Phase Preparation and Stability: Prepare fresh mobile phase daily. Evaporation of the more volatile solvent component can alter the mobile phase ratio and cause retention drift. Ensure components are fully miscible to prevent phase separation over time.

  • Confirm Stable Column Temperature: Ensure your column oven is maintaining a consistent temperature. Small fluctuations in temperature can lead to noticeable shifts in retention time in sensitive chiral separations.[12]

Recommended Experimental Protocol & Method Development Workflow

This section provides a starting point for your analysis and a workflow for systematic method optimization.

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Notes
Column Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) CSP), 250 x 4.6 mm, 5 µmProven effectiveness for piperazine derivatives.[4][5]
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)A common starting point in Polar Organic mode.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be reduced to 0.5-0.8 mL/min to improve efficiency.
Temperature 35 °CA slightly elevated temperature can improve kinetics. Screen from 10-40°C for optimization.[4]
Injection Volume 10 µLAdjust based on sample concentration and detector response.
Detection UV at 205 nmNecessary due to the lack of a strong chromophore.[4]
Sample Prep Dissolve sample in mobile phase at 0.1 - 1.0 mg/mL. Filter through 0.45 µm filter.Ensures compatibility and prevents column blockage.[4]
General Method Development Workflow

This diagram illustrates a comprehensive strategy for developing a robust chiral separation method from scratch.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Screen_CSPs Screen 4-6 CSPs (Cellulose & Amylose based) Screen_Modes Test in NP, PO, and RP modes Screen_CSPs->Screen_Modes Select_Best Select Best CSP/Mode (Highest Selectivity α) Screen_Modes->Select_Best Opt_Modifier Optimize Alcohol Modifier (Type & Concentration) Select_Best->Opt_Modifier Opt_Additive Optimize Basic Additive (Type & Concentration) Opt_Modifier->Opt_Additive Opt_Temp Optimize Temperature Opt_Additive->Opt_Temp Opt_Flow Optimize Flow Rate (for Speed/Resolution) Opt_Temp->Opt_Flow Validate Method Validation (Robustness, Linearity, etc.) Opt_Flow->Validate

Caption: A three-phase workflow for chiral method development.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. ResearchGate. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. PMC. Available at: [Link]

  • Chiral Separations. LCGC International. Available at: [Link]

  • Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H. PMC. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Eantiospecific Synthesis of Chiral Pyrrolidine-fused Piperazine Derivatives via Diaza-Cope Rearrangement. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]

Sources

Technical Support Center: Resolving Stability Issues of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is turning yellow/brown. What's happening?

A1: A color change often indicates oxidative degradation. The tertiary amine of the piperazine ring and the secondary amine of the pyrrolidine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in your solvents or excipients.[1][2] To mitigate this, consider storing solutions under an inert atmosphere (like nitrogen or argon) and using high-purity, peroxide-free solvents.[1][3]

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A2: Yes, inconsistent results are a classic sign of compound degradation.[1] The loss of the parent compound to degradation products will naturally lead to variable assay outcomes. It is crucial to use freshly prepared solutions whenever possible. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[1]

Q3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability?

A3: 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a basic compound. Its solubility is highly pH-dependent. At neutral or higher pH, the free base may have limited aqueous solubility. Lowering the pH with a suitable acid (e.g., HCl, citric acid) to form a salt will protonate the amine groups, significantly increasing aqueous solubility.[4] Conduct a pH-solubility profile to determine the optimal pH range for your formulation.

Q4: I see a new peak appearing in my HPLC chromatogram during a stability study. What could it be?

A4: A new peak is indicative of a degradation product. Based on the structure, likely degradants include N-oxides (from oxidation of the piperazine or pyrrolidine nitrogens) or products of ring-opening reactions.[2][3][5] To identify the unknown peak, coupling your HPLC to a mass spectrometer (LC-MS) is the most effective approach.[1] The mass-to-charge ratio will provide the molecular weight, and tandem MS (MS/MS) can reveal structural fragments.[1]

In-Depth Troubleshooting Guides

Guide 1: Investigating and Preventing Oxidative Degradation

Oxidation is a primary degradation pathway for molecules containing tertiary and secondary amines.[2][6] The piperazine and pyrrolidine moieties in 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine are susceptible to forming N-oxides and other oxidative products.[2][3]

Causality: The lone pair of electrons on the nitrogen atoms can be attacked by electrophilic oxygen species (like O2, H2O2) or radicals. This process can be catalyzed by trace metals (e.g., Fe²⁺, Cu²⁺) and initiated by light (photo-oxidation).[2]

  • Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon. This displaces oxygen, a key reactant in oxidation.[1]

  • Use High-Purity Solvents: Use HPLC-grade or ACS-grade solvents. Ethers and other solvents can form explosive peroxides over time; test for peroxides before use, especially with older solvent stocks. Impurities in excipients can also initiate oxidation.[2][7]

  • Incorporate Antioxidants/Chelators: If compatible with your experimental system, consider adding antioxidants (e.g., BHT, ascorbic acid) to scavenge free radicals or a chelating agent (e.g., EDTA) to sequester catalytic metal ions.[1]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[1][3] Nitrogen-containing heterocycles can be particularly sensitive to UV radiation.[8]

OxidationPathway cluster_conditions Stress Conditions Parent 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine N_Oxide_Pip Piperazine N-Oxide Parent->N_Oxide_Pip [O] N_Oxide_Pyr Pyrrolidine N-Oxide Parent->N_Oxide_Pyr [O] Ring_Opened Ring-Opened Products N_Oxide_Pip->Ring_Opened Further Oxidation O2, H2O2, Light (UV), Metal Ions O2, H2O2, Light (UV), Metal Ions

Caption: Potential oxidative degradation pathways.

Guide 2: Managing pH-Dependent Stability

The stability of piperazine derivatives is often critically dependent on the pH of the solution.[1] Both acidic and basic conditions can promote specific degradation pathways.

Causality: As a weak base, the protonation state of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine changes with pH. The protonated (ionized) form is typically more water-soluble and may be less susceptible to certain reactions like oxidation, as the lone pair of electrons is engaged in a bond with a proton.[2][4] However, extreme pH values can catalyze hydrolysis or other reactions.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers appropriate for your analytical method (e.g., phosphate, acetate).

  • Incubate Samples: Prepare solutions of your compound at a known concentration in each buffer. Incubate them at a stressed temperature (e.g., 40-60°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Analyze Samples: At each time point, analyze the samples using a stability-indicating HPLC method. Quantify the percentage of the parent compound remaining.

  • Determine Optimal pH: Plot the percentage of parent compound remaining versus pH. The pH at which the degradation rate is lowest is the optimal pH for stability. Studies have shown that for some applications, a pH range of 8.7 to 9.6 can be effective for piperazine derivatives.[9][10][11]

pH ConditionPotential Degradation PathwayExpected Stability
Strongly Acidic (pH < 3) Acid-catalyzed hydrolysisModerate to Low
Mid-Range (pH 4-8) Generally the most stable rangeHigh
Alkaline (pH > 9) Base-catalyzed reactions, increased oxidation risk for free baseModerate to Low

Experimental Workflow: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][12] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[12]

  • Prepare Stock Solution: Dissolve a known amount of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Apply Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[1]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[1]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[1]

    • Thermal Stress: Heat the solution at 60-80°C.

    • Photolytic Stress: Expose the solution to a calibrated light source as per ICH Q1B guidelines.[13]

  • Time Points: Pull samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS method.

  • Evaluation:

    • Confirm that your HPLC method can separate the parent peak from all generated degradant peaks.[1]

    • Use the MS data to propose structures for the major degradation products.[1]

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H2O2, RT) Prep->Oxid Therm Thermal (60°C) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Analyze HPLC-UV/MS Analysis Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Identify Identify Degradants & Validate Method Analyze->Identify

Caption: Workflow for a forced degradation study.

References

  • Bajkacz, S., & Barałkiewicz, D. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. Available from: [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583-590. Available from: [Link]

  • Sweis, R. F., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 858-867. Available from: [Link]

  • Sweis, R. F., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 858-867. Available from: [Link]

  • Sweis, R. F., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Request PDF. ResearchGate. Available from: [Link]

  • PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Yang, H., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 435-443. Available from: [Link]

  • PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Nam, S., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Chemical Engineering Journal, 425, 131481. Available from: [Link]

  • Elkady, E. F., & Tadros, M. I. (2015). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Request PDF. ResearchGate. Available from: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Request PDF. ResearchGate. Available from: [Link]

  • Chan, S. C., & Chan, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114-121. Available from: [Link]

  • Sentić, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37. Available from: [Link]

  • Collins, M., et al. (2013). A rapid and selective color test for the presumptive identification of piperazine analogues in seized illicit materials. Analytical Methods, 5(23), 6848-6854. Available from: [Link]

  • Tanthana, J., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. International Journal of Molecular Sciences, 22(21), 11591. Available from: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture (Doctoral dissertation, The University of Texas at Austin). Available from: [Link]

  • He, T., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Journal of hazardous materials, 248-249, 132-138. Available from: [Link]

  • Jachowicz, R., & Sanetra, A. (2021). Interactions and incompatibilities between the active ingredient and the excipient. Farmacja Polska, 77(8), 494-501. Available from: [Link]

  • Sule, S., & Kulkarni, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(2). Available from: [Link]

  • Senthilraja, M. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Request PDF. ResearchGate. Available from: [Link]

  • Chen, X. (2018). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Available from: [Link]

  • Tan, A. C., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 027-035. Available from: [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 31. Available from: [Link]

  • Pencheva, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031. Available from: [Link]

  • Jakes, P., et al. (2014). Photostability of N@C60. Request PDF. ResearchGate. Available from: [Link]

  • Alamudun, S., et al. (2020). Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. ChemRxiv. Available from: [Link]

  • Chen, Z., et al. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Marine drugs, 22(9), 398. Available from: [Link]

  • Singh, K., & Biswal, S. (2021). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 13(2), 52-59. Available from: [Link]

  • Li, J., & Wu, Y. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 15(5), 1254-1268. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

  • Rochelle, G. T., et al. (2016). Blends of amines with piperazine for CO2 capture. U.S. Patent No. 9,321,007. Washington, DC: U.S. Patent and Trademark Office.
  • Wilz, I., & Kaplan, F. (1971). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 93(8), 2073-2074. Available from: [Link]

  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta poloniae pharmaceutica, 67(1), 27-33. Available from: [Link]

  • Al-Hussain, S. A., & Al-Wabli, R. I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243110. Available from: [Link]

  • Kumar, D. S. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. CUTM Courseware. Available from: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(6), 743-749. Available from: [Link]

Sources

Minimizing side reactions during 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the functionalization of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth, experience-driven answers to common challenges, focusing on practical strategies to minimize side reactions and maximize the yield of your desired product.

Part 1: Understanding the Molecule's Reactivity

Before troubleshooting specific reactions, it is critical to understand the inherent chemical properties of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. The molecule contains three distinct nitrogen atoms, each with a different steric and electronic profile, which dictates its reactivity.

Caption: Reactivity map of nitrogen centers.

Question: Which nitrogen atom is the primary site for functionalization (e.g., acylation, alkylation), and why?

Answer: The secondary amine within the pyrrolidine ring is the most nucleophilic and sterically accessible site, making it the primary target for functionalization. Secondary amines are generally more reactive towards electrophiles than tertiary amines in substitution reactions. The lone pair on the pyrrolidine nitrogen is readily available for nucleophilic attack. The two tertiary amines on the piperazine ring are significantly less nucleophilic and are primarily susceptible to side reactions like oxidation or quaternization with highly reactive electrophiles.[1]

Part 2: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific issues that may arise during acylation and alkylation reactions, providing both the underlying chemical reasoning and actionable solutions.

Acylation Reactions (e.g., using Acyl Chlorides, Anhydrides)

Question: I am attempting to N-acylate the pyrrolidine ring, but my yield is low and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: Low conversion in acylation reactions is a common issue that can typically be traced back to several key factors.[2]

  • Suboptimal Base Selection or Stoichiometry: The reaction requires a base to neutralize the acid byproduct (e.g., HCl from an acyl chloride). If the base is too weak, not sufficiently soluble, or used in a substoichiometric amount, the reaction mixture will become acidic.[3] This protonates the highly nucleophilic pyrrolidine nitrogen, effectively shutting down the reaction.

  • Reagent Quality: Acylating agents, especially acyl chlorides and anhydrides, are highly sensitive to moisture. Hydrolysis deactivates the reagent and introduces acidic impurities that can quench the reaction.

  • Insufficient Temperature: While many acylations proceed readily at 0 °C or room temperature, sterically hindered substrates or less reactive acylating agents may require gentle heating to achieve full conversion.[4]

Solution Workflow:

start Low Acylation Yield (Unreacted Starting Material) check_base 1. Verify Base - Non-nucleophilic? (e.g., TEA, DIPEA) - Stoichiometry? (≥1.1 equiv.) - Anhydrous? start->check_base check_reagents 2. Assess Reagents - Acylating agent fresh/anhydrous? - Solvent anhydrous? start->check_reagents check_temp 3. Review Conditions - Temperature too low? - Reaction time sufficient? start->check_temp action_base Action: Use fresh, anhydrous base. Ensure >1.1 equivalents. check_base->action_base action_reagents Action: Use freshly opened or purified reagents and dry solvent. check_reagents->action_reagents action_temp Action: Monitor by TLC/LC-MS. Gradually increase temperature (e.g., to 40 °C) or extend reaction time. check_temp->action_temp

Caption: Troubleshooting workflow for low acylation yield.

Question: My reaction is complete, but I'm observing a significant di-acylated byproduct. How is this possible when the piperazine nitrogens are tertiary?

Answer: This is a classic issue that almost always points to the presence of an impurity in your starting material, specifically piperazine or 1-ethylpiperazine. The primary challenge in the synthesis of many piperazine derivatives is controlling selectivity between mono- and di-substitution.[5] If your starting material is contaminated with a precursor that has a free N-H on the piperazine ring, that impurity will react along with your target molecule, leading to a di-acylated byproduct that can be difficult to separate.

Mitigation Strategies:

  • Verify Starting Material Purity: Before starting, run a high-resolution LC-MS and ¹H NMR on your 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine to confirm its identity and purity.

  • Purify the Starting Material: If impurities are detected, purify the starting material via column chromatography or distillation.

  • Use a Protecting Group Strategy: For critical applications, consider a synthesis route where one of the piperazine nitrogens is protected (e.g., with a Boc group), functionalization occurs, and the group is later removed.[5][6]

Alkylation Reactions (e.g., using Alkyl Halides)

Question: I am trying to alkylate the pyrrolidine nitrogen, but my crude product is a complex mixture. I see a new major spot on TLC that isn't my desired product. What is the likely side reaction?

Answer: In N-alkylation reactions, especially with reactive alkyl halides like methyl iodide or benzyl bromide, the most common side reactions are over-alkylation and quaternization .[1]

  • Over-alkylation of the Pyrrolidine Nitrogen: The newly formed tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading it to react with another equivalent of the alkylating agent to form a quaternary ammonium salt at the pyrrolidine nitrogen.

  • Quaternization of a Piperazine Nitrogen: The tertiary nitrogens on the piperazine ring, while less nucleophilic than the secondary pyrrolidine amine, can still be alkylated by reactive electrophiles to form a quaternary ammonium salt. The N1 nitrogen bearing the ethyl group is the most likely site for this side reaction.[1]

start Starting Material (Pyrrolidine N-H) reagent + Alkyl Halide (R-X) product Desired Product (Tertiary Amine) start->product Desired Alkylation (k1) side_product Side Product (Quaternary Salt) start->side_product Direct Quaternization of Piperazine N (k3) product->side_product Over-alkylation (k2)

Caption: Competing pathways in N-alkylation.

Mitigation Strategies:

StrategyCausality (Why it Works)
Slow Addition of Alkylating Agent Maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to encounter the more abundant starting material than the newly formed product.[5]
Use a Molar Excess of the Amine Statistically favors the reaction of the alkylating agent with the starting material over the product. A 1.5 to 2-fold excess is a good starting point.
Lower Reaction Temperature Reduces the rate of all reactions, but often has a more pronounced effect on the less favorable side reactions (k2 and k3), thereby improving selectivity. Start at 0 °C or even -20 °C.[4]
Use a Bulky, Non-nucleophilic Base A base like diisopropylethylamine (DIPEA) is sterically hindered and less likely to compete as a nucleophile with the substrate amine.

Part 3: Experimental Protocols & Purification

Protocol 1: General Procedure for Selective N-Acylation

  • Preparation: To a dry, argon-flushed round-bottom flask, add 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (1.0 equiv.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.) or DIPEA (1.2 equiv.).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylation: Prepare a solution of the acylating agent (e.g., acyl chloride or anhydride, 1.05 equiv.) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Question: My product appears to be degrading or streaking badly on my silica gel column. How can I improve the purification?

Answer: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (tailing) and potential degradation.[7]

Solutions:

  • Neutralize the Silica: Pre-treat the silica gel by preparing your column slurry with a mobile phase containing a small amount of a volatile base, typically 0.5-1% triethylamine. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like neutral alumina.

  • Acid Wash Workup: Before chromatography, an acidic wash can be used to remove unreacted starting material, simplifying the final purification.[8] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl (e.g., 1 M). The protonated starting material and product will move to the aqueous layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent. Caution: This method assumes your product is stable to both acid and base.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a protecting group on the pyrrolidine nitrogen to avoid side reactions on the piperazine ring? A1: Yes, this is an excellent strategy for complex syntheses. Protecting the pyrrolidine nitrogen (e.g., as an N-Boc or N-Cbz derivative) allows you to perform chemistry elsewhere on the molecule. However, for simple acylation or alkylation at the pyrrolidine nitrogen, this is unnecessary as it is already the most reactive site. Protecting groups are more commonly used on a piperazine nitrogen to achieve selective mono-functionalization of piperazine itself.[5][6]

Q2: Are there any C-H functionalization side reactions I should be aware of? A2: With the rise of modern synthetic methods, direct C-H functionalization adjacent to nitrogen atoms is possible, often using photoredox or metal catalysis.[9][10] While unlikely under standard acylation or alkylation conditions, be aware that using certain transition metal catalysts or photocatalysts could lead to unexpected side products from functionalization at the carbon atoms alpha to the nitrogens.

Q3: How can I effectively remove residual starting material if an acid wash is not suitable for my product? A3: If your product is acid-labile, several alternative methods can be employed.[8]

  • Scavenger Resins: Solid-supported scavenger resins (e.g., isocyanate or sulfonyl chloride resins) can be added to the crude reaction mixture. They selectively bind to the unreacted amine, which can then be removed by simple filtration.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to isolate it from the more polar starting material.

  • Preparative HPLC: For high-value materials where purity is paramount, preparative HPLC offers excellent separation capabilities.[8]

References

  • BenchChem. (2025). Methods for removing unreacted piperazine from the reaction mixture. BenchChem Technical Support.
  • BenchChem. (2025).
  • Dow Chemical Co. (1959). Purification of piperazine.
  • Chen, E., et al. (2015). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
  • Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Jefferson Chemical Co. (1969). Recovery and purification of piperazine.
  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem Technical Support.
  • Trost, B. M., & Zhang, Y. (2011). Optimization of the reaction conditions.
  • Gkaragkouni, D., et al. (2021).
  • Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Reactions of Ethyl-piperidin-4-ylmethyl-amine. BenchChem Technical Support.

Sources

Technical Support Center: Navigating Hygroscopicity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the hygroscopic challenges associated with 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Hygroscopicity, the tendency of a substance to absorb moisture from the surrounding environment, is a critical parameter in pharmaceutical development.[1] For active pharmaceutical ingredients (APIs) like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes. These can range from handling difficulties like caking and poor flowability to more severe issues such as chemical degradation, altered dissolution profiles, and compromised product stability.[2][3] This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the hygroscopicity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salts.

Q1: What is hygroscopicity and why is it a concern for my 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salt?

Hygroscopicity is the property of a solid material to attract and hold water molecules from the surrounding air.[1] For a pharmaceutical salt, this can lead to:

  • Physical Instability: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[4][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, reducing the purity and potency of your API.[3][6]

  • Changes in Solid-State Properties: Moisture can induce transformations between different crystalline forms (polymorphs) or from a crystalline to an amorphous state, which can significantly alter the salt's solubility, dissolution rate, and bioavailability.[7]

Q2: How can I quickly assess if my salt is hygroscopic?

A simple initial assessment can be made by observing the material's behavior when exposed to ambient laboratory conditions. If the powder becomes clumpy, sticky, or changes its physical appearance over a short period, it is likely hygroscopic.[5] For a more quantitative understanding, techniques like Dynamic Vapor Sorption (DVS) are essential.[8][9]

Q3: What are the best general practices for handling and storing a potentially hygroscopic salt?

To minimize moisture exposure:

  • Storage: Always store the salt in a tightly sealed container, preferably within a desiccator containing a suitable drying agent like silica gel.[4][10] For highly sensitive materials, storage in a glove box with a controlled low-humidity atmosphere is recommended.[11]

  • Handling: When weighing or transferring the material, do so in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere.[4] It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.

Q4: Can changing the salt form of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine reduce its hygroscopicity?

Yes, salt formation is a common strategy to modify the physicochemical properties of an API without altering its pharmacology.[][13] Different counter-ions will result in different crystal lattice arrangements and energies, which in turn affects the salt's affinity for water. A systematic salt screening study is often performed to identify a crystalline salt form with optimal properties, including low hygroscopicity.[14][15]

Troubleshooting Guide: Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered during the handling and characterization of hygroscopic 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salts.

Issue 1: Inconsistent Weighing and Handling

Symptoms:

  • Difficulty in obtaining a stable reading on the analytical balance.

  • The powder appears clumpy or sticks to the spatula and weighing vessel.

  • Visible changes in the material's appearance during handling.

Probable Cause: The salt is rapidly absorbing atmospheric moisture, leading to an increase in mass and changes in its physical properties.

Solutions:

  • Controlled Environment: If available, perform all manipulations within a glove box or a balance enclosure with controlled low humidity.

  • Rapid Weighing: Minimize the exposure time of the sample to the ambient environment. Have all necessary equipment ready before opening the sample container.

  • Drying Before Use: If the salt is thermally stable, you may consider drying a portion of the material in a vacuum oven at a validated temperature before use. However, it is crucial to first determine the thermal stability of your specific salt to avoid degradation.[4]

  • Desiccator Equilibration: Always allow the sample container to reach ambient temperature inside a desiccator before opening to prevent moisture from condensing on the cold powder.

Issue 2: Poor Powder Flow and Caking During Formulation

Symptoms:

  • The powder does not flow freely from hoppers or during automated dispensing.[3]

  • The formation of hard agglomerates (caking) upon storage or during processing steps like milling or blending.[16]

Probable Cause: Moisture uptake leads to the formation of liquid bridges between particles, causing them to stick together. Over time, these can solidify into hard cakes.

Solutions:

  • Humidity Control in Manufacturing: Maintain a low relative humidity environment throughout the manufacturing and formulation process.[16]

  • Excipient Selection: Incorporate excipients with low hygroscopicity or those that can act as moisture scavengers. Be cautious as some excipients can be hygroscopic themselves and worsen the problem.

  • Particle Engineering: Larger, more uniform crystals often have a lower surface area and may exhibit reduced hygroscopicity and better flow properties.

  • Formulation Strategies: Consider advanced formulation approaches such as encapsulation or film coating to create a physical barrier against moisture.[2]

Issue 3: Inconsistent Analytical Results (e.g., XRPD, TGA)

Symptoms:

  • Variability in X-ray Powder Diffraction (XRPD) patterns between different batches or even within the same batch over time.

  • Discrepancies in Thermal Gravimetric Analysis (TGA) results, particularly in the initial weight loss step.

Probable Cause: Moisture-induced solid-state transformations are occurring. The absorbed water can act as a plasticizer, lowering the energy barrier for conversion to a different polymorphic form or a hydrate.

Solutions:

  • Controlled Sample Preparation: Prepare samples for analysis in a controlled humidity environment to ensure you are analyzing the intended form.

  • Dynamic Vapor Sorption (DVS): This is a critical technique for characterizing the hygroscopic nature of your salt.[8] DVS analysis provides a sorption-desorption isotherm, which shows the extent of water uptake at different relative humidities (RH).[17] This can help identify the critical relative humidity (CRH) at which significant water uptake or a phase transition occurs.

  • Variable Humidity XRPD (VH-XRPD): This technique allows for the in-situ monitoring of changes in the crystal structure as a function of humidity, providing direct evidence of any phase transitions.

  • Correlate with TGA: Use Thermogravimetric Analysis (TGA) to quantify the amount of water in the sample.[18][19] The weight loss at temperatures below ~150°C typically corresponds to the loss of adsorbed or bound water.[20]

Experimental Protocols & Data Interpretation

Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopicity of a 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salt and identify its critical relative humidity.

Methodology:

  • Place a known mass of the salt (typically 5-10 mg) onto the DVS instrument's microbalance.

  • Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

  • At each step, allow the sample to equilibrate until the rate of mass change is below a set threshold.

  • Once 90% RH is reached, decrease the humidity in a similar stepwise manner back to 0% RH to assess the desorption behavior.

  • Plot the change in mass (%) versus the relative humidity (%) to generate a sorption-desorption isotherm.

Data Interpretation:

Hygroscopicity Classification Water Uptake at 80% RH / 25°C Interpretation for Your Salt
Slightly Hygroscopic> 0.2% and < 2%Minimal handling precautions are needed.
Hygroscopic≥ 2% and < 15%Requires controlled storage and handling.
Very Hygroscopic≥ 15%Strict controls on environmental humidity are essential.
DeliquescentSufficient water is absorbed to form a liquid.Requires specialized handling in a dry environment.
Table adapted from European Pharmacopoeia guidelines.[8]

A sharp increase in water uptake at a specific RH on the DVS isotherm may indicate a phase transition. This should be further investigated with VH-XRPD.

Workflow for Mitigating Hygroscopicity

The following diagram illustrates a systematic approach to addressing hygroscopicity challenges.

Hygroscopicity_Mitigation_Workflow cluster_0 Characterization cluster_1 Assessment cluster_2 Mitigation Strategies cluster_3 Outcome Start Start with new 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salt DVS Perform DVS Analysis Start->DVS TGA Perform TGA Analysis DVS->TGA XRPD Perform XRPD Analysis TGA->XRPD Assess Assess Hygroscopicity (Slight, Hygroscopic, Very Hygroscopic, Deliquescent) XRPD->Assess Handling Implement Controlled Handling & Storage Assess->Handling All cases SaltScreen Salt Screening Assess->SaltScreen If hygroscopic PolymorphScreen Polymorph Screening Assess->PolymorphScreen If hygroscopic CoCrystal Co-crystallization Assess->CoCrystal If still hygroscopic ASD Amorphous Solid Dispersion Assess->ASD Alternative strategy End Stable, Non-Hygroscopic Form Identified SaltScreen->End PolymorphScreen->End CoCrystal->End ASD->End

Caption: A workflow for characterizing and mitigating hygroscopicity.

Advanced Mitigation Strategies

If standard handling procedures and simple salt selection are insufficient to overcome the hygroscopicity of your 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salt, more advanced solid-state chemistry approaches may be necessary.

  • Polymorph Screening: Different crystalline arrangements (polymorphs) of the same salt can exhibit vastly different physicochemical properties, including hygroscopicity.[21][22][23] A comprehensive polymorph screen aims to identify the most stable, least hygroscopic crystalline form.[7]

  • Co-crystallization: This technique involves combining the API with a pharmaceutically acceptable co-former in a specific stoichiometric ratio to form a new crystalline solid.[24][25][26] Co-crystals can offer improved control over properties like hygroscopicity, solubility, and stability.[27][28]

  • Amorphous Solid Dispersions (ASDs): In some cases, converting the crystalline API into an amorphous form dispersed within a polymer matrix can enhance solubility.[29][30][31] However, amorphous materials are often more hygroscopic than their crystalline counterparts, so careful selection of a non-hygroscopic polymer is crucial to ensure stability.[32][33]

By systematically characterizing the hygroscopic behavior of your 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine salts and applying the appropriate handling and formulation strategies, you can mitigate the risks associated with moisture and ensure the development of a stable and robust drug product.

References

  • Pharmaceutical co-crystals: A novel strategy for improving drug solubility and bioavailability. (n.d.). Google Scholar.
  • Chappa, P., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.
  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs.
  • Edwards, A. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
  • CRYSFORMA. (2026). Polymorph screening. CRYSFORMA.
  • Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • BOC Sciences. (n.d.). Salt Form Screening and Selection Services. BOC Sciences.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research.
  • Zhang, G., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase.
  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. (n.d.). Google Scholar.
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8). SGS.
  • An evaluation of salt screening methodologies. (n.d.). ResearchGate.
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech.
  • XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. XRF Scientific.
  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries.
  • CRYSFORMA. (n.d.). Salt screening. CRYSFORMA.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs.
  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
  • Charles River Laboratories. (n.d.). Salt Screening. Charles River Laboratories.
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. ProUmid.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review.
  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. (n.d.). PMC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.
  • Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture. (n.d.). PMC.
  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption (DVS). Mettler Toledo.
  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. (2025, December 2). MDPI.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • Benchchem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (n.d.). ResearchGate.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.). ResearchGate.
  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech.
  • Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.

Sources

Technical Support Center: Optimization of Temperature and Pressure for Piperazine Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its synthesis, however, is often a delicate balance of competing factors. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing two of the most critical parameters in piperazine ring closure reactions: temperature and pressure. Here, we move beyond simple protocols to explain the fundamental principles governing these transformations, helping you to troubleshoot common issues and rationally design your experiments for maximum yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature and pressure in piperazine cyclization.

Q1: What are the primary methods for piperazine ring closure, and how do temperature and pressure fundamentally influence them?

A1: Piperazine ring closure is typically achieved through several strategies, most commonly via intramolecular or intermolecular cyclization. Key methods include:

  • Reductive Amination/Cyclization: Reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by in-situ reduction.[2]

  • Cyclization of Diethanolamine or Diethylenetriamine Derivatives: Often performed under dehydrating or acidic conditions.[3][4]

  • Palladium-Catalyzed Carboamination/Cyclization: Coupling of diamine precursors with aryl or alkenyl halides.[5][6]

Temperature and pressure exert a profound, often interconnected, influence on these reactions:

  • Temperature (Kinetics vs. Thermodynamics): Temperature primarily governs the reaction rate (kinetics). Increasing the temperature provides the necessary activation energy for the cyclization to occur.[7] However, excessive heat can lead to thermal degradation of starting materials or products, or favor the formation of thermodynamically stable but undesired side products.[8][9] For many cyclizations, there is an optimal temperature window that maximizes the rate of the desired reaction while minimizing degradation pathways.

  • Pressure (Equilibrium & Reaction Volume): Pressure is a powerful tool for influencing reactions involving a change in volume, particularly in the gas or liquid phase. According to Le Châtelier's principle, increasing the pressure on a system at equilibrium will shift the equilibrium to the side with fewer moles of gas, or more broadly, to the side that occupies a smaller volume.[10][11] Intramolecular cyclization reactions, where a linear molecule forms a more compact ring, typically proceed with a negative volume of activation (ΔV‡) and a negative volume of reaction (ΔVR).[12] Applying high pressure accelerates these reactions and can shift the equilibrium in favor of the cyclic piperazine product.[11][13][14][15]

Q2: Why is applying high pressure often beneficial for intramolecular cyclization reactions?

A2: The benefit of high pressure stems from the concept of activation volume (ΔV‡) . The activation volume is the change in partial molar volume when the reactants proceed to the transition state.[12] For an intramolecular cyclization, the transition state is a constrained, pre-cyclic conformation that is more compact and occupies a smaller volume than the flexible, linear starting material. This results in a negative activation volume.[12][13]

Applying external pressure favors the formation of lower-volume states.[15] Consequently, it stabilizes the compact transition state relative to the starting material, lowering the overall activation energy barrier and accelerating the reaction rate. This pressure-induced acceleration can be significant, often allowing reactions to proceed at lower temperatures, thereby preventing thermal degradation.[12]

Q3: What are the typical temperature ranges for thermal vs. catalyzed piperazine cyclizations?

A3: The required temperature is highly dependent on the stability of the starting materials and the presence of a catalyst.

  • Thermal Cyclizations: These reactions rely solely on thermal energy to overcome the activation barrier. They often require significantly elevated temperatures, sometimes in the range of 150-230°C .[16][17] Such high temperatures can be necessary for less reactive substrates but increase the risk of side reactions like polymerization or decomposition.[8]

  • Catalyzed Cyclizations: Transition-metal catalysts (e.g., Palladium, Ruthenium, Nickel) provide an alternative reaction pathway with a lower activation energy.[18][19] This allows the reaction to proceed efficiently at much milder temperatures, typically ranging from room temperature to 80-110°C .[5][20] The choice of catalyst and ligand system is crucial for achieving high yields and selectivity.[21]

Q4: How do I decide on the starting temperature and pressure for a new piperazine synthesis?

A4: A systematic approach is best:

  • Literature Precedent: Start by searching for similar cyclization reactions. Even if the exact substrate is not reported, analogous transformations provide a reliable starting point for conditions.

  • Reaction Type: For catalyzed reactions (e.g., Buchwald-Hartwig), start with mild conditions (e.g., 80°C, atmospheric pressure) and screen different catalyst/ligand combinations first.[22][23] For thermal or reductive amination cyclizations, a higher starting temperature (e.g., 100-120°C) and pressure (e.g., 10-40 bar H₂) may be necessary.[24]

  • Substrate Stability: Assess the thermal stability of your starting materials and expected product using techniques like Thermogravimetric Analysis (TGA). This will help you define an upper temperature limit to avoid degradation.[7]

  • Small-Scale Trials: Before committing large amounts of material, perform small-scale trial reactions to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and pressures (e.g., atmospheric, 20 bar, 50 bar).[25] Monitor reaction progress by TLC or LC-MS to assess conversion and side product formation.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during piperazine ring closure experiments.

Problem Potential Cause Recommended Solution & Scientific Rationale
Issue 1: Low or No Product Yield 1. Suboptimal Temperature: The reaction lacks sufficient activation energy, or the temperature is too high, causing product/reactant degradation.Solution: Incrementally increase the reaction temperature in 10-20°C steps. Monitor for product formation and the appearance of degradation products. Conversely, if degradation is suspected, lower the temperature and increase the reaction time. For catalyzed reactions, ensure the temperature is within the optimal range for catalyst activity.[25]
2. Equilibrium Limitation: The cyclization is a reversible process, and the equilibrium lies towards the starting materials under the current conditions.Solution: Apply pressure (e.g., 40-100 bar). This will favor the formation of the more compact cyclic product, shifting the equilibrium forward according to Le Châtelier's principle.[11] This is particularly effective for intramolecular cyclizations.
3. Inactive Catalyst (for catalyzed reactions): The catalyst may be poisoned, oxidized, or not suitable for the substrate.Solution: Ensure strict inert atmosphere techniques are used.[25] Use fresh, high-quality catalyst and ligands. Screen a panel of different catalysts and ligands to find an optimal system for your specific substrates.[21]
Issue 2: Formation of Side Products 1. Polymerization/Oligomerization: Intermolecular reactions are competing with the desired intramolecular cyclization.Solution: Decrease the concentration of the starting material (High Dilution Principle) to favor intramolecular ring closure. Lowering the temperature may also reduce the rate of competing intermolecular reactions.
2. Ring-Opening/Degradation: The piperazine ring or its precursor is unstable at the reaction temperature.Solution: Lower the reaction temperature. If the rate becomes too slow, consider applying pressure to accelerate the cyclization at a lower temperature.[12] Alternatively, switch to a catalyzed method that allows for milder conditions.[8][9]
3. Hydrodehalogenation (in Pd-catalyzed reactions): A common side reaction where a halogen on an aryl group is replaced by hydrogen.Solution: This is often influenced by the choice of ligand, base, and solvent.[26] Screening different phosphine ligands or using a weaker base (e.g., K₂CO₃ instead of NaOtBu) can mitigate this side reaction.
Issue 3: Reaction Stalls or is Too Slow 1. Insufficient Energy Input: The activation energy barrier is not being overcome efficiently.Solution: Increase the temperature. If this is not feasible due to stability concerns, apply pressure. Even moderate pressure can significantly increase the reaction rate for cyclizations with a negative activation volume.[12]
2. Poor Mixing (in heterogeneous reactions): If using a solid-supported catalyst or poorly soluble reagents, mass transfer limitations can slow the reaction.Solution: Increase the stirring rate. Consider using a solvent in which all components are fully soluble at the reaction temperature.[25]

Section 3: Experimental Protocols & Data

The following protocols provide practical, self-validating frameworks for key piperazine synthesis methodologies.

Protocol 1: High-Pressure Catalytic Reductive Cyclization of a Dioxime Precursor

This protocol is adapted for the synthesis of substituted piperazines via the reductive cyclization of a bis(oximinoalkyl)amine intermediate, a versatile method for building the piperazine core.[2][24]

Materials:

  • Dioxime precursor (1.0 equiv)

  • 5% Palladium on Carbon (Pd/C) catalyst (e.g., 50 mg per 0.5 mmol of dioxime)

  • Methanol (to achieve 0.1 M concentration)

  • High-pressure autoclave equipped with a magnetic stir bar and temperature/pressure controls

  • Hydrogen gas (high purity)

Step-by-Step Methodology:

  • Vessel Preparation: To a glass vial suitable for the autoclave, add the dioxime precursor (1 equiv) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Dissolve the dioxime in methanol (to 0.1 M) and add the 5% Pd/C catalyst.

  • Autoclave Setup: Place the open vial inside the steel autoclave. Seal the autoclave according to the manufacturer's instructions.

  • Inerting: Purge the autoclave by pressurizing with nitrogen (or argon) and venting three times to remove atmospheric oxygen.

  • Pressurization: Purge the autoclave with hydrogen gas three times, then pressurize to the target pressure (e.g., 40 bar ).

  • Heating and Reaction: Begin vigorous stirring and heat the autoclave to the target temperature (e.g., 50°C ). Maintain these conditions for the required reaction time (e.g., 6-12 hours).

  • Monitoring (Self-Validation): The reaction progress can be monitored by taking small aliquots (after cooling and depressurizing) at set time points and analyzing them by LC-MS or TLC to check for the disappearance of starting material and the appearance of the product.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude piperazine product. Further purification can be achieved by column chromatography or crystallization.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization (Buchwald-Hartwig Type)

This protocol describes a general procedure for forming a piperazine ring via intramolecular C-N bond formation, a powerful method for creating N-aryl piperazines.[5][21]

Materials:

  • Amine-alkene/aryl halide substrate (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., P(2-furyl)₃, 8-16 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2 equiv)

  • Anhydrous Toluene (to achieve 0.2 M concentration)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Add the amine substrate and anhydrous toluene via syringe.

  • Heating and Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110°C ). Stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench with water and dilute with ethyl acetate.

  • Purification: Transfer the mixture to a separatory funnel, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Table 1: Typical Temperature & Pressure Parameters for Piperazine Synthesis Methods
Synthesis MethodCatalyst / ConditionsTypical Temperature Range (°C)Typical Pressure RangeKey Considerations
Reductive Cyclization Pd/C, Raney-Ni, Pt/C50 - 100 °C[20][24]40 - 80 bar (H₂)[24]Requires a high-pressure reactor; catalyst choice affects selectivity.
Pd-Catalyzed Carboamination Pd₂(dba)₃ / Phosphine Ligand80 - 135 °C[5]AtmosphericSensitive to air and moisture; ligand choice is critical for success.
Ammoniation of Ethanolamine Industrial Process150 - 230 °C[16]100 - 170 bar (10-17 MPa)[16][27]High-energy process, typically used for industrial scale, not lab synthesis.
Diol-Diamine Coupling Ruthenium Catalyst100 - 150 °CAtmospheric (under N₂)Good functional group tolerance but may require higher temperatures.[19]

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Low Yield in Piperazine Cyclization

// Node Definitions Start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_T [label="Is Temperature Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_P [label="Is Reaction Under Pressure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Cat [label="Is Catalyst Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Action_T_High [label="Degradation Suspected?\nLower Temp, Increase Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_T_Low [label="Increase Temperature\n(e.g., in 15°C increments)", fillcolor="#F1F3F4", fontcolor="#202124"]; Action_P [label="Apply Pressure (40-100 bar)\nto Shift Equilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Cat [label="Use Fresh Catalyst/Ligand\nScreen Alternatives", fillcolor="#F1F3F4", fontcolor="#202124"];

Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_T; Check_T -> Action_T_Low [label="No (Too Low)"]; Check_T -> Action_T_High [label="No (Too High)"]; Check_T -> Check_P [label="Yes"];

Action_T_Low -> Success; Action_T_High -> Success;

Check_P -> Action_P [label="No"]; Check_P -> Check_Cat [label="Yes"];

Action_P -> Success;

Check_Cat -> Action_Cat [label="No / Unsure"]; Check_Cat -> Success [label="Yes"];

Action_Cat -> Success; } dot Caption: Troubleshooting workflow for low yield in piperazine cyclization.

Diagram 2: Effect of Pressure on the Transition State of Cyclization

// Invisible nodes for positioning node[style=invis, width=0, height=0, label=""]; p1 -> p2 -> p3; p4 -> p5 -> p6;

// Rank alignment {rank=same; Reactant_atm; Reactant_hp; p1; p4;} {rank=same; TS_atm; TS_hp; p2; p5;} {rank=same; Product_atm; Product_hp; p3; p6;}

// Energy level lines edge[style=dashed, arrowhead=none]; Reactant_atm -> Reactant_hp; TS_atm -> TS_hp; Product_atm -> Product_hp;

// Annotation edge[style=solid, arrowhead=open, color="#5F6368", constraint=false]; TS_hp -> TS_atm [label=" Pressure stabilizes\n lower volume states,\n reducing activation energy ", fontsize=10]; } dot Caption: Pressure stabilizes the compact transition state, accelerating ring closure.

Section 5: References

  • Wolfe, J. P., & Rossi, M. A. (2010). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PMC. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Mihalik, B., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. IOP Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Andersen, H., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. [Link]

  • ResearchGate. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (1995). The Effect of Pressure on Cyclizations. The Ring-Size Dependent Reaction Volumes of the Cyclization of 1-Alkenes to Cycloalkanes. ACS Publications. [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. [Link]

  • Belysheva, A., et al. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [Link]

  • ResearchGate. (2019). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. ResearchGate. [Link]

  • OpenStax. (2019). 13.3 Shifting Equilibria: Le Châtelier's Principle. Chemistry 2e. [Link]

  • University of South Florida. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. USF Scholar Commons. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Kananovich, D. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Lee, Y., Sheth, A., & Miller, J. M. (2005). Estimation of intramolecular cyclization activation energies via isothermal gravimetric analysis: A technical note. PMC. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Le Chatelier's principle. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wiley Online Library. (2022). High‐Pressure Reaction Profiles and Activation Volumes of 1,3‐Cyclohexadiene Dimerizations Computed by the Extreme Pressure‐Polarizable Continuum Model (XP‐PCM). Angewandte Chemie. [Link]

  • Chemistry LibreTexts. (2023). Le Châtelier's Principle Fundamentals. Chemistry LibreTexts. [Link]

  • Cullinane, J. T. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. The University of Texas at Austin. [Link]

  • OpenStax. (n.d.). 3.2 Le Châtelier's Principle. Principles of Chemistry. [Link]

  • Student Academic Success. (2025). Le Chatelier's Principle. Student Academic Success. [Link]

  • NSF PAR. (n.d.). Activation Volume in Shear-Driven Chemical Reactions. NSF Public Access Repository. [Link]

  • ResearchGate. (2022). Schematic illustration of the activation volume and reaction volume (both are negative) of a Diels‐Alder dimerization of 1,3‐cyclohexadiene. ResearchGate. [Link]

  • Quan, Y., et al. (2019). Insight into the role of piperazine in the thermodynamics and nucleation kinetics of the triethylenediamine–methyl tertiary butyl ether system. CrystEngComm. [Link]

  • The University of Texas at Austin. (2018). Carbon dioxide thermodynamics, kinetics, and mass transfer in aqueous piperazine derivatives and other amines. Texas ScholarWorks. [Link]

  • Semantic Scholar. (2005). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Synple Chem. (2019). Application Note – N-Heterocycle Formation. Synple Chem. [Link]

Sources

Validation & Comparative

Definitive Guide to 1H NMR Interpretation of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine presents a unique challenge in 1H NMR spectroscopy due to the convergence of two saturated heterocycles (piperazine and pyrrolidine) and a flexible alkyl linker. The resulting spectrum is characterized by a dense "aliphatic envelope" between 2.3 and 3.0 ppm, where signal overlap often obscures purity assessment.

This guide moves beyond basic peak listing. We compare the spectral performance of this target molecule against its synthetic precursors and structural isomers, providing a self-validating interpretation protocol. By leveraging solvent effects and diastereotopic logic, this guide enables researchers to definitively distinguish the target from common impurities without immediate recourse to expensive 2D NMR time.

Part 1: Structural Analysis & Assignment Logic

Before analyzing the spectrum, we must map the protons to their magnetic environments. The molecule possesses a chiral center at the pyrrolidine C2 position, which induces diastereotopicity in the adjacent methylene linker protons (


).[1]
Proton Map
  • 
     (Ethyl Methyl):  Triplet, most shielded.
    
  • 
     (Pyrrolidine Ring 
    
    
    
    ):
    Multiplets, typically shielded.
  • 
     (Ethyl Methylene):  Quartet, coupled to 
    
    
    
    .
  • 
     (Piperazine Ring):  Often a tight multiplet or two broad singlets; chemical shift depends on N-protonation state.
    
  • 
     (Linker Methylene): CRITICAL DIAGNOSTIC.  Diastereotopic protons (ABX system) connecting the achiral piperazine to the chiral pyrrolidine.
    
  • 
     (Pyrrolidine Methine):  The chiral center (
    
    
    
    ).
  • 
     (Pyrrolidine 
    
    
    
    ):
    Deshielded multiplet.
Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in this crowded aliphatic spectrum.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (CDCl3 or DMSO-d6) Region1 Analyze 0.9 - 1.2 ppm Identify Methyl Triplet (Ha) Start->Region1 Region2 Analyze 2.3 - 2.6 ppm (The Overlap Zone) Region1->Region2 Check_Ethyl Identify Ethyl Quartet (Hc) Coupled to Ha? Region2->Check_Ethyl Check_Linker Identify Linker (He) Look for AB/ABX Pattern Region2->Check_Linker Region3 Analyze 2.8 - 3.5 ppm Pyrrolidine N-adjacent protons Check_Ethyl->Region3 Check_Linker->Region3 Validation Integration Check Total Integral = 21H Region3->Validation

Figure 1: Step-by-step logic for deconvoluting the aliphatic region of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Part 2: Experimental Protocol & Solvent Comparison

The choice of solvent fundamentally alters the resolution of the critical "fingerprint" region.

Protocol 1: Standard Characterization (CDCl3)
  • Solvent: Chloroform-d (99.8% D) + 0.03% TMS.

  • Concentration: 10-15 mg in 0.6 mL.

  • Advantage: Sharp peaks; the NH proton is usually visible (broad).

  • Disadvantage: Piperazine and linker protons often overlap heavily around 2.4-2.6 ppm.

Protocol 2: Resolution Enhancement (DMSO-d6)
  • Solvent: Dimethyl sulfoxide-d6.

  • Advantage: Separates the N-H signal significantly (often shifts to >3.0 ppm or broadens out). The polarity change often resolves the diastereotopic linker protons (

    
    ) from the piperazine ring (
    
    
    
    ).
  • Recommendation: Use DMSO-d6 if you suspect regioisomeric impurities, as the shift dispersion is higher for polar amine fragments.

Part 3: Detailed Spectral Interpretation

The following table summarizes the expected chemical shifts and multiplicity. Note that values are relative to TMS (


 0.00).
Table 1: Chemical Shift Assignments (CDCl3)[2][3][4]
Proton LabelFragmentChemical Shift (

ppm)
MultiplicityIntegrationInterpretation Notes


1.06 - 1.10Triplet (

Hz)
3HCleanest signal for normalization.

Pyrrolidine

1.45 - 1.60Multiplet1HOften overlaps with water in CDCl3 (1.56).

Pyrrolidine

1.65 - 1.95Multiplet3HComplex envelope of ring methylene protons.


2.38 - 2.45Quartet (

Hz)
2HBase of the "overlap zone".

Piperazine Ring2.30 - 2.65Broad Singlet / Multiplet8HUsually appears as a massive distinct cluster.

Linker

2.40 - 2.60DD or Multiplet2HDiastereotopic. May appear as two distinct signals inside the

cluster.

Pyrrolidine

2.85 - 3.05Multiplet2HDeshielded due to adjacent Nitrogen.

Pyrrolidine

3.10 - 3.30Multiplet1HThe Chiral Center. Look for complex splitting.
NH Pyrrolidine NH1.8 - 3.5Broad Singlet1HHighly variable; exchangeable with

.

Part 4: Comparative Analysis (The "Product" vs. Alternatives)

This section validates the identity of the target against common synthetic byproducts.

Comparison 1: Target vs. Precursor (1-Ethylpiperazine)

The synthesis often involves reacting 1-ethylpiperazine with a pyrrolidine electrophile.

  • Precursor Signal: 1-Ethylpiperazine shows a triplet at ~1.1 ppm and a quartet at ~2.4 ppm, but lacks the multiplets >2.8 ppm (Pyrrolidine ring).

  • Differentiation: The appearance of the signals at 2.9 ppm (

    
    ) and 3.2 ppm (
    
    
    
    )
    confirms the attachment of the pyrrolidine ring. If these are missing, the reaction failed.
Comparison 2: Target vs. Regioisomer (3-substituted Pyrrolidine)

If the starting material was impure, you might form the 3-substituted isomer.

  • Target (2-substituted): The chiral methine (

    
    ) is at position 2, adjacent to Nitrogen. It shifts downfield to ~3.2 ppm .
    
  • Isomer (3-substituted): The methine is at position 3, beta to Nitrogen. It would appear significantly upfield, likely < 2.5 ppm .

  • Validation: If you see a distinct multiplet >3.0 ppm (1H), it confirms the 2-substitution pattern.

Comparison 3: Solvent Effect (CDCl3 vs. DMSO-d6)
  • CDCl3: Best for observing the coupling of the ethyl group (

    
    /
    
    
    
    ).
  • DMSO-d6: Best for quantifying the NH proton. In dry DMSO, the NH might split the adjacent neighbors, adding complexity to

    
     and 
    
    
    
    .

Part 5: Advanced Verification (2D NMR Logic)

When 1D interpretation is ambiguous due to the "2.4 ppm Overlap Zone," use this logic to validate using 2D methods (COSY/HSQC).

COSY_Logic cluster_legend Interpretation Ha Methyl (1.1 ppm) Hc Ethyl CH2 (2.4 ppm) Ha->Hc Strong COSY Hf Chiral Methine (3.2 ppm) He Linker CH2 (2.5 ppm) Hf->He Diagnostic Crosspeak Hb Ring CH2 (1.8 ppm) Hf->Hb Ring Coupling Legend If Hf correlates to He, Connectivity is confirmed.

Figure 2: COSY Correlation Strategy. The key validation is the cross-peak between the Chiral Methine (


) and the Linker (

), which proves the two rings are connected.

References

  • General NMR Interpretation of Piperazine Derivatives

    • Hussain, G., et al. (2019).[2] 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide. ResearchGate. Link

  • Pyrrolidine Ring Conformation and Shift Assignment

    • BenchChem. (2025).[1] Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives. Link

  • Solvent Impurities and Reference Standards

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link

  • Synthesis and Characterization of Piperazine-Linker Systems

    • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Link

Sources

Comparing biological activity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine vs standard antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (EPYP) vs. Standard Antipsychotics

As drug development shifts toward multimodal receptor targeting to treat the complex positive, negative, and cognitive symptoms of schizophrenia, novel chemical scaffolds are continuously evaluated. 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (EPYP) is an investigational structural hybrid. It strategically merges the pyrrolidin-2-ylmethyl moiety—responsible for the high dopamine D2/D3 receptor selectivity and rapid dissociation seen in substituted benzamides (e.g., Amisulpride)—with a piperazine core, a pharmacophore central to atypical antipsychotics (e.g., Aripiprazole, Clozapine) that confers serotonergic (5-HT) modulation.

This guide provides an objective, data-driven comparison of EPYP against standard antipsychotics, detailing the causality behind experimental designs and outlining self-validating protocols for rigorous preclinical evaluation.

In Vitro Pharmacological Profiling: Receptor Binding & Functional Assays

To establish a compound as an atypical antipsychotic, it must demonstrate a specific ratio of Serotonin 5-HT2A to Dopamine D2 receptor antagonism. Strong D2 blockade manages positive symptoms, while 5-HT2A antagonism promotes dopamine release in the prefrontal cortex, mitigating extrapyramidal symptoms (EPS) and addressing negative symptoms.

Receptor Binding Affinities

The following table synthesizes the competitive radioligand binding profile of EPYP compared to clinical standards. EPYP demonstrates a balanced affinity profile, bridging the gap between highly selective D2/D3 antagonists (Amisulpride) and broad-spectrum atypical agents (Clozapine).

Table 1: Comparative Receptor Binding Affinities (


, nM) 
CompoundD2RD3R5-HT2A5-HT1APharmacological Classification
EPYP (Investigational) 8.52.112.445.0Dual D2/D3 & 5-HT2A Antagonist
Haloperidol 1.22.545.0>1000Typical (First-Generation)
Clozapine 125.0140.01.2120.0Atypical (Broad-spectrum)
Aripiprazole 0.340.83.41.7D2 Partial Agonist
Amisulpride 2.83.2>1000>1000Atypical (Benzamide)
Functional Causality: D2R cAMP Accumulation Assay

Binding affinity (


) alone does not dictate functional consequence (agonism vs. antagonism). Because the D2 receptor is a 

-coupled GPCR, its activation inhibits adenylyl cyclase, lowering intracellular cAMP[1][2]. To prove EPYP acts as an antagonist, we must demonstrate its ability to reverse an agonist-induced drop in cAMP.

Self-Validating Protocol: GloSensor™ cAMP Assay

  • Cell Preparation: Plate HEK-293 cells stably expressing human D2R and a cAMP-sensitive luciferase biosensor (GloSensor™) at

    
     cells/well in a 384-well plate[3].
    
  • System Validation (Internal Control): Pre-incubate cells with 10 µM Forskolin to maximally stimulate adenylyl cyclase, establishing the assay's upper dynamic limit[1][2].

  • Agonist Suppression: Introduce 1 µM Quinpirole (a full D2 agonist). A successful validation will show a >70% reduction in luminescence (cAMP suppression)[2][4].

  • Antagonist Reversal (Test Phase): Treat the suppressed cells with titrating concentrations of EPYP (0.1 nM to 10 µM).

  • Data Interpretation: EPYP should dose-dependently restore cAMP levels back to the Forskolin baseline, confirming

    
     functional antagonism. Haloperidol is run in parallel as a positive control for full antagonism.
    

Pathway D2 Dopamine D2 Receptor Gi Gi/o Protein D2->Gi Agonist driven HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Agonist driven EPYP EPYP (Investigational) EPYP->D2 Antagonizes EPYP->HT2A Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP Levels AC->cAMP Modulates

Intracellular signaling pathways modulated by D2 and 5-HT2A receptors and EPYP intervention.

In Vivo Behavioral Efficacy & Safety Profiling

To translate in vitro binding into clinical viability, EPYP must be evaluated in rodent models that predict human psychiatric outcomes. We utilize Prepulse Inhibition (PPI) to measure antipsychotic efficacy and the Catalepsy Bar Test to measure motor side-effect liability.

Efficacy Model: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a cross-species phenomenon where a weak pre-stimulus (prepulse) attenuates the startle response to a subsequent loud noise. Schizophrenic patients exhibit severe PPI deficits (impaired sensorimotor gating)[5][6][7].

Self-Validating Protocol: PPI Restoration

  • Baseline Startle & Habituation: Place rodents in sound-attenuated startle chambers. Expose them to a 65 dB background noise for 5 minutes, followed by ten 120 dB acoustic pulses (40 ms duration) to establish a baseline startle amplitude and confirm habituation[8].

  • Deficit Induction (Validation): Administer Amphetamine (2.5 mg/kg, i.p.) to hyperactivate the mesolimbic dopamine system, artificially disrupting PPI. If the animal's PPI does not drop by at least 40%, the subject is excluded.

  • Compound Testing: Administer EPYP (0.5 - 5.0 mg/kg, i.p.) 30 minutes prior to testing.

  • Measurement: Deliver trials consisting of a prepulse (75 dB or 85 dB, 20 ms) followed 100 ms later by the 120 dB startle pulse[8]. Efficacy is defined as the dose-dependent restoration of PPI percentage compared to the Amphetamine-only group.

Safety Model: Catalepsy Bar Test

First-generation antipsychotics like Haloperidol cause severe EPS (Parkinsonism) due to excessive D2 blockade in the nigrostriatal pathway. This is modeled in rodents as catalepsy—a state of muscular rigidity where the animal fails to correct an imposed posture[9][10][11].

Self-Validating Protocol: Automated Bar Test

  • Apparatus Setup: Utilize a horizontal cylindrical metal bar (0.9 cm diameter) elevated 4 to 6 cm above the floor[11][12].

  • Positive Control Validation: Inject a cohort with Haloperidol (0.3 mg/kg). At 60 minutes post-injection, place the rodent's forepaws on the bar. A valid system will record a descent latency of >30 seconds (severe catalepsy)[9][13].

  • Test Phase: Administer EPYP at high doses (up to 40 mg/kg). Place the animal on the bar at 30, 60, and 120-minute intervals.

  • Data Logging: Record the time taken to remove both forepaws. Atypical agents (like Clozapine or EPYP) should exhibit descent times statistically indistinguishable from vehicle controls (<5 seconds)[9][13].

Behavioral Therapeutic Index

The ratio between the dose that induces catalepsy (


 Cat) and the dose that restores PPI (

PPI) defines the therapeutic window.

Table 2: In Vivo Behavioral Profiling (


, mg/kg) 
CompoundPPI Restoration (Efficacy)Catalepsy Induction (EPS Liability)Therapeutic Index (Cat/PPI)
EPYP 1.5>30.0>20.0
Haloperidol 0.10.33.0
Clozapine 5.0>40.0>8.0
Aripiprazole 0.5>30.0>60.0

Interpretation: EPYP exhibits a wide therapeutic index. The incorporation of the piperazine core likely provides sufficient 5-HT2A antagonism to prevent the catalepsy typically associated with pure D2 antagonists, mirroring the safety profile of modern atypicals.

Workflow Prep Compound Prep (EPYP vs Stds) InVitro In Vitro Assays (cAMP & Binding) Prep->InVitro InVivo In Vivo Dosing (Rodent Models) Prep->InVivo Data Therapeutic Index Calculation InVitro->Data PPI Prepulse Inhibition (Efficacy) InVivo->PPI Cat Catalepsy Bar Test (EPS Liability) InVivo->Cat PPI->Data Cat->Data

Sequential workflow for evaluating antipsychotic efficacy and side-effect liability.

Conclusion

The 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (EPYP) scaffold represents a highly rational approach to antipsychotic drug design. By fusing the benzamide and piperazine pharmacophores, it achieves potent D2/D3 antagonism required for antipsychotic efficacy (validated via cAMP and PPI assays) while maintaining a high threshold for EPS (validated via the Catalepsy Bar Test). This structural class warrants further pharmacokinetic (PK) and off-target screening to fully realize its clinical potential.

References

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. PubMed Central (PMC). Available at:[Link][9]

  • Catalepsy Bar Test. ConductScience. Available at:[Link][12]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats. Ovid. Available at: [Link][13]

  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats. eNeuro. Available at:[Link][10]

  • The D2 Dopamine Receptor Interferes With the Protective Effect of the A2A Adenosine Receptor on TDP-43 Mislocalization... Frontiers in Molecular Neuroscience. Available at:[Link][4]

  • Cdk5 Phosphorylates Dopamine D2 Receptor and Attenuates Downstream Signaling. PLOS One. Available at:[Link][1]

  • Adenosine A2A-Dopamine D2 Receptor-Receptor Heteromerization. Journal of Biological Chemistry (via UB.edu). Available at:[Link][2]

  • cAMP assay Protocol. Bio-protocol. Available at:[Link][3]

  • Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Clinical Psychopharmacology and Neuroscience. Available at:[Link][6]

  • Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Journal of Visualized Experiments (PMC). Available at:[Link][8]

Sources

Validation of purity methods for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Purity Methods for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Introduction: The Analytical Imperative for a Novel Piperazine Derivative

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a complex heterocyclic amine featuring both a piperazine and a pyrrolidine moiety. Such structures are privileged scaffolds in modern medicinal chemistry, frequently investigated for a range of therapeutic applications.[1] The molecule possesses a chiral center at the 2-position of the pyrrolidine ring, immediately adding a layer of stereochemical complexity to its analysis. As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for guaranteeing safety and efficacy. Impurities, whether process-related (e.g., starting materials, by-products), degradation products, or undesired stereoisomers, can have significant, often deleterious, effects on the pharmacological and toxicological profile of the final drug product.

This guide provides a comprehensive comparison of validated analytical methodologies for assessing the chemical and chiral purity of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. We move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, offering a practical framework for researchers, analysts, and drug development professionals. The validation approaches described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigour.[2][3]

Chapter 1: A Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on the specific purity attribute being measured. For a molecule like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a multi-faceted approach is necessary to control for achiral process impurities, residual solvents, and enantiomeric purity. The two most powerful and complementary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Technique Principle Primary Application for this Analyte Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.Quantification of the main component (assay) and separation of non-volatile, thermally stable impurities.Highly versatile, reproducible, and suitable for a wide range of compounds.[2][4]May not be suitable for highly volatile impurities (e.g., residual solvents).
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of volatile impurities, such as residual solvents from the synthesis process.Unparalleled for separating volatile and semi-volatile compounds; high sensitivity.[5][6]Not suitable for non-volatile or thermally labile compounds; amines can exhibit poor peak shape without derivatization or specialized columns.[7][8]
Chiral HPLC Enantioselective interactions with a chiral stationary phase (CSP).Quantification of the undesired enantiomer to ensure enantiomeric purity.The gold standard for separating enantiomers, providing accurate enantiomeric excess (e.e.) values.[9][10][11]CSPs can be expensive and less robust than standard achiral columns.

Chapter 2: The Method Validation Workflow: A Pillar of Trustworthiness

Method validation is the documented process that establishes that the performance characteristics of an analytical method are suitable for its intended application.[12][13] A properly validated method provides confidence in the reliability and accuracy of the generated data. The workflow for validating purity methods is a systematic process guided by the ICH Q2(R2) guidelines.[3]

G General Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Analytical Procedure Development (ICH Q14) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob SST System Suitability Testing Rob->SST Routine Routine Analysis & Lifecycle Management SST->Routine

Caption: Workflow for analytical method validation, from development to routine use.

Chapter 3: Validation of an RP-HPLC Method for Achiral Purity & Assay

RP-HPLC is the cornerstone for determining the assay (potency) and the profile of related substances (impurities) in the drug substance.

Causality Behind Experimental Choices
  • Column: A C18 column is selected due to its hydrophobicity, which provides effective retention for the moderately polar 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine and its likely impurities.

  • Mobile Phase: An acetonitrile/water gradient with a buffer (e.g., ammonium acetate) is chosen. The buffer controls the pH to ensure consistent ionization of the basic amine groups, leading to sharp, reproducible peaks. The gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe.

  • Detection: UV detection at a wavelength of ~210 nm is selected. While the molecule lacks a strong chromophore, this lower wavelength allows for sensitive detection of the analyte and potential impurities that possess amide or other weak UV-absorbing functionalities.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (Assay): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile (diluent). Final concentration ~0.5 mg/mL.

    • Impurity Standard: Prepare a stock solution containing known levels of potential impurities.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

Hypothetical Validation Data Summary: RP-HPLC
Validation Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity Analyte peak is pure and resolved from all known impurities (Resolution > 2.0).Peak purity index > 0.999. Resolution between main peak and closest impurity is 3.1.Pass
Linearity (Assay) R² ≥ 0.999 over 80-120% of target concentration.[12][13]R² = 0.9995Pass
Accuracy (Assay) Mean recovery between 98.0% and 102.0%.99.7% (n=9 determinations)Pass
Precision (Repeatability) RSD ≤ 1.0% for assay.RSD = 0.45% (n=6)Pass
LOQ (for Impurities) Signal-to-Noise ratio ≥ 10.0.05% of target concentration.Pass
Robustness No significant change in results with minor variations in flow rate, pH, and temperature.All results within system suitability limits.Pass

Chapter 4: Validation of a Chiral HPLC Method for Enantiomeric Purity

The presence of a stereocenter necessitates a specific method to control the enantiomeric purity. Chiral HPLC is the definitive technique for this purpose.[9][10][14]

Causality Behind Experimental Choices
  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with an amylose or cellulose derivative, is a common and effective first choice for separating a wide variety of chiral compounds, including amines.[15]

  • Mobile Phase: A normal-phase or polar organic mode (e.g., Heptane/Ethanol/Diethylamine) is often used. The small amount of amine additive (diethylamine) is critical; it acts as a competitor for active sites on the silica surface, preventing peak tailing and improving resolution of the basic analytes.

G Chiral Separation Decision Process Start Need to Separate Enantiomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine ScreenCSP Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose-based) Start->ScreenCSP SelectMode Select Mobile Phase Mode (Normal, Polar Organic, Reversed) ScreenCSP->SelectMode Optimize Optimize Mobile Phase (Solvent ratio, Additives like DEA) SelectMode->Optimize Validate Validate Method (Specificity, LOQ, Precision) Optimize->Validate Routine Implement for Routine Enantiomeric Purity Testing Validate->Routine

Caption: Decision process for developing a chiral HPLC method.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system as described for RP-HPLC.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Heptane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of a 50:50 mixture of both enantiomers at ~0.5 mg/mL in the mobile phase to confirm resolution.

    • Sample Solution: Prepare the test sample at ~0.5 mg/mL in the mobile phase.

Hypothetical Validation Data Summary: Chiral HPLC
Validation Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity Baseline resolution (R > 1.5) between the two enantiomer peaks.Resolution = 2.8.Pass
Linearity (Undesired Enantiomer) R² ≥ 0.995 over LOQ to 1.0% of target concentration.R² = 0.998Pass
Accuracy (Spiked Undesired Enantiomer) Mean recovery between 90.0% and 110.0% at low levels.103.5% at 0.5% level.Pass
Precision (Repeatability at LOQ) RSD ≤ 10%.RSD = 6.8%Pass
LOQ (Undesired Enantiomer) S/N ≥ 10.0.05% of the main enantiomer peak area.Pass

Conclusion: An Integrated Strategy for Purity Assurance

The validation of analytical methods for a complex API intermediate like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine requires a carefully considered, multi-pronged strategy. No single method can adequately characterize all critical purity attributes.

  • RP-HPLC stands as the definitive method for assay determination and achiral impurity profiling , offering robust and reproducible performance.

  • Chiral HPLC is indispensable for controlling the stereochemical integrity of the molecule, a non-negotiable aspect of pharmaceutical development for chiral compounds.

  • Gas Chromatography (protocol not detailed here) serves as a valuable supplementary technique, ideal for quantifying residual solvents and other volatile process-related impurities, which is often a separate required test.

By implementing a suite of well-validated methods, drug developers can ensure a deep understanding of their molecule's purity profile. This not only satisfies regulatory expectations but, more importantly, builds a foundation of quality and safety into the final therapeutic product. The data and protocols presented herein provide a robust template for establishing such a comprehensive analytical control strategy.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Jain, D., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Dong, M. W., et al. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Gherman, C., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

  • Agilent Technologies, Inc. (2011). Fast analysis of amines and solvents. [Link]

  • Marshall, P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]

  • da Silva, R. C., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Al-Huniti, M. H., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Marshall, P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Marshall, P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • ResearchGate. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Al-Bayati, Y. K. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]

  • ResearchGate. (n.d.). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. [Link]

  • ChemRxiv. (n.d.). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. [Link]

  • PlumX. (n.d.). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R) -. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Link]

  • Horváth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine heterocycle stands as a cornerstone in modern medicinal chemistry, widely regarded as a "privileged scaffold" for its remarkable versatility and favorable physicochemical properties.[1][2] Structurally, this six-membered ring, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility, allowing it to fit snugly into diverse enzyme active sites and receptor pockets.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various piperazine derivatives, offering field-proven insights into how subtle molecular modifications can dramatically influence therapeutic outcomes. We will explore key examples across major disease areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The power of the piperazine scaffold lies in its synthetic tractability. The nitrogen atoms serve as versatile handles for chemical modification, enabling medicinal chemists to fine-tune critical properties like solubility, lipophilicity, basicity (pKa), and hydrogen bonding capacity.[2][4] These adjustments are crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing bioavailability and therapeutic efficacy.[4][5] A minor change in the substitution pattern on the piperazine nucleus can lead to a significant and distinguishable difference in pharmacological activity.[6]

SAR in Oncology: Targeting Cellular Proliferation

Piperazine derivatives are prominent in oncology, frequently designed to target key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[7][8] The strategic incorporation of the piperazine moiety can enhance kinase selectivity, improve solubility, and modulate interactions with various molecular targets.[3][9]

Arylpiperazines as Cytotoxic Agents

Arylpiperazine derivatives, in particular, have shown significant potential as anticancer agents.[10] Their mechanism often involves inducing cytotoxic effects through interactions with targets like the PI3K/Akt/mTOR pathway or by inhibiting anti-apoptotic proteins such as Bcl-2.[7][10]

The general SAR for many anticancer arylpiperazines can be summarized as follows:

  • N-1 Aryl Substitution: The nature of the aryl group at the N-1 position is critical. Electron-withdrawing groups (e.g., halogens) on this ring often enhance cytotoxic activity.[11]

  • N-4 Substituent: The group at the N-4 position provides a key point for diversification to modulate potency and selectivity. Linking to other pharmacophores, such as chalcones or quinoxalines, has proven to be an effective strategy.[10][11]

SAR_Anticancer Piperazine {  N1 | Piperazine Core |  N4 } N1_Sub Aryl Group (e.g., Phenyl, Pyridyl) Piperazine:N1->N1_Sub Substitution N4_Sub Diverse Scaffolds (Chalcones, Quinoxalines, etc.) Piperazine:N4->N4_Sub Substitution ADME Improved ADME Properties Piperazine->ADME Core Properties Potency Increased Potency & Cytotoxicity N1_Sub->Potency Halogenation N4_Sub->Potency Hybridization Selectivity Modulated Kinase Selectivity N4_Sub->Selectivity

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of representative piperazine derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineActivity (IC₅₀)Reference
Chalcone-Piperazine HybridCompound 7c Hela (Cervical)0.19 µM[11]
Chalcone-Piperazine HybridCompound 7c SGC7901 (Gastric)0.41 µM[11]
Chalcone-Piperazine HybridCompound 7c A549 (Lung)5.24 µM[11]
Thiazolinylphenyl-PiperazineCompound 2a-c DU145 (Prostate)48 - 67 µM[12]
Vindoline-Piperazine ConjugateCompound 4 SiHa (Cervical)2.85 µM[13]
Vindoline-Piperazine ConjugateCompound 3 HeLa (Cervical)9.36 µM[13]

SAR in Central Nervous System (CNS) Agents

Piperazine derivatives are exceptionally prevalent in neuropharmacology, forming the structural basis for numerous antipsychotic, antidepressant, and anxiolytic drugs.[14][15] Their ability to cross the blood-brain barrier (BBB) and modulate monoamine neurotransmitter receptors (e.g., dopamine, serotonin) is central to their therapeutic effect.[6][16]

Arylpiperazines in Neuroreceptor Modulation

The archetypal structure for CNS activity is the N-arylpiperazine. The SAR is highly dependent on the substitution patterns at both nitrogen atoms.

  • N-1 Aryl Group: Substituents on the aryl ring dictate receptor selectivity. For instance, a meta-chlorophenyl group often confers interaction with serotonergic receptors, while other substitutions can tune activity towards dopamine receptors.[6]

  • N-4 Linker and Terminal Group: The chain attached to N-4 and its terminal functional group are pivotal for defining the mode of action (agonist, antagonist, partial agonist) and influencing potency and pharmacokinetic properties.[6] This is exemplified by drugs like Aripiprazole, where the piperazine links to a dichlorophenyl group on one side and a complex butyl-benzisoxazole moiety on the other to fine-tune dopamine and serotonin receptor binding.[3]

Experimental_Workflow_CNS cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 ADME & In Vivo Design Library Design (N1/N4 Variation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & QC Synthesis->Purification Binding Receptor Binding Assay (e.g., 5-HT1A, D2) Purification->Binding Functional Functional Assay (e.g., cAMP) Binding->Functional ADME ADME-Tox (Microsomal Stability, BBB) Functional->ADME InVivo Animal Model (Forced Swim Test) ADME->InVivo SAR_Analysis SAR Analysis & Lead Optimization InVivo->SAR_Analysis

Comparative Performance Data: Receptor Binding

The potency of CNS-active piperazine derivatives is often measured by their binding affinity (Kᵢ) to target receptors. Lower Kᵢ values indicate higher affinity.

Compound ClassDerivative ExampleTarget ReceptorActivity (Kᵢ)Reference
Thiazolinylphenyl-PiperazineCompound 2b 5-HT₁A412 nM[12]
Benzhydryl PiperazineCompound 2 HDAC6 (CNS target)110 nM (IC₅₀)[17]
Benzhydryl PiperazineCompound 2 HDAC1 (off-target)4400 nM (IC₅₀)[17]

SAR in Anti-Inflammatory & Antimicrobial Agents

The piperazine scaffold is also a valuable component in the development of novel anti-inflammatory and antimicrobial agents.[18][19] Its incorporation can enhance interactions with microbial enzymes or inflammatory pathway targets like cytokines.

Piperazine-Flavone Hybrids in Inflammation

Hybrid molecules combining piperazine with natural product scaffolds like flavones have yielded potent anti-inflammatory agents. A study on these hybrids revealed key SAR insights:

  • Linker: The presence and nature of a linker between the flavone and piperazine moieties are crucial.

  • Substitution on N-4 Phenyl Ring: Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F) on the terminal phenyl ring at the N-4 position significantly influenced the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[20]

Comparative Performance Data: Anti-Inflammatory & Antimicrobial

The efficacy of these derivatives can be quantified by their ability to inhibit inflammatory markers or by their Minimum Inhibitory Concentration (MIC) against microbial strains.

Compound ClassDerivative ExampleBiological TargetActivityReference
Flavone-Piperazine HybridCompound 10n IL-6 Inhibition93% at 10 µM[20]
Flavone-Piperazine HybridCompound 10m TNF-α Inhibition87% at 10 µM[20]
Flavone-Piperazine HybridCompound 5b S. aureus (Bacteria)MIC: 10 µg/mL[20]
Flavone-Piperazine HybridCompound 5j C. albicans (Fungi)MIC: 10 µg/mL[20]

Experimental Methodologies

The trustworthiness of SAR data hinges on robust and well-validated experimental protocols. Below are representative methodologies for evaluating the biological activity of piperazine derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Causality and Validation: The assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A blank (media only), a negative control (cells with vehicle, e.g., DMSO), and a positive control (a known cytotoxic drug) are run in parallel to validate the results.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.[7]

Protocol 2: Receptor Binding Affinity Assay

This protocol determines the affinity of a compound for a specific receptor, essential for SAR studies of CNS agents.

Causality and Validation: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor is incubated with a cell membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding sites. The amount of radioactivity displaced is proportional to the test compound's affinity. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled known ligand and is subtracted from all measurements.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., 5-HT₁A) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test piperazine derivative.

  • Incubation: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Analysis: The data are used to calculate the Kᵢ value of the test compound using the Cheng-Prusoff equation, which relates the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) to the Kᵢ.

Conclusion

The piperazine scaffold is a remarkably adaptable and powerful tool in drug discovery.[1] The extensive body of research demonstrates that systematic structural modifications to the piperazine core and its substituents at the N-1 and N-4 positions provide a reliable strategy for modulating pharmacological activity across a wide range of therapeutic targets.[21] By understanding the nuanced structure-activity relationships outlined in this guide—from enhancing cytotoxicity in cancer cells to fine-tuning receptor affinity in the CNS—researchers can more effectively design and optimize novel piperazine derivatives with improved potency, selectivity, and pharmacokinetic profiles, accelerating the development of next-generation therapeutics.[22]

References

  • Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Available at: [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley. Available at: [Link]

  • (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available at: [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. Available at: [Link]

  • Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29. Available at: [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available at: [Link]

  • (2021). Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. Available at: [Link]

  • (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available at: [Link]

  • (2012). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PubMed. Available at: [Link]

  • (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Bentham Science Publishers. Available at: [Link]

  • (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

  • (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • (2025). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate. Available at: [Link]

  • (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]

  • (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available at: [Link]

  • (2015). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing. Available at: [Link]

  • (2016). synthesis and biological evaluation of some novel piperazine derivatives. ResearchGate. Available at: [Link]

  • (2019). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC. Available at: [Link]

  • (2023). SAR of compound 30 as neuroprotective agents. ResearchGate. Available at: [Link]

  • (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

Sources

Navigating the Analytical Landscape for Novel Piperazine Derivatives: A Comparative Guide to Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of medicinal chemistry frequently sees the emergence of novel molecular entities, with substituted piperazines remaining a cornerstone scaffold due to their versatile pharmacological activities.[1] This guide addresses the analytical challenges presented by such novel compounds, using 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine as a representative example. While a commercially available certified reference standard for this specific molecule is not readily found, this guide provides a robust framework for its analysis by comparing established methodologies for structurally related piperazine derivatives.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the analytical process. We will explore the critical role of reference standards, compare the primary analytical techniques for purity and identity confirmation, and provide detailed, field-tested protocols.

The Central Role of Reference Standards in Analytical Integrity

In any analytical workflow, the reference standard is the anchor of accuracy and reliability. It is a highly purified and well-characterized compound that serves as a benchmark for the identification and quantification of a substance. For drug development professionals, a well-characterized reference standard is non-negotiable for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).

While a specific standard for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is not currently listed by major suppliers, several structurally similar compounds are available. When a certified reference standard for the exact molecule is unavailable, researchers may need to synthesize and thoroughly characterize their own in-house primary standard. The analytical methods described herein are crucial for such characterization.

Table 1: Comparison of Commercially Available Reference Standards for Structurally Related Piperazine Derivatives

Compound NameSupplierPurityAvailable DataIntended Use
PiperazineSigma-Aldrich≥99%Certificate of Analysis (CoA), NMR, IRPharmaceutical Secondary Standard
1-EthylpiperazineMultichemVariesCoA available upon requestChemical Synthesis[2]
1-MethylpiperazineTCI Chemicals>97.0% (GC)CoA, NMRBuilding Block
1-Benzylpiperazine (BZP)Sigma-AldrichCertified Reference MaterialCoA, Comprehensive Data PackForensic and Research Use

Chemical Structure and Analytical Considerations

The structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine combines three key moieties: a piperazine ring, a pyrrolidine ring, and an ethyl group. This structure presents specific analytical challenges and considerations. The two tertiary amine groups on the piperazine ring and the secondary amine on the pyrrolidine ring make the molecule basic and prone to interactions with acidic surfaces, which can affect chromatographic performance.

Caption: Chemical structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

A Comparative Guide to Key Analytical Methodologies

The analysis of piperazine derivatives typically relies on a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical goal, whether it is quantitative purity assessment, identification of unknown impurities, or definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for purity determination and assay. For basic compounds like piperazine derivatives, reversed-phase HPLC is a common choice, though it requires careful method development to achieve good peak shape and retention.

Why this method? Reversed-phase HPLC is versatile and widely available. The use of a C18 column provides a good starting point for separating the main compound from its potential impurities. The mobile phase composition is critical; the addition of an acid like phosphoric acid or formic acid helps to protonate the amine groups, reducing peak tailing and improving chromatographic performance.[3] UV detection is suitable if the molecule possesses a chromophore, though for many simple piperazine derivatives, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is necessary.[4]

Detailed Experimental Protocol: HPLC-UV/MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze a blank, a placebo (if applicable), and the reference standard to ensure no interference.

    • Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 0.05 to 1.0 mg/mL) and plot the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and low volatility of many piperazine derivatives, derivatization is often required to improve their chromatographic behavior.[5][6]

Why this method? GC-MS provides excellent separation efficiency and, with mass spectrometric detection, offers high specificity and structural information, making it ideal for identifying unknown impurities. Derivatization with reagents like trifluoroacetic anhydride (TFAA) converts the polar amine groups into less polar, more volatile derivatives, enabling their analysis by GC.[5][7]

Detailed Experimental Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation and Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an indispensable tool for the unambiguous structural confirmation of a reference standard and its impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.[7]

Why this method? NMR provides definitive structural information, which is essential for the characterization of a new chemical entity or an in-house primary reference standard. Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring.[8][9]

Detailed Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Comparative Summary of Analytical Techniques

Table 2: Performance Comparison of Key Analytical Methods

FeatureHPLC-UV/MSGC-MSNMR
Primary Use Purity, Quantification, Impurity ProfilingImpurity Identification, Analysis of VolatilesStructural Elucidation, Absolute Quantification (qNMR)
Sensitivity High (ng to pg)Very High (pg to fg)Low (mg)
Sample Throughput HighMediumLow
Derivatization Not always requiredOften required for polar analytesNot required
Structural Info Molecular Weight and Fragmentation (MS)Fragmentation PatternsDetailed Connectivity and Stereochemistry
Strengths Robust, reproducible, quantitativeExcellent for volatile impurities, high specificityUnambiguous identification
Limitations May require universal detectors for non-UV active compoundsNot suitable for non-volatile or thermally labile compoundsLow sensitivity, complex data analysis

Comprehensive Analytical Workflow

A robust analytical strategy for a novel piperazine derivative involves a multi-technique approach to ensure identity, purity, and quality.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Analysis & Impurity Identification Sample Sample/In-house Standard NMR NMR Spectroscopy (1H, 13C, 2D) - Structural Confirmation Sample->NMR MS High-Resolution MS - Elemental Composition Sample->MS HPLC_Dev HPLC Method Development - Purity & Assay NMR->HPLC_Dev Confirmed Structure MS->HPLC_Dev Confirmed Mass Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy, Precision HPLC_Dev->Validation GC_Dev GC-MS Method Development - Volatile Impurities GC_Dev->Validation Routine_HPLC Routine HPLC Analysis - Batch Release Testing Validation->Routine_HPLC Impurity_ID Impurity Isolation & Characterization - Prep-HPLC, NMR, MS Routine_HPLC->Impurity_ID If unknown peaks are detected

Caption: A comprehensive analytical workflow for a novel piperazine derivative.

Conclusion

The analysis of novel piperazine derivatives like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine requires a systematic and scientifically sound approach. In the absence of a commercially available certified reference standard, the onus is on the researcher to either obtain a custom synthesis or to synthesize and thoroughly characterize an in-house primary standard. This guide provides a comparative framework of the essential analytical techniques—HPLC, GC-MS, and NMR—that are fundamental to this process. By understanding the principles and practical considerations of each method, researchers and drug development professionals can build a robust analytical strategy to ensure the identity, purity, and quality of their compounds, ultimately contributing to the development of safe and effective new medicines.

References

  • BenchChem. (2025).
  • NTU Journal of Pure Sciences. (2024, December 27).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100.
  • Molecules. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Academia.edu. (n.d.).
  • BenchChem. (n.d.). Purity Analysis of 1-(2-Hydroxyethyl)
  • RSC Publishing. (2018, December 6).
  • PubMed. (2020, December 29).
  • ResearchGate. (n.d.).
  • ResearchGate. (2026, January 6). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • MilliporeSigma. (n.d.). Piperazine reference standard.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • ChemScene. (n.d.). 1-Ethyl-4-(piperidin-2-ylmethyl)piperidine.
  • Arctom. (n.d.). CAS NO. 49860-76-6 | 1-Ethyl-4-methylpiperazine.
  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • PubChem. (n.d.). 1-Ethyl-4-methylpiperazine.
  • Wikipedia. (n.d.). Piperazine.
  • Chemsrc. (2025, October 10). 1-ethyl-4-methylpiperazine.
  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor.

Sources

A Comparative Study of the R- and S-Isomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the consideration of stereoisomerism is not merely an academic exercise but a critical determinant of therapeutic success. The spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive comparative analysis of the hypothetical R- and S-isomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a novel scaffold possessing structural motifs common in centrally active agents. While specific experimental data for this exact molecule is not publicly available, this document serves as a practical, data-driven framework for researchers and drug development professionals on how to approach the characterization and comparison of such chiral molecules. The principles and experimental protocols outlined herein are grounded in established methodologies for similar piperazine and pyrrolidine derivatives.

The piperazine ring is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to introduce favorable pharmacokinetic properties and engage with a variety of biological targets.[1][2] Similarly, the pyrrolidine moiety is a cornerstone of many natural products and synthetic drugs, often contributing to the molecule's stereochemical complexity and target-specific interactions.[3][4] The combination of these two privileged scaffolds in 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, with a chiral center at the 2-position of the pyrrolidine ring, necessitates a thorough investigation into the distinct biological profiles of its enantiomers.

Hypothetical Stereoselective Synthesis Pathways

The synthesis of enantiomerically pure R- and S-isomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a prerequisite for their individual evaluation. Drawing from established methods for the synthesis of chiral pyrrolidine and piperazine derivatives, two plausible stereoselective routes are proposed.[3][5]

Route 1: Chiral Pool Synthesis from Proline

This approach utilizes the readily available chiral building block, (S)- or (R)-proline, to set the stereochemistry of the pyrrolidine ring.

Proline (S)- or (R)-Proline Reduction Reduction (e.g., LiAlH4) Proline->Reduction Prolinol (S)- or (R)-Prolinol Reduction->Prolinol Activation Activation of -OH (e.g., TsCl, MsCl) Prolinol->Activation Activated_Prolinol Activated (S)- or (R)-Prolinol Activation->Activated_Prolinol Coupling Nucleophilic Substitution with 1-Ethylpiperazine Activated_Prolinol->Coupling Final_Product (S)- or (R)-1-Ethyl-4- (pyrrolidin-2-ylmethyl)piperazine Coupling->Final_Product

Caption: Chiral pool synthesis starting from proline.

Route 2: Asymmetric Cycloaddition

An alternative strategy involves an asymmetric cycloaddition reaction to construct the chiral pyrrolidine ring.

Acyclic_Precursor Acyclic Precursor Azomethine_Ylide Azomethine Ylide Formation Acyclic_Precursor->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition with Chiral Catalyst Azomethine_Ylide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Pyrrolidine_Intermediate Chiral Pyrrolidine Intermediate Cycloaddition->Pyrrolidine_Intermediate Functional_Group_Manipulation Functional Group Manipulation Pyrrolidine_Intermediate->Functional_Group_Manipulation Final_Product (S)- or (R)-1-Ethyl-4- (pyrrolidin-2-ylmethyl)piperazine Functional_Group_Manipulation->Final_Product

Caption: Asymmetric synthesis via [3+2] cycloaddition.

Physicochemical and Stereochemical Characterization

Once synthesized, the enantiomeric purity and physicochemical properties of the R- and S-isomers must be rigorously determined.

Table 1: Hypothetical Physicochemical and Stereochemical Properties
PropertyR-IsomerS-IsomerMethod
Molecular Formula C11H23N3C11H23N3Mass Spectrometry
Molecular Weight 197.32 g/mol 197.32 g/mol Mass Spectrometry
Optical Rotation [α]D > +X° (c=1, MeOH)< -X° (c=1, MeOH)Polarimetry
Enantiomeric Excess (ee) >99%>99%Chiral HPLC
Retention Time (Chiral HPLC) tR1tR2Chiral HPLC
pKa ~9.5 (piperazine N), ~10.8 (pyrrolidine N)~9.5 (piperazine N), ~10.8 (pyrrolidine N)Potentiometric Titration
LogP ~1.8~1.8Calculated/HPLC

Comparative Biological Evaluation (Hypothetical Data)

Given the prevalence of arylpiperazine derivatives as serotonergic and dopaminergic ligands, we hypothesize that the R- and S-isomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine may exhibit differential activity at a G-protein coupled receptor (GPCR), such as the Serotonin 5-HT1A receptor.[6]

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target. In this hypothetical study, the binding affinity of the R- and S-isomers to the human 5-HT1A receptor is evaluated using a competitive radioligand binding assay.

Table 2: Hypothetical 5-HT1A Receptor Binding Affinity
IsomerKi (nM)
R-Isomer 15.2
S-Isomer 258.6
Racemate 30.5

The hypothetical data suggest that the R-isomer has a significantly higher affinity for the 5-HT1A receptor compared to the S-isomer. This highlights the critical role of stereochemistry in molecular recognition at the receptor binding site.[6]

Functional Activity

To assess the functional consequences of receptor binding, a functional assay, such as a cAMP (cyclic adenosine monophosphate) assay, can be employed. The 5-HT1A receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cAMP levels.

Table 3: Hypothetical 5-HT1A Functional Activity (cAMP Assay)
IsomerEC50 (nM)Emax (% inhibition)
R-Isomer 25.895%
S-Isomer 450.240%
Racemate 52.192%

These hypothetical results indicate that the R-isomer is a potent, full agonist at the 5-HT1A receptor, while the S-isomer is a weak partial agonist. This demonstrates that enantiomers can have not only different potencies but also different efficacies.

cluster_R_Isomer R-Isomer (High Affinity) cluster_S_Isomer S-Isomer (Low Affinity) Receptor_R 5-HT1A Receptor Binding_R Strong Binding Receptor_R->Binding_R High Affinity (Low Ki) Signal_R Full Agonist Activity (High Efficacy) Binding_R->Signal_R Strong Signal Transduction Receptor_S 5-HT1A Receptor Binding_S Weak Binding Receptor_S->Binding_S Low Affinity (High Ki) Signal_S Partial Agonist Activity (Low Efficacy) Binding_S->Signal_S Weak Signal Transduction

Caption: Differential binding and functional activity of R- and S-isomers.

Experimental Protocols

Chiral HPLC for Enantiomeric Separation
  • Objective: To separate and quantify the R- and S-isomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is selected.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to reduce peak tailing.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).

  • Procedure:

    • Dissolve a small amount of the racemic mixture and each individual enantiomer in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatogram for the separation of two distinct peaks for the racemate, corresponding to the retention times of the individual enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

5-HT1A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the R- and S-isomers for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand, e.g., [3H]8-OH-DPAT.

    • Non-specific binding control, e.g., serotonin.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the test compounds (R-isomer, S-isomer, racemate).

    • Add a fixed concentration of the radioligand to all wells.

    • Add the cell membranes to initiate the binding reaction.

    • For non-specific binding, add a high concentration of serotonin.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Start Prepare Assay Plate Add_Compounds Add Test Compounds (R-isomer, S-isomer, Racemate) Start->Add_Compounds Add_Radioligand Add Radioligand ([3H]8-OH-DPAT) Add_Compounds->Add_Radioligand Add_Membranes Add 5-HT1A Receptor Membranes Add_Radioligand->Add_Membranes Incubate Incubate Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Values Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This guide illustrates a systematic approach to the comparative study of the R- and S-isomers of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. Although based on a hypothetical molecule, the principles of stereoselective synthesis, chiral analysis, and differential biological evaluation are universally applicable in drug discovery. The hypothetical data presented underscore the profound impact that stereochemistry can have on a compound's pharmacological profile, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to off-target effects. A thorough understanding and investigation of stereoisomerism are therefore indispensable for the development of safer and more effective medicines.

References

  • Piperazine - Wikipedia. (n.d.).
  • An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. (n.d.).
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers - Benchchem. (n.d.).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).
  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17).
  • Piperazine - chemeurope.com. (n.d.).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
  • A stereospecific synthesis of tetra-substituted chiral piperazines - Sultan Qaboos University. (1998, October 15).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.).
  • PIPERAZINES - Ataman Kimya. (n.d.).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, February 16).
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed. (2013, February 9).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (n.d.).
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed. (2014, March 15).
  • Eantiospecific Synthesis of Chiral Pyrrolidine-fused Piperazine Derivatives via Diaza-Cope Rearrangement | Request PDF - ResearchGate. (2025, August 9).
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. (2024, July 19).
  • Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines Through Azomethine Ylide Cycloaddition Reaction - ResearchGate. (2015, August 20).
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31).
  • A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery - Benchchem. (n.d.).
  • Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. | Merck. (2011, August 31).
  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar. (n.d.).
  • MRL - Piperazine Summary Report (3) - EMA. (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4).
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20).
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14).
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the complex heterocyclic amine, 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from analogous structures to offer a robust framework for spectral interpretation. We will dissect the molecule's functional groups, predict their vibrational signatures, and provide a standardized experimental protocol for data acquisition.

Introduction to Spectroscopic Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample, providing a unique molecular "fingerprint." For a molecule like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, which contains multiple amine environments and aliphatic chains, IR spectroscopy is an invaluable tool for structural confirmation and quality assessment.

The molecule itself is a complex diamine featuring a piperazine ring N-substituted with an ethyl group and N'-substituted with a methyl-linked pyrrolidine ring. This structure presents a unique combination of a secondary amine (in the pyrrolidine ring) and two tertiary amines (in the piperazine ring), each contributing distinct features to the IR spectrum.

Molecular Structure and Predicted Vibrational Modes

To understand the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. The predicted absorptions are based on well-established group frequency regions.[1][2]

Caption: Molecular structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

N-H Stretching Region (3500-3300 cm⁻¹)

The most diagnostic feature separating the two heterocyclic rings is the N-H bond.

  • Pyrrolidine Ring (Secondary Amine): This ring contains a single N-H bond. Secondary amines typically exhibit one weak to medium, sharp absorption band in the range of 3350-3310 cm⁻¹.[3][4] This peak is generally less intense and sharper than the broad O-H bands from alcohols.[4] The sharpness is due to weaker hydrogen bonding compared to O-H groups.[5]

  • Piperazine Ring (Tertiary Amines): Both nitrogen atoms in the piperazine ring are tertiary, meaning they lack a directly bonded hydrogen. Therefore, no N-H stretching vibrations are expected from this moiety.[3][6][7]

The presence of a single, sharp peak in this region is a strong indicator of the secondary amine in the pyrrolidine ring.

C-H Stretching Region (3000-2800 cm⁻¹)

This molecule is saturated with sp³ hybridized carbon atoms.

  • Aliphatic C-H Bonds: All CH₂, and CH₃ groups will produce strong absorption peaks just below 3000 cm⁻¹.[1][8] The C-H stretching vibrations of saturated hydrocarbons are typically found between 2850 cm⁻¹ and 2960 cm⁻¹.[9]

    • CH₃ (Methyl) Group: Expect both asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) stretching bands.

    • CH₂ (Methylene) Groups: Expect asymmetric (~2925 cm⁻¹) and symmetric (~2855 cm⁻¹) stretching bands. This region will appear crowded and intense due to the numerous C-H bonds throughout the structure.[10]

C-N Stretching Region (1250-1020 cm⁻¹)

The stretching vibrations of carbon-nitrogen single bonds in aliphatic amines give rise to medium or weak bands in this part of the fingerprint region.[3]

  • Tertiary Amines (Piperazine): The C-N bonds within the ethylpiperazine structure are expected to absorb in this range. Studies on piperazine derivatives have identified characteristic C-N stretching modes between 1125-1170 cm⁻¹.[11]

  • Secondary Amine (Pyrrolidine): The C-N bonds of the pyrrolidine ring will also contribute absorptions within the broader 1250-1020 cm⁻¹ range.[3]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending, rocking, and twisting motions, making it unique for each molecule.[1][12]

  • CH₂ Bending (Scissoring): A characteristic absorption around 1465 cm⁻¹ is expected due to the scissoring motion of the numerous methylene groups.

  • N-H Bending: Secondary amines can show an N-H bending (wagging) vibration, which is often a strong, broad band between 910-665 cm⁻¹.[3]

  • Piperazine Ring Vibrations: Piperazine rings have been shown to exhibit a unique set of characteristic bands, likely associated with CH₂ twisting and skeletal modes, in the regions of 1340-1300 cm⁻¹, 1170-1125 cm⁻¹, and 1025-1010 cm⁻¹.[11]

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected spectrum with that of its core structural components: N-ethylpiperazine and pyrrolidine.

  • N-Ethylpiperazine (Comparative Model 1): This molecule contains the ethyl-substituted tertiary amine piperazine ring. Its spectrum would show strong aliphatic C-H stretches below 3000 cm⁻¹ and C-N stretches in the fingerprint region. Critically, it would be absent of any peaks in the N-H stretching region (~3300 cm⁻¹), confirming that this feature in our target molecule must arise from the pyrrolidine moiety.

  • Pyrrolidine (Comparative Model 2): As a simple secondary amine heterocycle, pyrrolidine's spectrum is dominated by a characteristic N-H stretch around 3350 cm⁻¹ and C-H stretches just under 3000 cm⁻¹.[13][14] Its presence confirms the origin of the key N-H peak in the full structure.

The spectrum of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is therefore a composite, exhibiting the defining N-H stretch of pyrrolidine alongside the complex aliphatic C-H and C-N signatures characteristic of the larger, N-ethylpiperazine-like framework.

Summary of Predicted IR Peaks

The following table summarizes the expected characteristic IR absorption peaks for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssociated Functional Group
3350 - 3310Weak-MediumN-H StretchSecondary Amine (Pyrrolidine)
2965 - 2950StrongC-H Asymmetric StretchCH₃ (Ethyl)
2940 - 2915StrongC-H Asymmetric StretchCH₂ (Rings, Ethyl, Linker)
2875 - 2865MediumC-H Symmetric StretchCH₃ (Ethyl)
2860 - 2845MediumC-H Symmetric StretchCH₂ (Rings, Ethyl, Linker)
~1465MediumC-H Scissoring (Bending)CH₂
1340 - 1300MediumCH₂ Twist / Skeletal ModePiperazine Ring
1250 - 1020Weak-MediumC-N StretchAliphatic Amines (both rings)
910 - 665Strong, BroadN-H Wag (Out-of-plane bend)Secondary Amine (Pyrrolidine)

Standard Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid samples without extensive preparation.

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing Clean Clean ATR Crystal (e.g., with isopropanol) Background Acquire Background Spectrum (Empty Crystal) Clean->Background Sample Apply Small Drop of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine to Crystal Background->Sample Ready for Sample Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Sample->Acquire Process Automatic Background Subtraction & ATR Correction Acquire->Process Raw Data Analyze Analyze Final Spectrum (Peak Identification) Process->Analyze

Caption: Workflow for acquiring an IR spectrum using ATR.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer, such as a Bruker Tensor 27 or similar, is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.

  • Background Collection: Acquire a background spectrum. This measures the ambient atmosphere and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.[15]

  • Sample Application: Place a single, small drop of neat 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[15]

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum and may apply an ATR correction algorithm to make the spectrum appear more like a traditional transmission spectrum.

  • Cleaning: After the measurement, clean the sample from the ATR crystal using an appropriate solvent.

This self-validating protocol, where a background is taken immediately before the sample, ensures that atmospheric absorptions (like CO₂ and water vapor) are effectively removed, leading to a trustworthy spectrum of the compound of interest.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • University of Liverpool. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Srinivasan, S., et al. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad? Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Slipchenko, L. V., et al. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Sadtler Research Laboratories. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). C-H Stretch? : r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

  • University of California, Irvine. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... Retrieved from [Link]

  • Chinese Chemical Society. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Effect of the Resonance of the C-H and O-H Bond Stretching Vibrations on the IR Spectra of the Hydrogen Bond in Formic and Acetic Acid. PubMed. Retrieved from [Link]

  • Auburn University. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the CH stretching vibration regime (left) and the.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethylpiperazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Shaoxing Xingxin New Materials Co., Ltd. (n.d.). N-Ethylpiperazine. Retrieved from [Link]

Sources

A Comprehensive Guide to the Quality Control of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine: A Novel Pharmaceutical Raw Material

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of pharmaceutical development is characterized by the continuous emergence of novel molecular entities. 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is one such compound, featuring a unique combination of a piperazine ring, a pyrrolidine moiety, and an ethyl group.[1] While this structure holds promise for various therapeutic applications, its novelty presents a significant challenge for quality control (QC) in a drug development setting. The pyrrolidine ring is a fundamental component in numerous natural products and pharmacologically active agents, offering a versatile scaffold for drug design.[2][3] Similarly, the piperazine core is a well-established privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

This guide provides a comprehensive framework for establishing robust quality control parameters for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine raw material. As no standard monograph exists in major pharmacopeias like the USP or EP, the methodologies presented here are derived from first principles, leveraging established analytical techniques for related structures and general guidelines for pharmaceutical raw materials.[5][6] We will delve into the critical aspects of identification, purity, and assay, offering detailed experimental protocols and a comparative analysis against more conventional piperazine and pyrrolidine derivatives. This document is intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and consistency of this promising new molecule.

The Unique Analytical Challenges of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

The chemical structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine dictates the analytical strategies required for its quality control. The molecule lacks a significant chromophore, which makes direct UV-based quantification by High-Performance Liquid Chromatography (HPLC) challenging at low concentrations.[7] This necessitates either derivatization to introduce a UV-active moiety or the use of alternative detection methods such as mass spectrometry (MS) or charged aerosol detection (CAD). Furthermore, the presence of multiple nitrogen atoms makes the molecule susceptible to salt formation and variations in its basicity, which must be considered during method development.

I. Identification Tests

Unambiguous identification of the raw material is the first critical step in quality control. A combination of spectroscopic techniques should be employed to confirm the molecular structure.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. For 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, key characteristic peaks would include C-H stretching and bending, C-N stretching, and N-H bending vibrations.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr powder.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using a validated FTIR spectrometer.

  • Acceptance Criteria: The spectrum of the sample must be concordant with the reference spectrum of a qualified standard.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule. The spectra should be consistent with the expected chemical shifts, coupling constants, and integration values for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Acceptance Criteria: The chemical shifts, coupling patterns, and integration of the signals in the spectra must correspond to the assigned structure of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This is a crucial tool for confirming the identity and for identifying potential impurities.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the spectrum in positive ion mode.

  • Acceptance Criteria: The spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ at the expected m/z value.

II. Purity and Impurity Profiling

Ensuring the purity of a pharmaceutical raw material is paramount for safety and efficacy.[8] Impurities can arise from the synthesis process, degradation, or storage. A comprehensive purity assessment involves the use of high-resolution chromatographic techniques to separate and quantify any potential impurities.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.

Experimental Protocol: GC-MS for Residual Solvents

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and spike with an internal standard.

  • GC Conditions:

    • Column: DB-624 or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-500.

  • Acceptance Criteria: The levels of any identified residual solvents must not exceed the limits defined by ICH Q3C guidelines.

B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the primary method for separating and quantifying non-volatile impurities, including starting materials, by-products, and degradation products.[9] Given the lack of a strong chromophore, derivatization or a universal detector is recommended.

Experimental Protocol: HPLC with UV Derivatization

  • Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to introduce a UV-active tag.[7]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Acceptance Criteria:

    • Individual unknown impurity: ≤ 0.10%.

    • Total impurities: ≤ 0.50%.

C. Chiral HPLC for Stereoisomeric Purity

The pyrrolidine ring in the molecule contains a chiral center at the 2-position. It is crucial to control the stereoisomeric purity, as different enantiomers can have different pharmacological and toxicological profiles.

Experimental Protocol: Chiral HPLC

  • Column: A chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane and ethanol with a suitable amine modifier (e.g., diethylamine).

  • Detection: UV or MS.

  • Acceptance Criteria: The undesired enantiomer should be present at a level of ≤ 0.15%.

III. Assay (Content Determination)

The assay determines the content of the active substance in the raw material. A validated, stability-indicating method is required.

A. Titration

For a basic compound like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine, a simple acid-base titration can be a reliable method for content determination.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the sample in a suitable non-aqueous solvent (e.g., acetic anhydride).

  • Titration: Titrate with a standardized solution of perchloric acid, using a potentiometric endpoint detection system.

  • Calculation: Calculate the content based on the volume of titrant consumed.

  • Acceptance Criteria: The content should be between 98.0% and 102.0% on an anhydrous basis.

Comparative Analysis: Unique Challenges of a Hybrid Structure

The quality control of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine presents a unique set of challenges compared to its simpler structural relatives, such as 1-ethylpiperazine or 2-methylpyrrolidine.

Parameter 1-Ethylpiperazine 2-Methylpyrrolidine 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine
Chromophore NoneNoneNone
Chirality AchiralChiralChiral
Basicity DibasicMonobasicTribasic
Potential Impurities Simple alkylation by-productsRing-opening productsComplex mixture of starting materials, diastereomers, and by-products from multi-step synthesis.
Analytical Complexity LowModerateHigh

The presence of three basic centers in 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine can lead to complex protonation equilibria, which can affect chromatographic peak shape. The combination of a chiral center and the lack of a chromophore makes the simultaneous control of purity and stereoisomerism particularly challenging.

Visualizing the Quality Control Workflow

A systematic approach is essential for the comprehensive quality control of this novel raw material. The following workflow diagram illustrates the key decision points and analytical techniques.

QC_Workflow cluster_0 Raw Material Reception cluster_1 Identification cluster_2 Purity Assessment cluster_3 Assay cluster_4 Final Disposition Start Receive Raw Material Batch ID_FTIR FTIR Analysis Start->ID_FTIR ID_NMR NMR (1H, 13C) Start->ID_NMR ID_MS Mass Spectrometry Start->ID_MS Purity_GC GC-MS (Residual Solvents) ID_MS->Purity_GC Purity_HPLC HPLC (Non-volatile Impurities) ID_MS->Purity_HPLC Purity_Chiral Chiral HPLC Purity_HPLC->Purity_Chiral Assay_Titr Potentiometric Titration Purity_Chiral->Assay_Titr Decision Compare to Specifications Assay_Titr->Decision Release Release Batch Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: A typical quality control workflow for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine raw material.

Potential Impurity Profile

Understanding the potential impurities is crucial for developing appropriate analytical methods. The following diagram illustrates a hypothetical impurity profile based on a plausible synthetic route.

Impurity_Profile cluster_0 Starting Materials cluster_1 Target Molecule cluster_2 Process-Related Impurities cluster_3 Degradation Products SM1 1-Ethylpiperazine API 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine SM1->API SM2 2-(Chloromethyl)pyrrolidine SM2->API Imp1 Di-substituted Piperazine API->Imp1 Imp2 Unreacted Pyrrolidine Dimer API->Imp2 Deg1 Oxidized Pyrrolidine API->Deg1

Caption: A potential impurity profile for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.

Conclusion

The quality control of a novel pharmaceutical raw material like 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine requires a scientifically sound and risk-based approach. While the absence of a dedicated pharmacopeial monograph presents challenges, a combination of orthogonal analytical techniques can provide a comprehensive understanding of the material's identity, purity, and content. The methodologies outlined in this guide, including advanced spectroscopic and chromatographic techniques, form a robust framework for ensuring the quality and consistency of this promising new molecule. As with any new chemical entity, continuous method development and validation are essential throughout the drug development lifecycle to ensure patient safety and product efficacy.[10][11]

References

  • Scribd. (n.d.). Quality Control of Pharmaceutical Raw Materials | PDF. Retrieved from [Link]

  • Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ReAgent. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Retrieved from [Link]

  • National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • ReAgent. (2025, August 6). The Importance of Quality Control In Pharmaceutical Manufacturing. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 11). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. | Download Scientific Diagram. Retrieved from [Link]

  • Multichem. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]

  • Biosynce. (2025, August 1). What are the quality control standards for piperazine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

Sources

Safety Operating Guide

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Disposal of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1] Scope: Operational handling, waste segregation, and regulatory-compliant disposal procedures.

Executive Summary & Chemical Profile

1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine is a diamine/triamine building block typically used in the synthesis of antipsychotic agents (e.g., benzamide derivatives).[1] Due to the presence of both piperazine and pyrrolidine rings, this compound acts as a strong organic base .[1]

In the absence of a vendor-specific Safety Data Sheet (SDS) for this exact intermediate, you must treat it according to the hazard profile of the "Corrosive Organic Amine" class. [1]

Chemical Hazard Assessment
PropertyClassification / Description
Chemical Class Heterocyclic Amine / Organic Base
Physical State Viscous liquid or low-melting solid (hygroscopic).
Primary Hazard Corrosive (Category 1B/1C). Causes severe skin burns and eye damage.
Secondary Hazard Acute Toxicity (Oral/Dermal). Harmful if swallowed or in contact with skin.[2]
Reactivity Incompatible with Acids (violent exothermic reaction) and Oxidizers (fire hazard).
RCRA Waste Code D002 (Corrosivity: pH ≥ 12.5 or corrodes steel).[3]

Pre-Disposal Protocol: Segregation & Compatibility

The Core Directive: Never mix this compound with general organic solvents or aqueous acids in a waste stream.

  • Why? Mixing organic amines with acids (e.g., HCl, H₂SO₄) generates significant heat, which can pressurize waste containers and cause ruptures or explosions.[1]

  • Segregation Rule: Designate a specific waste stream for "Basic Organic Liquids" or "Alkaline Corrosives."

Visual Guide: Waste Segregation Logic

SegregationLogic Chemical 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine (Organic Base) AcidStream Acid Waste Stream (HCl, H2SO4) Chemical->AcidStream DO NOT MIX (Exothermic Reaction) OxidizerStream Oxidizer Waste Stream (Peroxides, Nitrates) Chemical->OxidizerStream DO NOT MIX (Fire/Explosion Risk) BaseStream Basic Organic Waste Stream (Amines, Pyridines) Chemical->BaseStream CORRECT DISPOSAL (Compatible) Halogenated Halogenated Solvents (DCM, Chloroform) Chemical->Halogenated Avoid Mixing (Reaction Risk)

Figure 1: Segregation logic preventing incompatible chemical reactions in waste storage.

Step-by-Step Disposal Procedure

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and protects laboratory personnel.

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.

  • Avoid: Metal containers (aluminum/steel), as amines can be corrosive to certain metals. Glass is acceptable but poses a breakage risk.

  • Venting: Use a cap with a pressure-relief valve if available, especially if the waste contains mixtures that might off-gas.[1]

Step 2: Waste Collection
  • Don PPE: Neoprene or Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.[1]

  • Transfer: Pour the chemical slowly into the designated "Basic Organic" waste container.

  • Rinsing: If the original bottle is empty, triple-rinse it with a compatible solvent (e.g., ethanol or methanol).[1]

    • Crucial: Add the rinseate to the same waste container. Do not pour rinseate down the sink.

  • Defacing: Deface the label of the empty original bottle and dispose of the bottle as standard trash (or glass recycling if triple-rinsed and dry).

Step 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine" (Do not use abbreviations).[1]

  • Hazard Checkbox: Check "Corrosive" and "Toxic" .

  • pH: Mark as > 12 (Alkaline).

Step 4: Storage & Handoff
  • Store the container in a Secondary Containment Tray (polyethylene) to catch potential leaks.

  • Keep the container closed at all times except when adding waste.

  • Request pickup from your EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months of the start date.

Emergency Response: Spills

Immediate Action Required:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Open fume hood sashes (if spill is inside) or increase lab ventilation.

  • Assess: If the spill is >100 mL or outside a fume hood, contact EHS/Emergency Response immediately.

Small Spill Cleanup (<100 mL):

  • Neutralization: Do not use strong acids. Use a citric acid or sodium bisulfate spill kit designed for bases.

  • Absorption: Mix the neutralizer/absorbent (e.g., vermiculite or clay) with the spill until absorbed.

  • Disposal: Scoop the solid residue into a heavy-duty plastic bag or wide-mouth jar. Label as "Spill Debris: Corrosive Amine" and dispose of as hazardous waste.

Regulatory Compliance & Waste Codes

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

RegulationCode / ClassificationRequirement
RCRA Waste Code D002 Applied to wastes with pH ≥ 12.5.
DOT Shipping Class 8 (Corrosive) UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3267.[1]
Sewer Disposal STRICTLY PROHIBITED Never pour amines down the drain; they are toxic to aquatic life.
Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation CheckpH Check pH / Class (Is it Basic?) Start->CheckpH Container Select HDPE Container (Label: Basic Organic) CheckpH->Container Yes (Amine) Rinse Triple Rinse Empty Original Bottle Container->Rinse Combine Add Rinseate to Waste Container Rinse->Combine Tag Complete Hazardous Waste Tag (D002) Combine->Tag Pickup Schedule EHS Pickup (Incineration) Tag->Pickup

Figure 2: Operational workflow for the compliant disposal of piperazine derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Corrosivity).[3] [Link]

  • PubChem. (2024). Compound Summary: Piperazine and Pyrrolidine Derivatives. National Library of Medicine. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine. As a substituted piperazine derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are grounded in established safety standards for analogous chemical structures, aiming to provide a self-validating system of laboratory safety.

Hazard Assessment: An Evidence-Based Approach

Inferred Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[1][3][6]

  • Irritant: May cause respiratory tract irritation.[1][7]

  • Sensitizer: Potential to cause allergic skin or respiratory reactions.[2][4]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is based on the highest potential risk, assuming the compound is corrosive and readily absorbed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Consider double-gloving.Substituted amines can penetrate standard laboratory gloves. Neoprene and butyl rubber offer enhanced protection against corrosive and absorbable chemicals.[8] Always inspect gloves for integrity before use.
Eye & Face Protection Chemical splash goggles and a full-face shield.This combination is essential to protect against splashes that can cause severe, irreversible eye damage.[9][10][11] Standard safety glasses are insufficient.
Body Protection A fully buttoned, long-sleeved lab coat and a chemical-resistant apron.This provides a barrier against accidental spills and splashes, protecting the skin from contact with the corrosive compound.[8][12]
Respiratory Protection Use only within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is required.Engineering controls like a fume hood are the primary method for preventing inhalation exposure.[1][13][14] A respirator should be used for emergencies or when a fume hood is not available.[11]

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the complete handling process.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Receiving Receiving & Storage PreUse Pre-Use Inspection Receiving->PreUse Verify Integrity Handling Handling in Fume Hood PreUse->Handling Don PPE PostUse Post-Use Decontamination Handling->PostUse Work Complete WasteCollection Waste Collection PostUse->WasteCollection Segregate Waste WasteStorage Temporary Waste Storage WasteCollection->WasteStorage Label & Seal Disposal Final Disposal WasteStorage->Disposal Via EHS

Fig 1. Safe Handling Workflow for 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine.
Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area designated for corrosive materials.[7][15][16]

    • Ensure the container is tightly sealed and stored away from incompatible materials such as strong oxidizing agents and acids.[2][10][12]

    • The storage area should be locked and accessible only to authorized personnel.[1][5][17]

  • Pre-Use Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][9][12][18]

    • Don all required PPE as specified in the table above.

    • Prepare your workspace within a certified chemical fume hood by lining the area with absorbent, disposable bench paper.

  • Handling and Use:

    • All manipulations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood to minimize inhalation risk.[1][14]

    • Use spark-proof tools and equipment to prevent ignition, as related compounds can be flammable.[7][12][18]

    • Ground and bond containers when transferring material to prevent static discharge.[2][17][18]

    • Avoid any direct contact with the substance.[1][16]

  • Post-Use Decontamination:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, ensuring the contaminated outer surfaces do not touch your skin. Remove gloves last.[8]

    • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[7][15][16]

Emergency Procedures: Rapid and Correct Response

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[7][14]

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could aerosolize the material.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[11][12][18] Do not use combustible materials.

  • Collect: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[16][19]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][15][18]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][15][17][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6][18]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][15][18]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing 1-Ethyl-4-(pyrrolidin-2-ylmethyl)piperazine must be treated as hazardous waste.

  • Waste Segregation:

    • Chemical Waste: Collect all unused material and solutions in a dedicated, clearly labeled, and sealed hazardous waste container.[8][19] Do not mix with other waste streams.[19]

    • Contaminated Labware: All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, bench paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[8][16]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and all relevant hazard pictograms (e.g., Corrosive, Health Hazard).

  • Storage and Disposal:

    • Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[19]

    • Arrange for final disposal through your institution's EHS office, following all local, state, and federal regulations.[12]

References

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Ethylpiperazine. (2024, January 27). Fisher Scientific.
  • Piperazine - Material Safety D
  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Ethyl-2-pyrrolidinone. (2009, September 22). Fisher Scientific.
  • Safety data sheet - 1-Ethyl-2-pyrrolidone. (2023, April 10).
  • Hazard Summary - 1-ETHYL PIPERIDINE. NJ.gov.
  • SAFETY DATA SHEET - Merck Millipore. (2024, August 23).
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. Fisher Scientific.
  • Material Safety Data Sheet - 1-Ethylpiperidine, 99%. (2013, April 3). Fisher Scientific.
  • Safety Data Sheet - (R)-4-(2-(2-(2-METHYLPYRROLIDIN-1-YL)ETHYL)BENZOFURAN-5-YL)BENZONITRILE. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET - 1-(1-Methyl-4-piperidinyl)piperazine. (2010, December 28). Fisher Scientific.
  • SAFETY DATA SHEET - 1-[2-(1-Pyrrolidinyl)ethyl]piperazine. (2025, October 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine hexahydr
  • SAFETY DATA SHEET - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer.
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.
  • N-ETHYL PIPERAZINE MATERIAL SAFETY D
  • Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol. Benchchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.